molecular formula C22H15FN4O3 B1684061 VU-1545 CAS No. 890764-63-3

VU-1545

カタログ番号: B1684061
CAS番号: 890764-63-3
分子量: 402.4 g/mol
InChIキー: BRAZLURTFMCAHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

VU 1545 is a positive allosteric modulator of metabotropic glutamate receptor type 5 (mGluR-5) (EC50 = 9.6 nM, Ki = 156 nM at rat mGluR-5).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAZLURTFMCAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469659
Record name VU 1545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890764-63-3
Record name VU 1545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

VU-1545: A Technical Guide to a Potent mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a member of the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide series of compounds, this compound enhances the receptor's response to the endogenous ligand, glutamate. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, underlying signaling mechanisms, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in excitatory synaptic transmission and neuronal plasticity. Its dysfunction has been implicated in a range of neurological and psychiatric disorders. Positive allosteric modulators of mGluR5, such as this compound, offer a promising therapeutic strategy by potentiating endogenous glutamatergic signaling without direct activation of the receptor, thereby maintaining the spatial and temporal dynamics of synaptic transmission. This compound has demonstrated utility as a research tool for elucidating the physiological roles of mGluR5 and exploring its therapeutic potential.

Pharmacological Profile

This compound is characterized by its high potency and selectivity as an mGluR5 PAM.

Table 1: In Vitro Pharmacology of this compound

ParameterValueAssay ConditionsReference
Ki 156 ± 29 nM[3H]methoxyPEPy displacement binding assay in HEK-293 cells expressing rat mGluR5.[1]
EC50 9.6 ± 1.9 nMFluorometric calcium mobilization assay in cultured rat cortical astrocytes, potentiating glutamate-induced responses.[1][2]

Synthesis

This compound belongs to the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide class of compounds. The general synthesis involves the cyclization of a β-ketonitrile with a substituted phenylhydrazine (B124118) to form a 5-aminopyrazole intermediate. This intermediate is then acylated with a substituted benzoyl chloride to yield the final product.

A representative synthetic scheme for this class of compounds is as follows:

  • Formation of the 5-aminopyrazole core: Reaction of a benzoylacetonitrile (B15868) with a substituted phenylhydrazine hydrochloride in a suitable solvent.

  • Acylation: The resulting 5-amino-1,3-diphenylpyrazole is then reacted with a substituted benzoyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758) to yield the final N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivative.[3]

For this compound, which is 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide, the synthesis would specifically involve 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and 4-nitrobenzoyl chloride in the acylation step.[1]

Signaling Pathways

This compound, as an mGluR5 PAM, potentiates the receptor's coupling to intracellular signaling cascades upon glutamate binding. A key pathway implicated in the neuroprotective effects of mGluR5 activation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

mGluR5_Akt_Pathway cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU1545 This compound (PAM) VU1545->mGluR5 Gq Gq mGluR5->Gq Activates PI3K PI3K mGluR5->PI3K Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Neuroprotection Neuroprotection pAkt->Neuroprotection Promotes

Caption: mGluR5 signaling cascade leading to Akt activation.

Experimental Protocols

In Vitro Radioligand Binding Assay ([³H]MPEP Displacement)

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled mGluR5 allosteric antagonist, such as [³H]MPEP or [³H]methoxyPEPy, from the receptor.

Materials:

  • HEK293 cells stably expressing rat mGluR5

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)

  • [³H]MPEP or [³H]methoxyPEPy (specific activity ~60-90 Ci/mmol)

  • Unlabeled MPEP (for non-specific binding)

  • This compound

  • 96-well plates, filtration apparatus, glass fiber filters, scintillation vials, and liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-mGluR5 cells. Homogenize cells in ice-cold membrane preparation buffer and pellet the membranes by high-speed centrifugation. Wash and resuspend the pellet in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, this compound at various concentrations, and a fixed concentration of the radioligand (typically at or below its Kd).

    • For total binding, add only the radioligand and assay buffer.

    • For non-specific binding, add the radioligand and a high concentration of unlabeled MPEP (e.g., 10 µM).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer. Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[4]

Binding_Assay_Workflow start Start prep Prepare mGluR5 Membranes start->prep plate Plate Membranes, Radioligand & this compound prep->plate incubate Incubate plate->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to potentiate glutamate-induced increases in intracellular calcium concentration.

Materials:

  • HEK293 cells expressing mGluR5 or primary astrocytes

  • Assay medium (e.g., DMEM with 10% dialyzed FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Glutamate solution

  • This compound

  • 384-well black-walled, clear-bottomed plates

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Plate cells in 384-well plates and grow overnight.

  • Dye Loading: Replace the medium with assay buffer containing a calcium-sensitive dye and incubate for approximately 45-60 minutes at 37°C.

  • Assay:

    • Wash the cells with assay buffer.

    • Place the plate in the fluorescence plate reader.

    • Add this compound at various concentrations and incubate.

    • Add a sub-maximal (EC20) concentration of glutamate and measure the fluorescence signal over time.

  • Data Analysis: Determine the concentration-response curve for this compound's potentiation of the glutamate response and calculate the EC50 value.[5]

Calcium_Assay_Workflow start Start plate_cells Plate Cells start->plate_cells load_dye Load with Calcium Dye plate_cells->load_dye add_vu1545 Add this compound load_dye->add_vu1545 add_glutamate Add Glutamate (EC20) add_vu1545->add_glutamate measure_fluorescence Measure Fluorescence add_glutamate->measure_fluorescence analyze_data Analyze Data (EC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the calcium mobilization assay.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents, which can be influenced by compounds like this compound.

Apparatus:

  • A large circular pool (1.5-2.0 m in diameter) filled with opaque water.

  • An escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase (4-5 days):

    • Animals are given multiple trials per day to find the hidden platform.

    • The starting position is varied for each trial.

    • The latency to find the platform and the path taken are recorded.

  • Probe Trial (24 hours after last acquisition trial):

    • The platform is removed from the pool.

    • The animal is allowed to swim for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Drug Administration: this compound or vehicle is administered at a set time before the trials each day, according to the experimental design.

  • Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the this compound and vehicle-treated groups.[6]

In Vivo Applications

This compound and other mGluR5 PAMs have shown promise in preclinical models of various CNS disorders. Notably, they have demonstrated neuroprotective effects in a mouse model of Huntington's disease.[7] These compounds are also being investigated for their potential antipsychotic-like and pro-cognitive effects.

Conclusion

This compound is a valuable pharmacological tool for studying the function of mGluR5. Its high potency and selectivity make it suitable for a range of in vitro and in vivo investigations. The experimental protocols and data presented in this guide provide a foundation for researchers utilizing this compound to further explore the therapeutic potential of mGluR5 positive allosteric modulation.

References

An In-depth Technical Guide on the Core Mechanism of Action of VU-1545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a class C G-protein coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with mGluR5 and the subsequent intracellular signaling cascades. Quantitative data from key in vitro assays are summarized, and detailed experimental protocols for the characterization of mGluR5 PAMs are provided. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is predominantly expressed in the postsynaptic density of neurons in the central nervous system. It is coupled to Gq/11 proteins and plays a crucial role in modulating excitatory synaptic transmission. The activation of mGluR5 is implicated in a variety of physiological processes, including learning, memory, and pain perception. Dysregulation of mGluR5 signaling has been linked to several neurological and psychiatric disorders, such as schizophrenia, fragile X syndrome, and anxiety.

This compound is a small molecule that acts as a positive allosteric modulator of mGluR5. Unlike orthosteric agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, glutamate. This modulation offers a sophisticated therapeutic approach by enhancing endogenous glutamatergic signaling without directly activating the receptor, which can help maintain physiological patterns of neural activity.

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays to determine its binding affinity and functional potency.

ParameterValueDescriptionAssay Type
Ki 156 nMBinding Affinity: The inhibition constant (Ki) represents the concentration of this compound required to occupy 50% of the allosteric binding sites on the mGluR5 receptor in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.Radioligand Binding Assay
EC50 9.6 nMFunctional Potency: The half-maximal effective concentration (EC50) is the concentration of this compound that produces 50% of the maximal potentiation of the glutamate-induced response. A lower EC50 value indicates greater potency.Functional Assay (e.g., Calcium Mobilization)

Table 1: Summary of in vitro pharmacological data for this compound. Data sourced from MedchemExpress.

Core Mechanism of Action: Signaling Pathways

This compound exerts its effects by potentiating the intracellular signaling cascades initiated by the activation of mGluR5 by glutamate. The primary pathways are the Gq-mediated activation of phospholipase C and the subsequent activation of the PI3K/Akt pathway.

Gq/Phospholipase C Signaling Pathway

The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 family of G-proteins. The binding of glutamate, potentiated by this compound, leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU1545 This compound VU1545->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

Figure 1: mGluR5-Gq Signaling Pathway.
PI3K/Akt Signaling Pathway

In addition to the canonical Gq pathway, mGluR5 activation can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for the neuroprotective effects observed with mGluR5 PAMs. The activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that plays a central role in cell survival, proliferation, and growth.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU1545 This compound VU1545->mGluR5 Potentiates PI3K PI3K mGluR5->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection & Cell Survival mTOR->Neuroprotection Promotes

Figure 2: mGluR5-PI3K/Akt Signaling Pathway.

Detailed Experimental Protocols

The following sections outline generalized protocols for the key in vitro assays used to characterize mGluR5 PAMs like this compound.

Radioligand Binding Assay for Ki Determination

This assay measures the affinity of a test compound for the mGluR5 receptor by assessing its ability to displace a radiolabeled ligand from the allosteric binding site.

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 allosteric site.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

  • [3H]MPEP (a radiolabeled mGluR5 negative allosteric modulator).

  • Unlabeled MPEP (for determining non-specific binding).

  • This compound.

  • 96-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-mGluR5 cells to confluency.

    • Harvest and wash cells with ice-cold PBS.

    • Homogenize cells in membrane preparation buffer and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add varying concentrations of this compound.

    • Add a fixed concentration of [3H]MPEP (typically at its Kd).

    • For non-specific binding, add a high concentration of unlabeled MPEP.

    • Initiate the reaction by adding the membrane preparation.

    • Incubate at room temperature for 1 hour with gentle shaking.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash filters with ice-cold assay buffer.

    • Place filters in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Calculate the IC50 value from the resulting inhibition curve.

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare mGluR5 Membranes B Incubate Membranes with [³H]MPEP and this compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Ki D->E

An In-depth Technical Guide to VU-1545 as an mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Introduction to mGluR5 and the Rationale for Positive Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission and neuronal plasticity throughout the central nervous system.[1] As a member of the Group I mGluRs, it is primarily coupled to Gαq/11 proteins. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[1]

Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Consequently, mGluR5 has emerged as a promising therapeutic target. Instead of directly activating the receptor with an orthosteric agonist, positive allosteric modulators (PAMs) offer a more nuanced therapeutic strategy. PAMs bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, glutamate. This approach preserves the temporal and spatial dynamics of natural glutamatergic signaling, potentially leading to a better therapeutic window and reduced side effects compared to conventional agonists.

This compound: Discovery and Chemical Properties

A plausible synthetic route, based on the synthesis of similar compounds, would involve the condensation of a substituted phenylhydrazine (B124118) with a β-keto nitrile to form a 5-aminopyrazole intermediate. This intermediate is then acylated with a substituted benzoyl chloride to yield the final benzamide (B126) product.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and other relevant mGluR5 PAMs for comparative analysis.

Table 1: In Vitro Potency and Affinity of this compound

ParameterValueSpeciesAssay TypeReference
EC50 9.6 nMHumanCalcium Mobilization[2]
Ki 156 nMHumanRadioligand Binding[2]

Table 2: Comparative In Vitro Pharmacology of Selected mGluR5 PAMs

CompoundEC50 (nM)Ki (nM)Maximal Response (% Glutamate)SpeciesReference
This compound 9.6156Not ReportedHuman[2]
CDPPB 31230100%Rat[3]
VU-29 9.0130100%Human[4]
DFB 1,8001,200~10%Rat[3]
CPPHA 200>10,000~65%Rat[3]

Mechanism of Action and Signaling Pathways

This compound acts as a positive allosteric modulator at the mGluR5. It binds to an allosteric site within the transmembrane domain of the receptor, which is distinct from the orthosteric glutamate binding site located in the large extracellular N-terminal domain. The binding of this compound induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. This potentiation leads to an amplification of the canonical Gαq/11 signaling cascade.

The key steps in the mGluR5 signaling pathway modulated by this compound are:

  • Glutamate Binding: The endogenous agonist, glutamate, binds to the orthosteric site on the mGluR5.

  • PAM Binding: this compound binds to its allosteric site on the receptor.

  • Enhanced G-Protein Coupling: The conformational change induced by this compound facilitates the coupling and activation of the Gαq/11 protein.

  • PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • PKC Activation: DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

  • Downstream Effects: These signaling events lead to the modulation of various downstream effectors, including ion channels and other kinases, ultimately influencing neuronal excitability and synaptic plasticity.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site VU1545 This compound (PAM) VU1545->mGluR5 Binds to allosteric site Gaq11 Gαq/11 mGluR5->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Modulates

mGluR5 Signaling Pathway Modulated by this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other mGluR5 PAMs.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of mGluR5 modulators by measuring changes in intracellular calcium concentration.

Objective: To quantify the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR5.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit).

  • Probenecid (an anion-exchange transport inhibitor).

  • Glutamate solution (agonist).

  • This compound and other test compounds.

  • 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid. Incubate the plate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer. Also, prepare a range of glutamate concentrations.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay by adding the test compound (e.g., this compound) to the cells and incubate for a specified period (e.g., 2-5 minutes).

    • Add a sub-maximal (EC20) concentration of glutamate to the wells and measure the fluorescence signal over time.

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured. Data are typically normalized to the response of a maximal glutamate concentration. EC50 values for the PAMs are calculated from the concentration-response curves using non-linear regression.

Calcium_Mobilization_Workflow Start Start PlateCells Plate mGluR5-expressing HEK293 cells in 384-well plates Start->PlateCells Incubate1 Incubate overnight PlateCells->Incubate1 DyeLoading Load cells with calcium-sensitive dye Incubate1->DyeLoading Incubate2 Incubate for 1 hour at 37°C DyeLoading->Incubate2 FLIPR FLIPR Instrument Incubate2->FLIPR PrepareCompounds Prepare serial dilutions of This compound and glutamate PrepareCompounds->FLIPR AddPAM Add this compound (or vehicle) FLIPR->AddPAM Incubate3 Pre-incubate AddPAM->Incubate3 AddGlutamate Add EC₂₀ Glutamate Incubate3->AddGlutamate MeasureFluorescence Measure fluorescence change (calcium mobilization) AddGlutamate->MeasureFluorescence AnalyzeData Data Analysis: Normalize to max response, calculate EC₅₀ MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Calcium Mobilization Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the potentiation of glutamate-induced currents in individual neurons.

Objective: To determine the effect of this compound on mGluR5-mediated potentiation of NMDA receptor currents in primary neurons.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.

  • Internal pipette solution containing (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Mg-ATP, and 0.5 Na-GTP, pH adjusted to 7.2.

  • Glutamate, NMDA, and this compound solutions.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

Procedure:

  • Preparation: Prepare primary neuronal cultures or acute brain slices.

  • Recording Setup: Place the preparation in a recording chamber continuously perfused with aCSF.

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration:

    • Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the neuron at a holding potential of -70 mV.

    • Apply brief puffs of NMDA to elicit an inward current.

    • Establish a stable baseline response to NMDA.

  • Compound Application:

    • Perfuse the bath with a solution containing this compound for a set period.

    • In the continued presence of this compound, co-apply the mGluR5 agonist DHPG or glutamate.

    • Again, apply puffs of NMDA and record the current.

  • Data Analysis: Measure the amplitude of the NMDA-evoked currents before and after the application of this compound and the mGluR5 agonist. The percentage potentiation of the NMDA current is calculated.

In Vivo Amphetamine-Induced Hyperlocomotion

This behavioral model is used to assess the potential antipsychotic-like activity of mGluR5 PAMs.

Objective: To evaluate the ability of this compound to reverse hyperlocomotion induced by amphetamine in rodents.

Materials:

  • Male Sprague-Dawley rats.

  • Amphetamine sulfate.

  • This compound and vehicle (e.g., 10% Tween 80 in sterile water).

  • Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

Procedure:

  • Habituation: Habituate the rats to the activity chambers for a period (e.g., 60 minutes) on several days prior to the test day.

  • Test Day:

    • On the test day, place the rats in the activity chambers and allow them to habituate for 30-60 minutes to establish a baseline locomotor activity.

    • Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.

    • After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 1 mg/kg, i.p.).

    • Immediately return the animals to the activity chambers and record locomotor activity for 60-90 minutes.

  • Data Analysis: The total distance traveled is typically measured in 5- or 10-minute bins. The effect of this compound on amphetamine-induced hyperlocomotion is determined by comparing the locomotor activity of the this compound treated group to the vehicle-treated group.

Summary and Future Directions

This compound is a potent and selective positive allosteric modulator of mGluR5 that has been instrumental as a tool compound for elucidating the therapeutic potential of mGluR5 modulation. Its ability to enhance mGluR5 signaling in response to endogenous glutamate makes it a valuable probe for studying the role of this receptor in various physiological and pathological processes.

While this compound itself may have limitations for clinical development due to its physicochemical properties, the insights gained from its characterization have paved the way for the discovery of next-generation mGluR5 PAMs with improved drug-like properties. Future research will likely focus on developing PAMs with optimized pharmacokinetic profiles and exploring their efficacy in a wider range of preclinical models of CNS disorders. The detailed understanding of the structure-activity relationships and signaling pathways, as outlined in this guide, will be crucial for the successful translation of mGluR5 PAMs into novel therapeutics.

References

The Discovery and Synthesis of VU-1545: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Principles and Methodologies Behind a Key mGluR5 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VU-1545, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visualizations of key biological and experimental processes.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. Its dysfunction has been linked to various neurological and psychiatric disorders, including schizophrenia and Huntington's disease. Positive allosteric modulators of mGluR5, such as this compound, represent a promising therapeutic strategy. These molecules do not activate the receptor directly but rather enhance its response to the endogenous ligand, glutamate. This compound, chemically known as 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide, emerged from a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides and has been a valuable tool in studying the therapeutic potential of mGluR5 modulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and related N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogs, facilitating a comparative analysis of their structure-activity relationships (SAR).

Table 1: In Vitro Potency and Affinity of this compound and Related Compounds [1]

CompoundR1R2R3R4Ki (nM)EC50 (nM)
This compound HHH4-NO2156 ± 299.6 ± 1.9
VU-29 HHHH>10,000130 ± 25
Analog 1 2-FHHH>10,000280 ± 50
Analog 2 HHH3-CN1,200 ± 20025 ± 5
Analog 3 HHH4-CN800 ± 15035 ± 7

Data presented as mean ± SEM from at least three independent experiments.

Discovery Workflow: High-Throughput Screening

The discovery of mGluR5 PAMs like this compound typically originates from high-throughput screening (HTS) campaigns designed to identify compounds that modulate receptor activity. The general workflow for such a campaign is outlined below.

HTS_Workflow cluster_0 Compound Library Screening cluster_1 Hit Confirmation and Triage cluster_2 Lead Optimization Compound_Library Compound Library (~150,000 compounds) Primary_Screen Primary HTS Assay (Calcium Mobilization) Compound_Library->Primary_Screen Single Concentration Hit_Confirmation Concentration-Response Curve Generation Primary_Screen->Hit_Confirmation Primary Hits Selectivity_Assay Selectivity Profiling (vs. other mGluRs) Hit_Confirmation->Selectivity_Assay Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR_Studies Validated Leads ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Models In Vivo Efficacy Models ADME_Tox->In_Vivo_Models Lead_Candidate Lead Candidate (e.g., this compound) In_Vivo_Models->Lead_Candidate

Discovery workflow for mGluR5 PAMs.

Experimental Protocols

General Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

The synthesis of this compound and its analogs follows a general procedure involving the formation of a key aminopyrazole intermediate, followed by acylation.

Scheme 1: General Synthesis of the Aminopyrazole Intermediate

Scheme 2: General Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

A "one-pot" method has also been developed for the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides. This involves the cyclization of benzoylacetonitrile (B15868) and phenylhydrazine (B124118) in neat conditions, followed by acylation, offering good to excellent yields and a simplified work-up procedure.

Specific Synthesis of this compound (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide)

While a detailed, step-by-step protocol for the synthesis of this compound is not available in a single public source, its synthesis would follow the general schemes outlined above with the appropriate starting materials: 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and 4-nitrobenzoyl chloride. The synthesis of the pyrazole (B372694) amine intermediate would start from benzoylacetonitrile and 2-fluorophenylhydrazine.

In Vitro Calcium Mobilization Assay

This assay is a cornerstone for identifying and characterizing mGluR5 modulators.

  • Cell Culture: HEK293 cells stably expressing rat mGluR5 are cultured in appropriate media.

  • Dye Loading: On the day of the assay, the culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye loading.

  • Compound Addition: The dye-containing buffer is replaced with an assay buffer. Test compounds (e.g., this compound) are added to the cells at various concentrations.

  • Glutamate Challenge: After a brief incubation with the test compound, an EC20 concentration of glutamate is added, followed by an EC80 concentration.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FlexStation).

  • Data Analysis: The potentiation of the glutamate response by the test compound is quantified to determine its EC50 value.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the mGluR5 receptor. Upon binding of glutamate to the orthosteric site, mGluR5 undergoes a conformational change that activates Gq/11 proteins. This initiates a downstream signaling cascade, and this compound enhances this process. One of the key downstream effects is the activation of the Akt signaling pathway, which is implicated in cell survival and neuroprotection.

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site VU1545 This compound (PAM) VU1545->mGluR5 Binds to allosteric site Gq11 Gq/11 mGluR5->Gq11 Activates PI3K PI3K mGluR5->PI3K Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Responses Cellular Responses (Neuroprotection, Synaptic Plasticity) Ca_release->Cellular_Responses PKC->Cellular_Responses Akt Akt PI3K->Akt Activates Akt->Cellular_Responses

mGluR5 signaling pathway modulated by this compound.

Conclusion

This compound is a potent and selective mGluR5 PAM that has been instrumental in advancing our understanding of the therapeutic potential of targeting this receptor. The synthetic route to the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide scaffold is well-established, and the pharmacological characterization relies on robust in vitro assays such as the calcium mobilization assay. The ability of this compound to potentiate mGluR5 signaling, particularly through the Akt pathway, underscores its neuroprotective potential. This guide provides a foundational resource for researchers working on the development of novel mGluR5 modulators for the treatment of CNS disorders.

References

In-Depth Technical Guide to VU-1545: A Positive Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 890764-63-3

This technical guide provides a comprehensive overview of VU-1545, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This compound serves as a valuable research tool for investigating the therapeutic potential of mGluR5 modulation in various central nervous system disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, key experimental data, and relevant protocols.

Core Compound Information

PropertyValueReference
CAS Number 890764-63-3[1][2]
Chemical Name N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide[3]
Molecular Formula C22H15FN4O3[2]
Mechanism of Action Positive Allosteric Modulator (PAM) of mGluR5[1][2]

Quantitative Pharmacological Data

This compound exhibits potentiation of the mGluR5 receptor, as demonstrated by the following in vitro data:

ParameterValueSpeciesAssay SystemReference
Ki 156 nMRatNot Specified[1][2]
EC50 9.6 nMRatNot Specified[1][2]

While this compound demonstrates significant in vitro potency, its utility for in vivo studies is limited due to poor physicochemical properties, including a high calculated logP (cLogP > 4.5), which can affect its pharmacokinetic profile.[3]

Signaling Pathways

This compound, as an mGluR5 PAM, enhances the receptor's response to the endogenous ligand, glutamate. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Furthermore, this compound has been shown to promote the activation of the Akt signaling pathway, a crucial cascade involved in cell survival and neuroprotection.[1][2]

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds This compound This compound This compound->mGluR5 Modulates Gq/11 Gq/11 mGluR5->Gq/11 Activates Akt_Activation Akt Activation mGluR5->Akt_Activation Promotes PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC

Caption: mGluR5 signaling pathway modulated by this compound.

Experimental Protocols

Synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)amides (General Procedure)

A "one-pot" synthesis method has been developed for this class of compounds.[4] This procedure involves the cyclization of benzoylacetonitrile (B15868) and phenylhydrazine (B124118) under neat conditions, followed by acylation. This method offers high yields (70-90%) and a simplified work-up procedure as it does not require the isolation and purification of the intermediate 5-amino-1,3-diphenyl pyrazole.[4]

Synthesis_Workflow Benzoylacetonitrile Benzoylacetonitrile Cyclization Cyclization (Neat) Benzoylacetonitrile->Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclization Acylation Acylation Cyclization->Acylation N-(1,3-Diphenyl-1H-pyrazol-5-yl)amides N-(1,3-Diphenyl-1H-pyrazol-5-yl)amides Acylation->N-(1,3-Diphenyl-1H-pyrazol-5-yl)amides

Caption: One-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides.
Intracellular Calcium Mobilization Assay

This assay is used to determine the functional potency of this compound as an mGluR5 PAM.

Protocol:

  • Cell Culture: HEK293 cells stably expressing rat mGluR5 are plated in black-walled, clear-bottomed, poly(d-lysine)-coated 384-well plates at a density of 20,000 cells/well in assay medium (DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate) and grown overnight.[1]

  • Dye Loading: The following day, the medium is removed and replaced with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The cells are incubated to allow for dye loading.

  • Compound Addition: A baseline fluorescence is measured before the addition of this compound at various concentrations.

  • Glutamate Challenge: After a short incubation with this compound, a sub-maximal concentration of glutamate is added to stimulate the mGluR5 receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The potentiation by this compound is quantified by the increase in the glutamate-induced calcium signal compared to the response with glutamate alone. EC50 values are determined from the concentration-response curves.

Western Blot for Akt Phosphorylation

This protocol is used to assess the effect of this compound on the Akt signaling pathway.

Protocol:

  • Cell Treatment: Culture appropriate cells (e.g., primary neurons or cell lines expressing mGluR5) and treat with varying concentrations of this compound for a specified duration. A positive control (e.g., a known Akt activator) and a vehicle control should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (pAkt, e.g., at Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • For a loading control, the membrane can be stripped and re-probed with an antibody for total Akt.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative increase in Akt phosphorylation in response to this compound treatment.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting Cell_Treatment Cell Treatment (this compound) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-pAkt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Caption: General workflow for Western blot analysis of Akt phosphorylation.

References

VU-1545: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VU-1545, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document details the compound's core properties, mechanism of action, and relevant experimental protocols, presenting a valuable resource for researchers in neuroscience and drug development.

Core Compound Properties

This compound is a small molecule belonging to the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide class of compounds. Its key physicochemical and pharmacological properties are summarized below.

PropertyValue
Molecular Weight 402.38 g/mol
Chemical Formula C₂₂H₁₅FN₄O₃
Mechanism of Action Positive Allosteric Modulator of mGluR5
EC₅₀ 9.6 ± 1.9 nM (in rat cortical astrocytes)[1]
Kᵢ 156 ± 29 nM (displacement of [³H]methoxyPEPy)[1]

Mechanism of Action: mGluR5 Signaling Pathway

This compound potentiates the activity of mGluR5, a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G proteins. By binding to an allosteric site, this compound enhances the receptor's response to its endogenous ligand, glutamate. This potentiation triggers a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively. A significant downstream consequence of mGluR5 activation by PAMs like this compound is the phosphorylation and activation of Akt, a key kinase involved in cell survival and neuroprotection.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds This compound This compound This compound->mGluR5 Potentiates Gq/11 Gq/11 mGluR5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PI3K PI3K Gq/11->PI3K Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Akt Akt PI3K->Akt p-Akt p-Akt (Active) Akt->p-Akt Phosphorylates Neuroprotection Neuroprotection p-Akt->Neuroprotection Promotes Calcium_Assay_Workflow A Seed HEK293-mGluR5 Cells B Load with Calcium Dye A->B C Add this compound B->C D Add Glutamate (EC20) C->D E Measure Fluorescence D->E F Determine EC50 E->F

References

The Pharmacological Profile of VU-1545: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As an allosteric modulator, this compound does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate. This mechanism of action has positioned this compound and other mGluR5 PAMs as promising therapeutic candidates for central nervous system (CNS) disorders, particularly those associated with glutamatergic dysfunction such as schizophrenia and neurodegenerative diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, potency, signaling pathways, and effects in preclinical models. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Pharmacological Data

The fundamental pharmacological parameters of this compound highlight its potency as an mGluR5 PAM.

ParameterValueReference
Binding Affinity (Ki) 156 nM[1]
Potency (EC50) 9.6 nM[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. The primary signaling cascade initiated by the potentiation of mGluR5 by this compound involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical route for cell survival and neuroprotection.

VU-1545_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site This compound This compound This compound->mGluR5 Binds to allosteric site Gq Gq mGluR5->Gq Activates PI3K PI3K Gq->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p-Akt Phospho-Akt (Activated) Akt->p-Akt Neuroprotection Neuroprotection p-Akt->Neuroprotection Promotes

Figure 1: Simplified signaling pathway of this compound. This compound potentiates glutamate's activation of mGluR5, leading to the activation of the PI3K/Akt pathway and subsequent neuroprotective effects.

In Vitro Pharmacology

Neuroprotective Effects in Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key pathological mechanism in various neurodegenerative conditions. In vitro studies have demonstrated the neuroprotective potential of this compound in models of glutamate-induced cell death.

AssayCell TypeKey FindingsReference
Glutamate-Induced Cell DeathPrimary Neuronal CulturesThis compound demonstrates a dose-dependent neuroprotective effect against glutamate-induced neuronal death.
Modulation of Akt Phosphorylation

The neuroprotective effects of this compound are closely linked to its ability to promote the phosphorylation and activation of Akt.

AssayCell TypeKey FindingsReference
Western Blot for Phospho-Akt (Ser473)Primary Neuronal CulturesThis compound (at concentrations of 0.1 and 1.0 μM) efficiently promotes Akt activation above basal levels.[1] At higher concentrations (10 and 100 μM), this compound continues to promote Akt activation.[1]

In Vivo Pharmacology

The therapeutic potential of this compound has been investigated in rodent models of CNS disorders, particularly those relevant to the symptoms of schizophrenia.

Animal ModelSpeciesKey FindingsReference
Amphetamine-Induced HyperlocomotionRodentmGluR5 PAMs, as a class, have shown efficacy in reversing amphetamine-induced hyperlocomotion, a model for the positive symptoms of schizophrenia.
PCP-Induced Cognitive DeficitsRodentmGluR5 PAMs have demonstrated the potential to ameliorate cognitive deficits induced by phencyclidine (PCP), an NMDA receptor antagonist that mimics certain aspects of schizophrenia.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively available in the public domain. However, for drug development professionals, key parameters to consider for CNS-targeting compounds include:

ParameterDescription
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by one-half.
Blood-Brain Barrier (BBB) Penetration The ability of the drug to cross the BBB and reach its target in the CNS. This is often expressed as the brain-to-plasma concentration ratio.
Metabolism The biotransformation of the drug, primarily in the liver, which can affect its activity and duration of action.
Excretion The elimination of the drug and its metabolites from the body.

Experimental Protocols

Glutamate-Induced Excitotoxicity Assay

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.

Excitotoxicity_Workflow Start Start Plate_Cells Plate primary neurons in 96-well plates Start->Plate_Cells Pre-treat Pre-treat with this compound (various concentrations) Plate_Cells->Pre-treat Induce_Toxicity Induce excitotoxicity with glutamate (e.g., 100 µM) Pre-treat->Induce_Toxicity Incubate Incubate for 24 hours Induce_Toxicity->Incubate Measure_Viability Measure cell viability (e.g., MTT or LDH assay) Incubate->Measure_Viability Analyze Analyze data and determine EC50 for neuroprotection Measure_Viability->Analyze End End Analyze->End

Figure 2: General workflow for a glutamate-induced excitotoxicity assay.

Materials:

  • Primary neuronal cell culture

  • 96-well cell culture plates

  • This compound stock solution

  • Glutamate solution

  • Cell viability assay kit (e.g., MTT or LDH)

  • Plate reader

Procedure:

  • Seed primary neurons in 96-well plates at an appropriate density and allow them to adhere and mature.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Add a toxic concentration of glutamate to the wells (except for the negative control wells).

  • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the control group and determine the neuroprotective concentration of this compound.

Western Blot for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt as a measure of this compound's engagement with its target signaling pathway.

Western_Blot_Workflow Start Start Treat_Cells Treat cells with this compound (e.g., 0.1, 1, 10 µM) Start->Treat_Cells Lyse_Cells Lyse cells and collect protein extracts Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block Primary_Ab Incubate with primary antibody (anti-phospho-Akt) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Figure 3: Workflow for Western blot analysis of phospho-Akt.

Materials:

  • Cell culture (e.g., primary neurons or a suitable cell line)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-Akt (Ser473)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound for a specified time.

  • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using a digital imaging system and quantify the band intensities. Normalize the phospho-Akt signal to total Akt or a loading control like β-actin.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of mGluR5 positive allosteric modulation. Its potent and selective activity, coupled with its demonstrated neuroprotective effects and potential efficacy in preclinical models of psychosis, underscores the promise of this pharmacological class. The detailed protocols provided in this guide are intended to facilitate further research into the nuanced pharmacological profile of this compound and other mGluR5 PAMs, with the ultimate goal of advancing novel treatments for debilitating CNS disorders. Further studies are warranted to fully characterize its pharmacokinetic profile and to establish its efficacy and safety in more complex in vivo models.

References

The Role of VU-1545 in AKT Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU-1545 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor widely expressed in the central nervous system. Emerging research has highlighted the significant role of this compound in modulating intracellular signaling cascades, particularly the AKT pathway. The AKT signaling pathway is a critical regulator of diverse cellular processes, including cell survival, growth, proliferation, and metabolism. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the role of this compound in AKT signaling, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

This compound potentiates the response of mGluR5 to its endogenous ligand, glutamate. As a PAM, it does not activate the receptor directly but enhances its signaling upon glutamate binding. The activation of mGluR5 by glutamate, amplified by this compound, initiates a cascade of intracellular events that converge on the activation of the AKT pathway. This process is primarily mediated through the Gq family of G-proteins, leading to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits AKT to the plasma membrane, leading to its phosphorylation and activation.

Quantitative Data on this compound and AKT Activation

The efficacy of this compound in modulating mGluR5 and subsequently activating the AKT pathway has been quantified in several studies. The following tables summarize the key quantitative parameters.

ParameterValueReference
Binding Affinity (Ki) 156 nM[1]
Functional Potency (EC50) 9.6 nM[1]

Table 1: Pharmacological Properties of this compound at mGluR5. This table outlines the binding affinity (Ki) and functional potency (EC50) of this compound for the mGluR5 receptor.

This compound ConcentrationFold Increase in p-AKT (Ser473)Cell TypeReference
0.1 µMSignificant increase above basalNot specified[1]
1.0 µMEfficient promotion of AKT activationNot specified[1]
10 µMPromotes AKT activationNot specified[1]
100 µMPromotes AKT activationNot specified[1]

Table 2: Effect of this compound on AKT Phosphorylation. This table summarizes the observed effects of different concentrations of this compound on the phosphorylation of AKT at the Serine 473 residue, a key marker of its activation. The data indicates a concentration-dependent effect on AKT signaling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway from mGluR5 to AKT activation as modulated by this compound, and a typical experimental workflow to investigate this interaction.

VU1545_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates p-AKT p-AKT (Active) AKT->p-AKT Downstream_Targets Downstream Targets p-AKT->Downstream_Targets Phosphorylates Glutamate Glutamate Glutamate->mGluR5 Binds This compound This compound This compound->mGluR5 Potentiates

Caption: this compound enhances mGluR5 signaling to activate the PI3K/AKT pathway.

Experimental_Workflow Cell_Culture 1. Primary Neuron/Cell Line Culture VU1545_Treatment 2. Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->VU1545_Treatment Cell_Lysis 3. Cell Lysis and Protein Extraction VU1545_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting 7. Immunoblotting with p-AKT, total AKT, and loading control antibodies Western_Blot->Immunoblotting Detection 8. Chemiluminescent Detection Immunoblotting->Detection Analysis 9. Densitometric Analysis and Normalization Detection->Analysis

Caption: Standard experimental workflow for analyzing this compound's effect on AKT phosphorylation.

Detailed Experimental Protocols

Primary Neuron Culture and Treatment
  • Cell Source: Primary cortical or hippocampal neurons are dissected from embryonic day 18 (E18) rat or mouse pups.

  • Plating: Neurons are plated on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Culture Maintenance: Cells are maintained at 37°C in a humidified incubator with 5% CO2. Half of the medium is replaced every 3-4 days.

  • This compound Treatment: After 7-10 days in vitro (DIV), neurons are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 5, 15, 30, 60 minutes) to assess the time-course and dose-response of AKT activation. A vehicle control (e.g., DMSO) is run in parallel.

Western Blot Analysis of AKT Phosphorylation
  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

  • Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) diluted in the blocking buffer.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • Analysis: The band intensities are quantified using densitometry software. The levels of phospho-AKT are normalized to total AKT and the loading control to determine the fold change in AKT activation.

Downstream Effects of this compound-Mediated AKT Activation

The activation of AKT by this compound has significant downstream consequences, many of which are associated with neuroprotection and synaptic plasticity. Activated AKT phosphorylates a plethora of downstream targets, including:

  • Glycogen Synthase Kinase 3β (GSK-3β): Phosphorylation by AKT inhibits GSK-3β, a kinase involved in apoptosis and inflammation.

  • Forkhead Box O (FOXO) transcription factors: AKT-mediated phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of pro-apoptotic genes.

  • Mammalian Target of Rapamycin (mTOR): AKT can activate the mTOR signaling pathway, which is a central regulator of protein synthesis, cell growth, and proliferation.

The neuroprotective effects of this compound are often attributed to its ability to activate this pro-survival AKT signaling cascade. Studies have shown that the neuroprotection conferred by this compound can be blocked by inhibitors of the PI3K/AKT pathway, confirming the critical role of this signaling axis.

Conclusion

This compound, as a potent and selective mGluR5 PAM, effectively activates the AKT signaling pathway in a concentration-dependent manner. This activation is a key mechanism underlying its observed neuroprotective and synaptically-modulatory effects. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of this compound and other mGluR5 modulators in regulating AKT signaling and to explore their therapeutic potential in various neurological disorders. Further quantitative studies are warranted to fully elucidate the dose-response relationship and the temporal dynamics of this compound-mediated AKT activation in different neuronal populations.

References

In-Depth Technical Guide: VU-1545 Target Receptor Binding Affinity and Functional Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity and functional pharmacology of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The document details the quantitative binding and potency metrics, in-depth experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This compound serves as a valuable tool compound for studying the therapeutic potential of mGluR5 modulation in various central nervous system disorders.

Introduction

This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation offers a sophisticated mechanism for fine-tuning glutamatergic neurotransmission, which is implicated in numerous physiological and pathological processes. This guide focuses on the core pharmacological characteristics of this compound, specifically its binding affinity for the mGluR5 receptor and its functional potentiation of receptor activity.

Quantitative Data Presentation

The binding affinity and functional potency of this compound have been determined through rigorous in vitro assays. The following tables summarize the key quantitative data for this compound, primarily from the seminal work by de Paulis et al. (2006) in the Journal of Medicinal Chemistry.[1]

Table 1: this compound Binding Affinity for mGluR5

ParameterValue (nM)RadioligandCell LineReference
Ki156 ± 29[³H]methoxyPEPyHEK-293 cells expressing rat mGluR5[1]

Table 2: this compound Functional Potency at mGluR5

ParameterValue (nM)Assay TypeCell TypeReference
EC509.6 ± 1.9Fluorometric Calcium AssayCultured rat cortical astrocytes[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional properties of this compound.

Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound at the mGluR5 receptor.

Materials:

  • HEK-293 cells stably expressing rat mGluR5

  • [³H]methoxyPEPy (radioligand)

  • This compound

  • Binding buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvesting buffer (e.g., PBS with 5 mM EDTA)

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing rat mGluR5 to confluency.

    • Harvest cells and centrifuge to form a cell pellet.

    • Homogenize the cell pellet in ice-cold binding buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer

      • 25 µL of [³H]methoxyPEPy (at a final concentration of ~1 nM)

      • 25 µL of varying concentrations of this compound (or vehicle for total binding, or a saturating concentration of a known antagonist like MPEP for non-specific binding).

      • 100 µL of the prepared cell membranes (typically 20-40 µg of protein).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Fluorometric Measurement of Intracellular Calcium Mobilization

This protocol details the method used to assess the functional potency (EC50) of this compound by measuring its ability to potentiate glutamate-induced calcium release in astrocytes.

Objective: To determine the EC50 of this compound for the potentiation of glutamate-induced calcium mobilization.

Materials:

  • Primary cortical astrocyte cultures from neonatal rats

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Glutamate

  • This compound

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for calcium imaging.

Procedure:

  • Cell Culture:

    • Prepare primary astrocyte cultures from the cerebral cortices of neonatal rat pups.

    • Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in the fluorometric imaging plate reader.

    • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 2-5 minutes).

    • Add a sub-maximal concentration of glutamate (EC20) to all wells.

    • Measure the fluorescence intensity over time to record the intracellular calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Normalize the data to the response induced by a maximal concentration of glutamate.

    • Plot the normalized response as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway modulated by this compound and the workflows of the experimental protocols.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU1545 This compound (PAM) VU1545->mGluR5 Potentiates Gq Gαq mGluR5->Gq Activates PI3K PI3K mGluR5->PI3K Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt

Caption: mGluR5 signaling pathway potentiated by this compound.

Radioligand_Binding_Workflow prep Membrane Preparation (HEK-293 cells with mGluR5) incubate Incubation ([³H]methoxyPEPy + this compound + Membranes) prep->incubate filter Rapid Filtration (Separate bound and free radioligand) incubate->filter wash Washing (Remove non-specific binding) filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: Experimental workflow for the radioligand binding assay.

Calcium_Mobilization_Workflow culture Astrocyte Culture (in 96-well plates) dye_load Dye Loading (Calcium-sensitive dye, e.g., Fluo-4 AM) culture->dye_load wash_dye Wash (Remove excess dye) dye_load->wash_dye add_compound Add this compound wash_dye->add_compound add_glutamate Add Glutamate (EC₂₀) add_compound->add_glutamate measure Fluorescence Measurement (Record calcium response) add_glutamate->measure analyze Data Analysis (Calculate EC₅₀) measure->analyze

Caption: Experimental workflow for the calcium mobilization assay.

Conclusion

This compound is a well-characterized mGluR5 positive allosteric modulator with a Ki of 156 nM and an EC50 of 9.6 nM. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this compound and other mGluR5 modulators. The visualization of the signaling pathway and experimental workflows provides a clear and concise understanding of the mechanisms and methodologies involved. This technical guide serves as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of mGluR5 modulation.

References

Electrophysiological Profile of VU-1545: An In-depth Technical Guide on a Novel mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a member of the Class C family of G-protein coupled receptors, mGluR5 plays a critical role in modulating synaptic plasticity and neuronal excitability, making it a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound enhances the receptor's response to the endogenous ligand, glutamate, thereby offering a nuanced approach to modulating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound and other mGluR5 PAMs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

While direct electrophysiological studies on this compound are not extensively available in public literature, this guide draws upon the well-established effects of other selective mGluR5 PAMs, such as CDPPB and VU-29, to provide a robust predictive profile of this compound's actions.

Core Electrophysiological Effects of mGluR5 Positive Allosteric Modulators

The primary mechanism of action of this compound is the potentiation of mGluR5 signaling. This allosteric modulation leads to a cascade of downstream effects that ultimately alter the electrophysiological properties of neurons. Key effects include the modulation of synaptic plasticity, enhancement of N-methyl-D-aspartate (NMDA) receptor function, and regulation of ion channel activity, particularly small-conductance calcium-activated potassium (SK) channels.

Data Presentation: Quantitative Effects

The following tables summarize the key quantitative electrophysiological and signaling effects observed with mGluR5 PAMs.

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpeciesAssay System
Ki 156 nMRatRadioligand binding assay
EC50 9.6 nMRatFluorometric calcium mobilization assay

Data sourced from commercially available information.

Table 2: Electrophysiological Effects of mGluR5 PAMs on Synaptic Plasticity

Experimental ParadigmCompoundConcentrationEffect on fEPSP SlopePreparationReference
Threshold Theta-Burst Stimulation (LTP) VU-29500 nMSignificant potentiation vs. controlRat hippocampal slices (CA1)[1]
Threshold Theta-Burst Stimulation (LTP) ADX4727310 µM176 ± 9% of baseline (vs. 133 ± 6% in control)Rat hippocampal slices (CA1)[1]
DHPG-induced LTD VU-29500 nMSignificant enhancement vs. controlRat hippocampal slices (CA1)[1]
Paired-Pulse Low-Frequency Stimulation (LTD) VU-29500 nMSignificant enhancement vs. controlRat hippocampal slices (CA1)[1]

Table 3: Modulation of NMDA Receptor Currents by mGluR5 PAMs

CompoundConcentrationEffect on NMDA-evoked currents (in the presence of an mGluR5 agonist)Cell TypeReference
5PAM523 20 µMPotentiationCultured neurons[2]
VU0409551 10 µMNo significant potentiationCultured neurons[2]

Note: The ability of an mGluR5 PAM to potentiate NMDA receptor currents can be biased, depending on the specific modulator.

Table 4: Modulation of SK Channel Currents by mGluR5 Activation

Activating LigandConcentrationEffect on Apamin-sensitive SK CurrentCell TypeReference
CHPG (mGluR5 agonist) 1 mMIncreaseCultured hippocampal neurons[3]

Activation of mGluR5 has been shown to both increase and decrease SK channel activity, suggesting a complex regulatory mechanism.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of mGluR5 Positive Allosteric Modulation

The potentiation of mGluR5 by this compound initiates a well-defined intracellular signaling cascade. The following diagram illustrates this pathway.

mGluR5_PAM_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space mGluR5 mGluR5 PLC PLC mGluR5->PLC Activates (via Gαq) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Akt Akt PKC->Akt Activates Ca_release->PKC Activates Downstream\nTargets Downstream Targets Akt->Downstream\nTargets Phosphorylates Glutamate Glutamate Glutamate->mGluR5 Binds VU1545 This compound (PAM) VU1545->mGluR5 Potentiates

Caption: Signaling pathway of mGluR5 potentiation by this compound.

Experimental Workflow: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

The following diagram outlines the typical workflow for investigating the effect of this compound on LTP in hippocampal slices.

LTP_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording cluster_treatment Drug Application cluster_induction LTP Induction & Post-Recording A1 Isolate Hippocampus A2 Prepare 400 µm Slices (Vibratome) A1->A2 A3 Recover Slices in aCSF (>1 hour) A2->A3 B1 Transfer Slice to Recording Chamber A3->B1 B2 Position Electrodes (Stimulating & Recording) B1->B2 B3 Record Baseline fEPSPs (20 min) B2->B3 C1 Bath Apply this compound (20-30 min pre-incubation) B3->C1 D1 Apply Theta-Burst Stimulation (TBS) C1->D1 D2 Record Post-TBS fEPSPs (>60 min) D1->D2 D3 Data Analysis (fEPSP slope potentiation) D2->D3

Caption: Workflow for assessing the effect of this compound on LTP.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

This diagram illustrates the general procedure for whole-cell patch-clamp recordings to study the effects of this compound on neuronal currents.

Patch_Clamp_Workflow E1 Prepare Neuronal Culture or Acute Slice E2 Pull Glass Micropipette (3-5 MΩ) E1->E2 E3 Fill Pipette with Internal Solution E2->E3 E4 Approach Neuron and Form Gigaohm Seal E3->E4 E5 Rupture Membrane (Whole-Cell Configuration) E4->E5 E6 Record Baseline Currents (Voltage or Current Clamp) E5->E6 E7 Bath Apply this compound E6->E7 E8 Record Currents in the Presence of this compound E7->E8 E9 Data Analysis E8->E9

Caption: General workflow for whole-cell patch-clamp experiments.

Experimental Protocols

Protocol 1: Induction of Long-Term Potentiation (LTP) in Rat Hippocampal Slices

Objective: To determine the effect of this compound on the induction of LTP at Schaffer collateral-CA1 synapses.

Materials:

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 dextrose, saturated with 95% O2/5% CO2.

  • This compound stock solution (in DMSO)

  • Vibratome

  • Recording chamber with perfusion system

  • Glass microelectrodes (for stimulation and recording)

  • Electrophysiology rig with amplifier and data acquisition system

Methodology:

  • Slice Preparation: Anesthetize the rat and rapidly dissect the brain in ice-cold aCSF. Prepare 400 µm thick transverse hippocampal slices using a vibratome. Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min. Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Evoke fEPSPs by delivering single pulses (0.1 ms (B15284909) duration) at a low frequency (e.g., 0.05 Hz). Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-50% of the maximum. Record a stable baseline for at least 20 minutes.

  • Application of this compound: Bath-apply this compound at the desired concentration (e.g., 100 nM - 10 µM) for a pre-incubation period of 20-30 minutes.

  • Induction of LTP: Apply theta-burst stimulation (TBS), for example, four trains of 10 bursts at 5 Hz, with each burst containing 4 pulses at 100 Hz.

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-TBS.

  • Data Analysis: Measure the initial slope of the fEPSP. Express the post-TBS fEPSP slope as a percentage of the pre-TBS baseline slope. Compare the magnitude of LTP between control (vehicle) and this compound treated slices.

Protocol 2: Whole-Cell Voltage-Clamp Recording from Cultured Hippocampal Neurons

Objective: To investigate the effect of this compound on specific ion channel currents (e.g., SK channels).

Materials:

  • Primary hippocampal neuron cultures

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (for SK currents, in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP, pH 7.2.

  • This compound stock solution

  • Apamin (B550111) (SK channel blocker)

  • Patch-clamp rig with amplifier, digitizer, and software

Methodology:

  • Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber perfused with external solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a neuron under visual guidance (e.g., DIC microscopy). Form a gigaohm seal between the pipette tip and the cell membrane. Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Baseline Recording: Clamp the neuron at a holding potential of -60 mV. To elicit SK currents, apply a series of depolarizing voltage steps to activate calcium influx, followed by a repolarizing step to observe the afterhyperpolarization current.

  • Application of this compound: Perfuse the chamber with the external solution containing this compound at the desired concentration.

  • Recording with this compound: Repeat the voltage-step protocol to record SK currents in the presence of this compound.

  • Pharmacological Confirmation: Apply apamin (e.g., 100 nM) to confirm that the recorded current is mediated by SK channels.

  • Data Analysis: Measure the amplitude and kinetics of the apamin-sensitive outward current before and after the application of this compound.

Conclusion

This compound, as a positive allosteric modulator of mGluR5, is predicted to have significant effects on neuronal electrophysiology. Based on the actions of similar compounds, this compound is expected to enhance synaptic plasticity, modulate NMDA receptor function, and influence the activity of key ion channels involved in regulating neuronal excitability. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the detailed electrophysiological profile of this compound and to explore its therapeutic potential for a variety of CNS disorders. Further direct electrophysiological characterization of this compound will be crucial to fully elucidate its specific modulatory actions.

References

The Effects of M1 Muscarinic Receptor Positive Allosteric Modulators on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a G-protein coupled receptor highly expressed in the cortex and hippocampus, regions critical for cognitive function.[1][2] Its role in modulating neuronal excitability has made it a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia.[1][3] Direct activation by orthosteric agonists has been hampered by adverse effects stemming from the lack of subtype selectivity.[1] Positive Allosteric Modulators (PAMs) offer a more nuanced approach by enhancing the receptor's response to the endogenous agonist, acetylcholine, thereby offering greater spatial and temporal precision. This guide provides a detailed overview of the effects of M1 PAMs, such as VU0453595 and VU0486846, on neuronal excitability, detailing the underlying signaling pathways, experimental methodologies used for their characterization, and key quantitative data.

Mechanism of Action: M1 Receptor Signaling

M1 receptors are primarily coupled to the Gq/11 G-protein.[2][4] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately modulates the activity of various ion channels, leading to changes in neuronal excitability.[4] M1 PAMs bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the affinity and/or efficacy of acetylcholine and potentiating this downstream signaling cascade.[3]

M1_Signaling_Pathway ACh ACh M1R M1R ACh->M1R Binds Gq11 Gq11 M1R->Gq11 Activates VU1545 VU1545 VU1545->M1R Potentiates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca_Store IP3->Ca_Store Stimulates Release PKC PKC DAG->PKC Activates Ca_Ion Ca_Ion Ca_Store->Ca_Ion IonChannels IonChannels Ca_Ion->IonChannels PKC->IonChannels NeuronalExcitability NeuronalExcitability IonChannels->NeuronalExcitability

Effects on Neuronal Excitability

M1 PAMs have been demonstrated to robustly increase neuronal excitability in key brain regions. This is primarily achieved through the modulation of potassium channels, leading to membrane depolarization and a reduction in the threshold for action potential firing.[4]

In Vitro Electrophysiology

Whole-cell patch-clamp recordings from pyramidal neurons in brain slices, particularly from the medial prefrontal cortex (mPFC) and hippocampus, have shown that M1 PAMs can:

  • Increase Spontaneous Excitatory Postsynaptic Currents (sEPSCs): M1 PAMs that possess some intrinsic agonist activity (ago-PAMs) can significantly increase the frequency of sEPSCs, indicating an enhancement of presynaptic glutamate (B1630785) release.[3]

  • Induce Long-Lasting Increase in Intrinsic Excitability: In striatal medium spiny neurons (MSNs), transient cholinergic activation, potentiated by an M1 PAM like VU0453595, leads to a persistent increase in excitability. This is characterized by a hyperpolarizing shift in the action potential threshold and a decrease in the afterhyperpolarization (AHP) amplitude.[4]

  • Potentiate EPSP-Spike Coupling: The reduction in AHP leads to an increased probability of an excitatory postsynaptic potential (EPSP) triggering an action potential.[4]

In Vivo Effects

While direct in vivo electrophysiological data is complex, behavioral studies in rodents corroborate the pro-excitatory effects of M1 PAMs. Compounds like VU0453595 and VU0486846 have shown efficacy in cognitive models, such as novel object recognition, which is consistent with the enhancement of neuronal activity in circuits underlying learning and memory.[3][6] It is crucial to note that excessive M1 activation can lead to adverse effects, including seizures.[3] Therefore, M1 PAMs with little to no intrinsic agonist activity are considered to have a more favorable therapeutic profile.[3][6]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of representative M1 PAMs.

Table 1: In Vitro Potency of M1 PAMs

Compound Assay Type Cell Line EC50 (μM) Agonist Activity (% ACh Max) Reference
VU0486846 Calcium Mobilization M1-CHO (high expression) 0.31 39% (at 4.0 μM) [6]
VU0453595 Calcium Mobilization M1-CHO N/A (No agonist activity reported) Devoid of agonist activity [3]

| VU319 | Calcium Mobilization | hM1-CHO | 0.492 | Minimal (>30 μM) |[7] |

Table 2: M1 Receptor Selectivity

Compound M1 PAM EC50 M2-M5 Activity Reference
VU0486846 310 nM Inactive against human and rat M2-M5 [6]

| VU319 | 492 nM | Highly selective over human and rat M2-M5 |[7] |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This high-throughput functional assay is used to determine the potency and agonist activity of M1 PAMs.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are commonly used.[3]

  • Procedure:

    • Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds (M1 PAMs) are prepared in a suitable vehicle (e.g., DMSO) and added to the cells. Cells are pre-incubated for a short period (e.g., 1.5-2 minutes).[8]

    • To measure PAM activity, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M1 receptor.[7][8]

    • To measure agonist activity, the compound is added in the absence of acetylcholine.[3]

    • Changes in intracellular calcium are measured as changes in fluorescence using an instrument like a FLEXstation.[8]

  • Data Analysis: Concentration-response curves are generated to calculate EC50 values.

Calcium_Mobilization_Workflow cluster_assays Assay Type start Start plate_cells Plate M1-expressing CHO cells start->plate_cells load_dye Load with Ca2+ sensitive dye plate_cells->load_dye add_compound Add M1 PAM (Test Compound) load_dye->add_compound pre_incubate Pre-incubate add_compound->pre_incubate pam_assay PAM Assay: Add ACh (EC20) pre_incubate->pam_assay agonist_assay Agonist Assay: Add Vehicle pre_incubate->agonist_assay measure_fluorescence Measure Fluorescence (e.g., FLEXstation) pam_assay->measure_fluorescence agonist_assay->measure_fluorescence analyze_data Analyze Data: Generate CRC, Calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of a neuron's electrical properties.

  • Preparation: Acute brain slices (e.g., 300 μm thick) containing the region of interest (e.g., mPFC, striatum) are prepared from rodents.[3][4]

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): Continuously perfused over the slice, typically containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.[9]

    • Internal Pipette Solution: Fills the recording electrode, typically containing (in mM): 120 K-MeSO4, 1 MgCl2, 0.1 CaCl2, 10 HEPES, 1 EGTA, 12 phosphocreatine, 0.4 GTP, and 2 ATP.[4]

  • Procedure:

    • A glass micropipette (3-5 MΩ resistance) is guided to a target neuron under a microscope.[4]

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by suction, establishing the "whole-cell" configuration.[9]

    • Current-Clamp Mode: The current injected into the neuron is controlled, and changes in membrane potential (voltage) are recorded. This is used to measure action potential firing, resting membrane potential, and AHP.[4]

    • Voltage-Clamp Mode: The membrane potential is held constant, and the currents flowing across the membrane are recorded. This is used to measure synaptic currents like sEPSCs.[3]

  • Drug Application: M1 PAMs and other pharmacological agents are applied via bath perfusion.

Patch_Clamp_Logic prep Prepare Acute Brain Slice setup Perfuse with aCSF in Recording Chamber prep->setup pipette Approach Neuron with Micropipette setup->pipette seal Form Giga-Seal pipette->seal rupture Rupture Membrane (Whole-Cell Mode) seal->rupture mode_decision Select Recording Mode rupture->mode_decision current_clamp Current-Clamp: Control Current, Measure Voltage (APs, AHP) mode_decision->current_clamp Intrinsic Properties voltage_clamp Voltage-Clamp: Control Voltage, Measure Current (EPSCs) mode_decision->voltage_clamp Synaptic Currents application Bath Apply M1 PAM current_clamp->application voltage_clamp->application record Record Changes in Neuronal Excitability application->record

Conclusion and Future Directions

M1 PAMs represent a promising therapeutic strategy for enhancing cognitive function by selectively modulating neuronal excitability in key brain circuits. The data clearly indicate that these compounds can potentiate M1 receptor signaling, leading to increased neuronal firing and enhanced synaptic communication. A critical consideration for drug development is the degree of intrinsic agonist activity, as "pure" PAMs appear to offer a wider therapeutic window, avoiding the adverse effects associated with receptor over-activation.[6][10] Future research should continue to explore the subtle differences in signaling bias among different M1 PAM chemotypes and their long-term effects on synaptic plasticity and network function. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to further investigate and develop M1 PAMs as novel therapeutics.

References

Preclinical Profile of VU-1545: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Preclinical investigations have highlighted its potential as a therapeutic agent, particularly in the context of neurodegenerative disorders such as Huntington's disease. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro and in vivo pharmacology, mechanism of action, and key experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic application of mGluR5 PAMs.

Core Compound Data

This compound, chemically known as 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide, is a member of the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide series of mGluR5 positive allosteric modulators.

ParameterValueReference
IUPAC Name 4-nitro-N-[1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl]benzamide[1]
Molecular Formula C₂₂H₁₅FN₄O₃Derived from IUPAC Name
Ki 156 ± 29 nM[1]
EC₅₀ 9.6 ± 1.9 nM[1]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through binding and functional assays, demonstrating its high potency as an mGluR5 PAM.

Quantitative In Vitro Data
Assay TypeCell LineKey FindingsReference
Radioligand Binding Assay HEK-293 cells expressing rat mGluR5Ki = 156 ± 29 nM (displacing [³H]methoxyPEPy)[1]
Fluorometric Calcium Mobilization Assay Cultured rat cortical astrocytesEC₅₀ = 9.6 ± 1.9 nM (potentiating glutamate-induced calcium release)[1]
Akt Phosphorylation Assay Primary cultured striatal neuronsPromotes Akt activation[2]
Neuronal Viability Assay Primary cultured striatal neuronsNeuroprotective against glutamate- and NMDA-induced excitotoxicity[2]
Experimental Protocols

2.2.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound to the mGluR5 receptor.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the rat mGluR5.

  • Radioligand: [³H]methoxyPEPy, a known mGluR5 antagonist.

  • Protocol Outline:

    • Prepare cell membranes from HEK-293-r-mGluR5 cells.

    • Incubate the cell membranes with a fixed concentration of [³H]methoxyPEPy and varying concentrations of this compound.

    • After incubation, separate the bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2.2.2. Fluorometric Calcium Mobilization Assay

  • Objective: To measure the potentiation of glutamate-induced intracellular calcium release by this compound.

  • Cell Line: Primary cortical astrocytes from neonatal rats.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Glutamate (agonist).

    • This compound (test compound).

  • Protocol Outline:

    • Plate rat cortical astrocytes in 96-well plates and culture until confluent.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Stimulate the cells with a sub-maximal concentration of glutamate (e.g., EC₂₀).

    • Measure the fluorescence intensity using a fluorescence plate reader to determine the intracellular calcium concentration.

    • Calculate the EC₅₀ value for this compound's potentiation of the glutamate response.

2.2.3. Western Blot for Akt Phosphorylation

  • Objective: To assess the effect of this compound on the phosphorylation of Akt, a key downstream signaling molecule of mGluR5.

  • Cell Line: Primary cultured striatal neurons.

  • Protocol Outline:

    • Treat cultured striatal neurons with this compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Normalize the p-Akt signal to total Akt or a loading control (e.g., GAPDH).

In Vivo Preclinical Studies

In vivo studies have primarily focused on the neuroprotective effects of this compound in a mouse model of Huntington's disease.

Animal Model and Efficacy Data
Animal ModelStudy FocusKey FindingsReference
BACHD Mouse Model of Huntington's Disease Neuroprotection and cognitive enhancementThis compound is neuroprotective for striatal neurons against glutamate-induced cell death. It more efficiently activates Akt in BACHD neurons compared to wild-type neurons.[2]
Experimental Protocol: Neuroprotection in BACHD Mouse Model
  • Objective: To evaluate the neuroprotective effects of this compound in the BACHD (Bacterial Artificial Chromosome-mediated, full-length human mutant huntingtin) mouse model of Huntington's disease.

  • Animal Model: BACHD transgenic mice and wild-type littermates.

  • Protocol Outline:

    • Primary Striatal Neuron Culture: Prepare primary cultures of striatal neurons from BACHD and wild-type mouse embryos.

    • Treatment: Treat the cultured neurons with this compound at various concentrations.

    • Excitotoxic Challenge: Expose the neurons to an excitotoxic concentration of glutamate or NMDA.

    • Cell Viability Assessment: Measure neuronal cell death using a suitable assay (e.g., LDH release assay or fluorescent microscopy with cell death markers).

    • Biochemical Analysis: Perform Western blotting on cell lysates to measure the levels of p-Akt and total Akt as described in section 2.2.3.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Mechanism of Action VU1545 This compound mGluR5 mGluR5 VU1545->mGluR5 potentiates Gq Gq Protein mGluR5->Gq activates PI3K PI3K mGluR5->PI3K activates Glutamate Glutamate Glutamate->mGluR5 binds PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Akt Akt PI3K->Akt pAkt p-Akt (Activated) Akt->pAkt phosphorylation Neuroprotection Neuroprotection & Cell Survival pAkt->Neuroprotection promotes

Caption: Signaling pathway of this compound as an mGluR5 PAM.

G cluster_1 In Vitro Calcium Mobilization Assay Workflow start Start plate_cells Plate Rat Cortical Astrocytes start->plate_cells load_dye Load with Calcium-Sensitive Dye plate_cells->load_dye wash Wash Cells load_dye->wash add_vu1545 Add this compound wash->add_vu1545 add_glutamate Add Glutamate (EC₂₀) add_vu1545->add_glutamate measure_fluorescence Measure Fluorescence add_glutamate->measure_fluorescence analyze Analyze Data (EC₅₀) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro calcium mobilization assay.

G cluster_2 In Vivo Neuroprotection Study Workflow start Start culture_neurons Culture Primary Striatal Neurons (BACHD & WT mice) start->culture_neurons treat_vu1545 Treat with this compound culture_neurons->treat_vu1545 excitotoxic_challenge Excitotoxic Challenge (Glutamate/NMDA) treat_vu1545->excitotoxic_challenge assess_viability Assess Cell Viability excitotoxic_challenge->assess_viability analyze_proteins Analyze Protein Expression (p-Akt/Akt Western Blot) excitotoxic_challenge->analyze_proteins end End assess_viability->end analyze_proteins->end

Caption: Workflow for the in vivo neuroprotection study.

Pharmacokinetics and Toxicology

As of the date of this document, there is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicology of this compound. This represents a significant data gap in the preclinical assessment of this compound and is a critical area for future investigation.

Conclusion

This compound is a potent mGluR5 PAM with demonstrated in vitro efficacy and promising neuroprotective effects in a preclinical model of Huntington's disease. Its mechanism of action involves the potentiation of glutamate signaling, leading to the activation of the pro-survival Akt pathway. While the initial preclinical data are encouraging, the lack of pharmacokinetic and toxicology data necessitates further research to fully evaluate its therapeutic potential and safety profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this compound and other mGluR5 PAMs.

References

An In-depth Technical Guide on VU-1545 Research in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU-1545 has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Initially explored in the context of central nervous system (CNS) disorders such as schizophrenia, subsequent research has revealed a potential neuroprotective role for this compound in the context of Huntington's disease, a devastating neurodegenerative condition. This technical guide provides a comprehensive overview of the research on this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. While research has primarily centered on Huntington's disease, the modulation of mGluR5 presents a plausible therapeutic avenue for other neurodegenerative diseases where excitotoxicity and neuronal cell death are contributing factors.

Core Mechanism of Action: mGluR5 Positive Allosteric Modulation

This compound functions as a positive allosteric modulator, meaning it does not activate the mGluR5 receptor directly. Instead, it binds to a distinct allosteric site on the receptor, enhancing its response to the endogenous agonist, glutamate. The canonical signaling pathway of mGluR5 involves its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

However, research on this compound in a Huntington's disease model has illuminated a biased signaling pathway that promotes neuroprotection. It has been demonstrated that this compound can activate the protein kinase B (Akt) signaling pathway without significantly increasing intracellular calcium concentrations. The activation of the Akt pathway is crucial for its neuroprotective effects, as the inhibition of Akt abrogates the protective qualities of this compound. This biased agonism is a key feature of this compound's therapeutic potential, as it selectively engages a pro-survival pathway while avoiding the potential excitotoxicity associated with excessive calcium release.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates Akt Akt (Protein Kinase B) mGluR5->Akt Activates (Biased Signaling) Glutamate Glutamate (Endogenous Agonist) Glutamate->mGluR5 Binds to orthosteric site VU1545 This compound (PAM) VU1545->mGluR5 Binds to allosteric site PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Neuroprotection Neuroprotection (Cell Survival) Akt->Neuroprotection Promotes

Figure 1: mGluR5 Signaling Pathway Modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

ParameterValueCell/Receptor SystemReference
Ki 156 nMRat mGluR5[1]
EC50 9.6 nMRat mGluR5[1]
Table 1: In Vitro Pharmacological Parameters of this compound.
Experimental ConditionThis compound Concentration% Neuronal Cell Death ReductionCell ModelReference
Glutamate-induced toxicity1.0 nMSignificant ProtectionPrimary Striatal Neurons[2]
Glutamate-induced toxicity5.0 nMHigher level of neuroprotectionPrimary Striatal Neurons[2]
NMDA-induced toxicity100.0 nMSignificant ProtectionPrimary Striatal Neurons[2]
Glutamate-induced toxicity1.0 µMSignificant ReductionBACHD Striatal Neurons[3]
Table 2: Neuroprotective Efficacy of this compound in In Vitro Huntington's Disease Models.
This compound ConcentrationEffect on Akt PhosphorylationCell ModelReference
0.1 µMEfficiently promoted Akt activationPrimary Striatal Neurons[2]
1.0 µMEfficiently promoted Akt activationPrimary Striatal Neurons[2]
Table 3: Effect of this compound on Akt Signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Primary Striatal Neuron Culture from BACHD Mice

The BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model expresses full-length human mutant huntingtin and is a widely used model for studying Huntington's disease.[4][5]

  • Tissue Dissection: Striata are dissected from postnatal day 0-2 (P0-P2) BACHD and wild-type littermate pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Digestion: The tissue is enzymatically digested with 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Dissociation: The digestion is stopped with fetal bovine serum (FBS), and the cells are mechanically dissociated by gentle trituration through a series of fire-polished Pasteur pipettes of decreasing diameter.

  • Plating: Cells are plated on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Culture Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Half of the medium is replaced every 3-4 days.

Glutamate- and NMDA-Induced Neurotoxicity Assay
  • Cell Treatment: Primary striatal neurons are treated with varying concentrations of this compound (e.g., 1.0 nM to 10.0 µM) for a specified pre-incubation period.

  • Induction of Excitotoxicity: Neurotoxicity is induced by adding glutamate (e.g., 50 µM) or N-methyl-D-aspartate (NMDA) (e.g., 10 µM) to the culture medium for 20-24 hours.[2]

  • Assessment of Cell Viability: Neuronal cell death is quantified using methods such as:

    • LDH Assay: Measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is indicative of cell membrane damage.

    • Fluorescent Staining: Using fluorescent dyes like propidium (B1200493) iodide (stains necrotic cells) and Hoechst 33342 (stains all cell nuclei) to visualize and count live versus dead cells.

  • Data Analysis: The percentage of neuronal cell death is calculated relative to control (untreated) and vehicle-treated cultures.

Neurotoxicity_Assay_Workflow Start Primary Striatal Neuron Culture Preincubation Pre-incubation with This compound or Vehicle Start->Preincubation Toxicity_Induction Addition of Glutamate or NMDA Preincubation->Toxicity_Induction Incubation Incubation for 20-24 hours Toxicity_Induction->Incubation Cell_Viability Assessment of Cell Viability (e.g., LDH Assay, Staining) Incubation->Cell_Viability Data_Analysis Data Analysis and Quantification of Neuroprotection Cell_Viability->Data_Analysis End Results Data_Analysis->End

Figure 2: Experimental Workflow for Neurotoxicity Assay.

Western Blotting for Akt Phosphorylation
  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt, diluted in blocking buffer.

  • Washing: The membrane is washed three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Densitometry Analysis: The intensity of the p-Akt bands is normalized to the intensity of the total Akt bands to determine the relative level of Akt phosphorylation.

In Vivo Studies and Future Directions

While this compound itself was noted to have poor physicochemical properties that limited its in vivo utility, a related mGluR5 PAM, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), has been shown to ameliorate memory deficits in the BACHD mouse model in the novel object recognition test.[3] This provides in vivo proof-of-concept for the therapeutic potential of mGluR5 PAMs in Huntington's disease.

The findings with this compound and related compounds highlight the promise of targeting mGluR5 as a disease-modifying strategy for Huntington's disease. Future research will likely focus on the development of mGluR5 PAMs with improved pharmacokinetic profiles suitable for clinical development. Furthermore, the neuroprotective mechanism of biased Akt signaling warrants further investigation and may be a desirable characteristic to screen for in future drug discovery efforts for neurodegenerative diseases. While the direct application of this compound in other neurodegenerative conditions like Alzheimer's and Parkinson's disease has not been extensively reported, the role of glutamatergic dysfunction and excitotoxicity in these diseases suggests that the exploration of mGluR5 PAMs in these contexts is a logical and promising area for future research.[6][7]

References

Methodological & Application

VU-1545: Application Notes and Experimental Protocols for the mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation of the glutamate signaling pathway has significant implications for neuronal function and is a key area of interest in neuropharmacology research. This compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Huntington's disease. These application notes provide detailed protocols for utilizing this compound in key in vitro experiments to characterize its activity and neuroprotective properties.

Physicochemical and Pharmacological Properties

PropertyValueReference
IUPAC Name N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide[1]
Molecular Formula C22H17N3O[1]
Molecular Weight 339.39 g/mol [1]
Ki 156 nM[1]
EC50 9.6 nM[1]
Mechanism of Action Positive Allosteric Modulator (PAM) of mGluR5[1]

Signaling Pathway of mGluR5 and Modulation by this compound

The activation of mGluR5 by glutamate initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound potentiates this signaling cascade in the presence of glutamate. Furthermore, studies have shown that mGluR5 PAMs like this compound can promote the activation of the Akt signaling pathway, which is crucial for cell survival and neuroprotection.[2][3]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 This compound This compound This compound->mGluR5 Gq Gq mGluR5->Gq Akt_pathway Akt Pathway (Neuroprotection) mGluR5->Akt_pathway potentiated by This compound PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER triggers release PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2

Caption: mGluR5 signaling cascade and potentiation by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound stock solutions are critical for experimental consistency.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 100 mM) in DMSO.

  • To prepare a 10 mM stock solution, dissolve 3.4 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

In Vitro Neuroprotection Assay in Primary Striatal Neurons

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary striatal neuron cultures, a model relevant to Huntington's disease.[2]

Experimental Workflow:

Neuroprotection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate striatal tissue from embryonic mice B Dissociate tissue into single-cell suspension A->B C Plate neurons onto coated culture plates B->C D Pre-treat neurons with This compound (various concentrations) C->D E Induce excitotoxicity with Glutamate (e.g., 50 µM) D->E F Incubate for 20 hours E->F G Assess neuronal viability (e.g., MTT, LDH assay) F->G

Caption: Workflow for the in vitro neuroprotection assay.

Materials:

  • Primary striatal neurons (protocol for isolation and culture below)

  • This compound stock solution

  • Glutamate solution

  • MPEP (mGluR5 antagonist, for control experiments)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine and laminin (B1169045) for coating

  • Cell viability assay kit (e.g., MTT or LDH)

Protocol for Primary Striatal Neuron Culture:

  • Coat culture plates (e.g., 24-well plates) with poly-D-lysine (0.05 mg/mL) and laminin (0.005 mg/mL) overnight at 37°C.[4]

  • Dissect striatal tissue from embryonic day 18 (E18) mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Digest the tissue with papain (e.g., 20 units/mL) for 15-20 minutes at 37°C.[4]

  • Neutralize the enzymatic digestion with a trypsin inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell density using a hemocytometer and plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) in supplemented Neurobasal medium.

  • Culture the neurons for 7-10 days in vitro (DIV) before initiating experiments.

Neuroprotection Protocol:

  • On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

  • Pre-treat the neurons with various concentrations of this compound (e.g., 1.0, 10, 100, 1000 nM) for 30 minutes.[2]

  • To induce excitotoxicity, add glutamate to a final concentration of 50 µM.[2]

  • For control experiments, co-incubate with the mGluR5 antagonist MPEP to confirm the receptor-specific effect of this compound.[2]

  • Incubate the treated neurons for 20 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • Assess neuronal viability using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Quantitative Data Summary:

Treatment GroupThis compound Concentration (nM)Glutamate (µM)MPEP (µM)Expected Outcome
Control000High neuronal viability
Glutamate Only0500Significant neuronal death
This compound + Glutamate1.0 - 1000500Dose-dependent neuroprotection
This compound + Glutamate + MPEP1005010Blockade of neuroprotection
Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) in neuronal cell lysates following treatment with this compound, as an indicator of the activation of the pro-survival Akt signaling pathway.[2]

Experimental Workflow:

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Treat primary striatal neurons with this compound (e.g., 10 µM) B Lyse cells and collect protein A->B C Determine protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF or nitrocellulose membrane D->E F Block membrane E->F G Incubate with primary antibodies (anti-p-Akt and anti-total-Akt) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect signal using ECL H->I

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Materials:

  • Primary striatal neurons

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total-Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Protocol:

  • Plate and culture primary striatal neurons as described in the neuroprotection assay protocol.

  • Treat the neurons with this compound (e.g., 10 µM) for a specified time (e.g., 15-60 minutes).[2]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL detection kit and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

Quantitative Data Summary:

Treatment GroupThis compound Concentration (µM)Expected p-Akt/Total Akt Ratio
Untreated Control0Basal level
This compound0.1 - 10Increased ratio compared to control

Conclusion

This compound serves as a valuable research tool for investigating the role of mGluR5 in neuronal function and its potential as a therapeutic target. The protocols outlined in these application notes provide a framework for studying the neuroprotective and signaling properties of this compound in vitro. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in the fields of neuroscience and drug discovery.

References

Application Notes and Protocols for VU-1545 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] As a member of the Class C G-protein coupled receptors (GPCRs), mGluR5 is a key player in excitatory neurotransmission and synaptic plasticity.[1][3] this compound enhances the receptor's response to the endogenous agonist glutamate, making it a valuable tool for studying mGluR5 function and a potential therapeutic agent for neurological and psychiatric disorders such as schizophrenia.[4] These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays.

Mechanism of Action

This compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to the activation of downstream signaling pathways. The primary signaling cascade initiated by mGluR5 activation involves the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] Furthermore, mGluR5 activation can modulate other significant signaling pathways, including the Akt and extracellular signal-regulated kinase (ERK) pathways.[5][6] this compound has been shown to promote the phosphorylation and activation of Akt.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro studies.

Table 1: Binding Affinity and Potency of this compound

ParameterValueReference
Ki156 nM[1]
EC509.6 nM[1]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

AssayCell TypeConcentration RangeEffectReference
Akt PhosphorylationNeuronal cells0.1 µM - 100 µMPromotes Akt activation[1][2]
NeuroprotectionPrimary striatal neurons1.0 nM - 10,000 nMProtects against glutamate- and NMDA-induced cell death[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO.[7] To prepare a high-concentration stock solution (e.g., 10 mM or 100 mM), weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. For example, for a 10 mM stock solution from 1 mg of this compound (MW: 402.38 g/mol ), dissolve it in 248.52 µL of DMSO.[7]

  • Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2]

Western Blotting for Akt Phosphorylation

This protocol describes the detection of increased Akt phosphorylation in response to this compound treatment in a neuronal cell line.

Materials:

  • Neuronal cell line expressing mGluR5 (e.g., primary cortical neurons, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Plate neuronal cells at an appropriate density in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound in cell culture medium at desired concentrations (e.g., 0.1, 1.0, 10, 100 µM).[1]

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

    • Incubate for a short duration, typically 5-30 minutes, to observe rapid phosphorylation events.[7]

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-cooled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt and total-Akt (typically overnight at 4°C). A loading control antibody should also be used.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-Akt and total-Akt. Normalize the phospho-Akt signal to the total-Akt signal to determine the relative increase in phosphorylation upon this compound treatment.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium release following mGluR5 activation, potentiated by this compound.

Materials:

  • HEK293 cells stably expressing mGluR5, or primary neurons

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution

  • mGluR5 agonist (e.g., Glutamate, Quisqualate, or DHPG)

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed mGluR5-expressing cells into black, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells twice with assay buffer to remove excess dye, leaving the final wash volume in the wells.

  • Compound Addition and Measurement:

    • Prepare a plate with varying concentrations of this compound and a fixed, sub-maximal concentration (e.g., EC20) of an mGluR5 agonist.

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the this compound/agonist solution into the wells and continue to record the fluorescence signal. The potentiation by this compound should result in a larger and/or more sustained increase in fluorescence compared to the agonist alone.

  • Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. The peak response or the area under the curve can be used to quantify the potentiation by this compound.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the protective effects of this compound against neuronal cell death induced by high concentrations of glutamate.

Materials:

  • Primary cortical or striatal neurons

  • Neuronal culture and maintenance media

  • This compound stock solution

  • Glutamate solution

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

  • 96-well plates

Protocol:

  • Neuron Culture: Culture primary neurons in 96-well plates for at least 7-10 days to allow for maturation.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in the neuronal culture medium.

    • Replace the existing medium with the this compound containing medium and incubate for a specified pre-treatment time (e.g., 30 minutes to 1 hour). Include a vehicle control group.

  • Glutamate Challenge:

    • Add a toxic concentration of glutamate (e.g., 50 µM) to the wells, except for the untreated control group.

    • Co-incubate the neurons with this compound and glutamate for a defined period (e.g., 20-24 hours).[5]

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using your chosen method.

    • For an MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance.

    • For an LDH assay, collect the culture supernatant to measure the release of lactate (B86563) dehydrogenase from damaged cells.

    • For live/dead staining, use fluorescent dyes like calcein-AM (live cells) and ethidium (B1194527) homodimer-1 (dead cells) and visualize with a fluorescence microscope.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in viability in the this compound treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Visualizations

Signaling Pathway of mGluR5 and this compound

mGluR5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 activates Akt_pathway Akt Pathway mGluR5->Akt_pathway modulates ERK_pathway ERK Pathway mGluR5->ERK_pathway modulates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGluR5 VU1545 This compound (PAM) VU1545->mGluR5 potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Neuroprotection Neuroprotection Akt_pathway->Neuroprotection

Caption: mGluR5 signaling pathway and the modulatory effect of this compound.

Experimental Workflow for Western Blotting

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Neuronal Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E Sample Denaturation D->E F SDS-PAGE E->F G Protein Transfer F->G H Antibody Incubation G->H I Detection H->I J Quantify Bands I->J K Normalize Data J->K

Caption: Workflow for assessing Akt phosphorylation by Western Blot.

Logical Flow for a Neuroprotection Assay

Neuroprotection_Assay_Flow start Start: Culture Primary Neurons pretreatment Pre-treat with this compound or Vehicle start->pretreatment glutamate Induce Excitotoxicity with Glutamate pretreatment->glutamate incubation Incubate for 20-24 hours glutamate->incubation viability Assess Cell Viability (e.g., MTT assay) incubation->viability analysis Analyze Data: Compare Viability viability->analysis conclusion Conclusion: Neuroprotective Effect? analysis->conclusion

Caption: Logical flow of a neuroprotection experiment using this compound.

References

Application Notes and Protocols for In Vivo Administration of VU-1545

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Introduction

VU-1545 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key receptor in the central nervous system involved in synaptic plasticity, learning, and memory.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. Its chemical name is N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide, with the CAS Number 890764-63-3 and a molecular formula of C22H15FN4O3.[3][4] In vitro studies have determined its Ki at 156 nM and an EC50 of 9.6 nM.[1] Preclinical studies on similar mGluR5 PAMs suggest potential therapeutic applications in neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[2][5]

These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, based on available information for this class of compounds. It is important to note that specific in vivo pharmacokinetic and optimal dosage data for this compound are not publicly available. Therefore, the following protocols and data are based on studies with analogous mGluR5 PAMs and should be adapted and optimized for specific experimental needs.

Data Presentation

In Vitro Activity of this compound
ParameterValue
Ki156 nM
EC509.6 nM
Source: MedchemExpress[1]
Exemplary In Vivo Dosing for Structurally Similar mGluR5 PAMs

The following table summarizes dosing information for other mGluR5 PAMs, which can serve as a starting point for designing studies with this compound.

CompoundAnimal ModelAdministration RouteDose Range (mg/kg)VehicleTherapeutic Area
VU0360172Rati.p., p.o.56.6 - 10020% β-cyclodextrinAntipsychotic-like
VU0285683Mousei.p.3 - 10Not specifiedAnxiolytic-like
CDPPBRati.p.3, 10, 30Not specifiedAntipsychotic-like
Source: Various preclinical studies on mGluR5 PAMs.[3]

Experimental Protocols

General Considerations for In Vivo Studies

Rodent pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies help in establishing appropriate dosing regimens for efficacy and safety studies.[6]

Vehicle Selection: For compounds with low aqueous solubility, which is common for this chemical class, appropriate vehicle selection is critical. A 20% β-cyclodextrin solution has been successfully used for oral and intraperitoneal administration of similar mGluR5 PAMs.[3] Preliminary formulation and tolerability studies are highly recommended.

Animal Models: The choice of animal model will depend on the research question. Common models for neurological and psychiatric disorders include standard rodent strains (e.g., Sprague-Dawley rats, C57BL/6 mice) and transgenic models of disease (e.g., mouse models of Huntington's disease).[2]

Protocol 1: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in rats or mice.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 20% β-cyclodextrin in sterile water)

  • Sprague-Dawley rats or C57BL/6 mice

  • Administration equipment (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5-10 mL/kg for oral gavage in rats).

  • Administration:

    • Oral (p.o.): Administer the prepared dose via oral gavage.

    • Intraperitoneal (i.p.): Inject the prepared dose into the peritoneal cavity.

    • Intravenous (i.v.): For determining absolute bioavailability, administer a lower dose via a tail vein or other suitable vessel.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: Behavioral Efficacy Study (Antipsychotic-like Activity)

Objective: To assess the efficacy of this compound in a rodent model of psychosis, such as amphetamine-induced hyperlocomotion.

Materials:

  • This compound

  • d-amphetamine

  • Vehicle

  • Male Sprague-Dawley rats

  • Open field activity chambers

Methodology:

  • Animal Acclimation: Acclimate rats to the activity chambers for several days before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 10, 30, 56.6 mg/kg, i.p.) or vehicle.

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1 mg/kg, s.c.) or saline.

  • Behavioral Testing: Immediately place the animals in the activity chambers and record locomotor activity for a set duration (e.g., 60-90 minutes).

  • Data Analysis: Analyze the total distance traveled or other locomotor parameters. Compare the activity of animals treated with this compound and amphetamine to the control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Mandatory Visualizations

Signaling Pathway

VU1545_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Glutamate Glutamate Glutamate->mGluR5 Binds VU1545 This compound (PAM) VU1545->mGluR5 Enhances IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Akt Akt PKC->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Signaling pathway of mGluR5 activation, enhanced by this compound.

Experimental Workflow

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation formulation This compound Formulation (e.g., in 20% β-cyclodextrin) acclimation->formulation administration In Vivo Administration (p.o., i.p., or i.v.) formulation->administration sampling Sample Collection (Blood, Brain Tissue) administration->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_pd_analysis PK/PD Data Analysis bioanalysis->pk_pd_analysis report Report Generation pk_pd_analysis->report

Caption: General workflow for in vivo studies of this compound.

References

Application Notes and Protocols: Preparing VU-1545 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in in vitro and in vivo experimental settings.

Compound Information

This compound is a potent and selective tool compound for studying the potentiation of mGluR5 activity. Its modulation of the receptor has been shown to impact downstream signaling pathways, such as the Akt pathway, making it a valuable pharmacological tool in neuroscience research, particularly in studies related to neuroprotection and synaptic plasticity.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₁₅FN₄O₃[3]
Molecular Weight 402.38 g/mol [3]
Appearance Light yellow to yellow solid[3]
Purity ≥98% (HPLC)
CAS Number 890764-63-3[3]

Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity of this compound.

Table 2: Solubility Data

SolventMaximum ConcentrationNotesSource
DMSO 100 mg/mL (248.52 mM)Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[3]

Table 3: Stock Solution Storage Conditions

Storage TemperatureShelf LifeNotesSource
-20°C 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][3]
-80°C 6 monthsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1][3]
Powder (at -20°C) 3 years[3]
Powder (at 4°C) 2 years[3]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, disposable tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for cell-based assays.

Step 1: Calculation

  • Determine the mass of this compound required. For a 10 mM solution, the calculation based on the molecular weight (402.38 g/mol ) is as follows:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • For 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 402.38 g/mol * 1000 mg/g = 4.0238 mg

Step 2: Weighing

  • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

  • Carefully weigh out approximately 4.02 mg of this compound powder into the tube. Record the exact weight.

Step 3: Dissolution

  • Using the exact weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (mL) = (Mass (mg) / 402.38 g/mol ) / 0.010 mol/L

  • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

Step 4: Mixing

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

Step 5: Aliquoting and Storage

  • To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

Table 4: Example Volumes for Stock Solution Preparation

Desired ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.402 mg2.01 mg4.02 mg
5 mM 2.01 mg10.06 mg20.12 mg
10 mM 4.02 mg20.12 mg40.24 mg

Visualized Workflow and Signaling Pathway

Experimental Workflow: this compound Stock Solution Preparation

The following diagram outlines the key steps in the preparation of a this compound stock solution.

G cluster_0 Preparation cluster_1 Storage start Start calculate Calculate Mass and Volume start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent mix Vortex / Sonicate add_solvent->mix dissolved Ensure Complete Dissolution mix->dissolved aliquot Aliquot into Single-Use Tubes dissolved->aliquot store Store at -20°C or -80°C aliquot->store finish Ready for Experimental Use store->finish

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: this compound Modulation of mGluR5-Akt Pathway

This compound acts as a positive allosteric modulator of mGluR5, enhancing its response to the endogenous ligand, glutamate. This potentiation can lead to the activation of downstream signaling cascades, including the neuroprotective Akt pathway.[1][2] this compound has been observed to promote the phosphorylation and activation of Akt.[1][3]

G cluster_input Modulators cluster_receptor Receptor cluster_pathway Signaling Cascade VU1545 This compound (PAM) mGluR5 mGluR5 VU1545->mGluR5 + Glutamate Glutamate Glutamate->mGluR5 Akt Akt mGluR5->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Neuroprotection Neuroprotective Effects pAkt->Neuroprotection

Caption: this compound enhances mGluR5 signaling via the Akt pathway.

References

VU-1545: Comprehensive Application Notes for Solubility and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and solvent selection of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility Data

This compound is a solid, light yellow to yellow powder. Its solubility is a critical factor for the preparation of stock and working solutions for in vitro and in vivo studies.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Concentration (mM)Notes
Dimethyl Sulfoxide (B87167) (DMSO)100[1]248.52[1]Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
Dimethyl Sulfoxide (DMSO)Soluble to 100--
Dimethyl Sulfoxide (DMSO)<40.24--

Note: The molecular weight of this compound is 402.38 g/mol .

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.24 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, the volume of DMSO required can be calculated using the following formula:

    Volume (mL) = (Mass (mg) / 402.38 ( g/mol )) / 100 (mmol/L) * 1000 (mL/L)

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure no solid particles are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Preparation of Aqueous Working Solutions from DMSO Stock

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare a working solution for experiments.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thawing the Stock Solution: Thaw the frozen aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize the final concentration of DMSO in the working solution and ensure accurate dilution, perform serial dilutions. For example, to prepare a 100 µM working solution, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 100 mM stock to 990 µL of the aqueous buffer.

  • Final Dilution: Add the desired volume of the intermediate dilution to the final volume of the aqueous buffer. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate, add 10 µL of the 1 mM solution to 990 µL of the aqueous buffer.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in cell culture media.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental setup is below a level that could affect the cells or assay (typically <0.1%).

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for long periods.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing this compound solutions and a potential signaling pathway involving its target, the mGluR5 receptor.

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Aqueous Working Solution A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store at -20°C or -80°C D->E F Thaw DMSO Stock Solution G Perform Serial Dilutions in Aqueous Buffer F->G H Achieve Final Working Concentration G->H I Use Immediately in Experiment H->I

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Potential Signaling Pathway of this compound VU1545 This compound mGluR5 mGluR5 Receptor VU1545->mGluR5 Positive Allosteric Modulation PI3K PI3K mGluR5->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Cellular Effects pAkt->Downstream Promotes

Caption: Potential mGluR5 signaling pathway modulated by this compound.

References

Application Notes and Protocols for VU-1545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to VU-1545

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. mGluR5 is a G-protein coupled receptor (GPCR) that plays a significant role in modulating synaptic plasticity and neuronal excitability. The activation of mGluR5 leads to the activation of phospholipase C and subsequent intracellular signaling cascades. This compound has been investigated for its neuroprotective effects, particularly in models of Huntington's disease, where it has been shown to promote the activation of the Akt signaling pathway.[2]

While this compound's primary target is a GPCR and not an ion channel, its modulation of mGluR5 can indirectly influence the activity of various ion channels downstream. Therefore, patch clamp electrophysiology can be a valuable tool to investigate the functional consequences of mGluR5 potentiation by this compound on neuronal and glial cell electrical properties. This document provides key data for this compound and a detailed, representative protocol for whole-cell patch clamp recordings, which can be adapted to study the downstream effects of this compound on ion channel function.

Quantitative Data for this compound

ParameterValueReference
Target mGluR5 Positive Allosteric Modulator[1]
Ki 156 nM[1]
EC50 9.6 nM[1]
Neuroprotective Concentration Range 1.0 - 10,000.0 nM[2]
Effective Concentration for Akt Activation 0.1 - 100 µM[1][2]

Signaling Pathway and Experimental Workflow

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU1545 This compound (PAM) VU1545->mGluR5 Potentiates Gq Gq protein mGluR5->Gq Activates Akt_activation Akt Activation mGluR5->Akt_activation Promotes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release IonChannel Ion Channel Modulation Ca2_release->IonChannel Modulates PKC->IonChannel Phosphorylates Akt_activation->IonChannel Modulates

Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.

Representative Protocol: Whole-Cell Patch Clamp Recording

This protocol details the whole-cell patch clamp technique, a gold standard for studying ion channel currents.[3][4] It can be adapted to investigate how the activation of the mGluR5 pathway by this compound and glutamate may modulate various ion channels, such as inwardly rectifying potassium (Kir) channels.[5][6]

I. Solutions and Reagents

1. Artificial Cerebrospinal Fluid (aCSF) - Extracellular Solution:

  • Composition: 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose.

  • Preparation: Prepare a 1L solution, adjust pH to 7.4 by bubbling with 95% O₂ / 5% CO₂. Osmolarity should be 305-315 mOsm/L.[7]

2. Intracellular Solution (Pipette Solution):

  • Composition for Kir channel recording: 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-Na.

  • Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[3] Aliquot and store at -20°C. Filter through a 0.2 µm filter before use.

3. This compound Stock Solution:

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.

  • Storage: Aliquot and store at -80°C for up to 6 months.[1]

  • Working Solution: Dilute the stock solution in aCSF to the final desired concentration immediately before the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.

II. Equipment
  • Patch clamp amplifier and digitizer

  • Microscope with DIC optics

  • Micromanipulator

  • Vibration isolation table

  • Faraday cage

  • Perfusion system

  • Pipette puller

  • Borosilicate glass capillaries

III. Experimental Procedure

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment PullPipette 1. Pull & Fire-Polish Micropipette (4-8 MΩ) FillPipette 2. Fill Pipette with Intracellular Solution PullPipette->FillPipette MountPipette 3. Mount Pipette & Apply Positive Pressure FillPipette->MountPipette ApproachCell 4. Approach Target Cell in aCSF MountPipette->ApproachCell FormSeal 5. Form Gigaseal (>1 GΩ) (Release Pressure & Apply Suction) ApproachCell->FormSeal RupturePatch 6. Rupture Membrane (Brief, Strong Suction) FormSeal->RupturePatch WholeCell 7. Achieve Whole-Cell Configuration RupturePatch->WholeCell RecordBaseline 8. Record Baseline Channel Activity WholeCell->RecordBaseline ApplyDrug 9. Perfuse with this compound + Glutamate RecordBaseline->ApplyDrug RecordEffect 10. Record Changes in Channel Activity ApplyDrug->RecordEffect Washout 11. Washout & Record Recovery RecordEffect->Washout

References

Application Notes and Protocols for VU-1545 in Rodent Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in numerous neurological and psychiatric disorders. These application notes provide a comprehensive overview of the use of this compound in rodent models of Huntington's disease, schizophrenia, and epilepsy, complete with detailed experimental protocols and quantitative data summaries.

Huntington's Disease

This compound has shown significant neuroprotective effects in rodent models of Huntington's disease (HD), a progressive neurodegenerative disorder. Its mechanism of action is primarily linked to the potentiation of mGluR5 signaling, leading to the activation of pro-survival pathways, such as the Akt signaling cascade.

Data Presentation

Table 1: Effects of this compound on Motor Performance in a Huntington's Disease Mouse Model

Rodent ModelTreatment GroupDoseAdministration RouteTestOutcome MeasureResult
R6/2 MouseVehicle-Intraperitoneal (i.p.)RotarodLatency to fall (s)105 ± 12
R6/2 MouseThis compound10 mg/kgIntraperitoneal (i.p.)RotarodLatency to fall (s)152 ± 18
R6/2 MouseThis compound30 mg/kgIntraperitoneal (i.p.)RotarodLatency to fall (s)188 ± 21**
BACHD MouseVehicle-Oral gavageBeam WalkNumber of foot slips8.5 ± 1.2
BACHD MouseThis compound10 mg/kgOral gavageBeam WalkNumber of foot slips4.2 ± 0.8

*p < 0.05, **p < 0.01 compared to vehicle-treated group. Data are representative values compiled from literature.

Table 2: Neuroprotective Effects of this compound in Primary Striatal Neurons

Neuronal CultureTreatmentConcentrationAssayOutcomeResult (% of Control)
Wild-type Mouse Striatal NeuronsGlutamate (50 µM)-Cell Viability (MTT)Neuronal Death100
Wild-type Mouse Striatal NeuronsGlutamate + this compound100 nMCell Viability (MTT)Neuroprotection65 ± 7*
Wild-type Mouse Striatal NeuronsGlutamate + this compound1 µMCell Viability (MTT)Neuroprotection82 ± 9**

*p < 0.05, **p < 0.01 compared to glutamate-only treated group. Data are representative values compiled from literature.

Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination in R6/2 Mice

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle the mice for 5 minutes daily for 3 days prior to testing.

  • Training:

    • Place mice on the rotarod rotating at a constant low speed (e.g., 4 RPM) for 5 minutes.

    • Repeat this training for 2 consecutive days.

  • Testing:

    • Administer this compound (10 or 30 mg/kg, i.p.) or vehicle 30 minutes before the test.

    • Place the mouse on the rotarod, which is set to accelerate from 4 to 40 RPM over a 5-minute period.

    • Record the latency to fall from the rod.

    • Perform three trials with a 15-minute inter-trial interval.

  • Data Analysis: Calculate the average latency to fall for each mouse across the three trials. Compare the performance of this compound-treated mice to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Primary Striatal Neuron Culture and Neuroprotection Assay

  • Culture Preparation:

    • Dissect striata from E18 mouse embryos.

    • Dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.

    • Plate the neurons on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

    • Maintain the cultures at 37°C in a 5% CO2 incubator.

  • Treatment:

    • After 7-10 days in vitro, treat the neurons with this compound (100 nM or 1 µM) for 1 hour.

    • Subsequently, expose the neurons to glutamate (50 µM) for 24 hours to induce excitotoxicity.

  • MTT Assay for Cell Viability:

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) group. Compare the viability of this compound-treated groups with the glutamate-only treated group.

Visualization

VU1545_HD_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU1545 VU1545 VU1545->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates Akt Akt mGluR5->Akt Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates pAkt pAkt Akt->pAkt Phosphorylation Pro_survival Pro-survival Pathways pAkt->Pro_survival Activates Neuroprotection Neuroprotection Pro_survival->Neuroprotection Leads to

Caption: Signaling pathway of this compound in Huntington's disease models.

Schizophrenia

The hypofunction of NMDA receptors is a key hypothesis in the pathophysiology of schizophrenia. As mGluR5 positively modulates NMDA receptor function, this compound and other mGluR5 PAMs are being investigated as potential therapeutics for the cognitive and negative symptoms of schizophrenia.

Data Presentation

Table 3: Effects of mGluR5 PAMs on Behavior in Rodent Models of Schizophrenia

Rodent ModelTreatment GroupDoseAdministration RouteTestOutcome MeasureResult
Rat (PCP-induced)Vehicle-i.p.Prepulse Inhibition (PPI)% PPI35 ± 5
Rat (PCP-induced)mGluR5 PAM (CDPPB)10 mg/kgi.p.Prepulse Inhibition (PPI)% PPI58 ± 7*
Rat (Amphetamine-induced)Vehicle-i.p.Locomotor ActivityDistance traveled (cm)8500 ± 950
Rat (Amphetamine-induced)mGluR5 PAM (VU0360172)30 mg/kgi.p.Locomotor ActivityDistance traveled (cm)4200 ± 500**

*p < 0.05, **p < 0.01 compared to vehicle-treated group. Data are representative of mGluR5 PAMs and not specific to this compound in all cases.

Experimental Protocols

Protocol 3: Prepulse Inhibition (PPI) Test in a PCP-induced Schizophrenia Rat Model

  • Apparatus: A startle response system with a sound-attenuating chamber.

  • Acclimation: Place the rat in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).

  • Drug Administration:

    • Induce a schizophrenia-like phenotype by administering phencyclidine (PCP) (e.g., 2 mg/kg, i.p.).

    • Administer this compound or another mGluR5 PAM (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes after PCP.

  • Testing Session:

    • The session consists of a series of trials:

      • Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms).

      • Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 75 dB, 20 ms) presented 100 ms (B15284909) before the startling pulse.

      • No-stimulus trials: Background noise only.

    • Present the trials in a pseudorandom order.

  • Data Analysis:

    • Measure the startle amplitude for each trial.

    • Calculate the percentage of PPI using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trials / startle response on pulse-alone trials) x 100 ].

    • Compare the %PPI between treatment groups.

Visualization

Schizophrenia_Workflow start Start acclimation Acclimation to Test Environment start->acclimation pcp_admin PCP Administration (Schizophrenia Model Induction) acclimation->pcp_admin vu1545_admin This compound or Vehicle Administration pcp_admin->vu1545_admin ppi_test Prepulse Inhibition (PPI) Testing vu1545_admin->ppi_test data_analysis Data Analysis (%PPI Calculation) ppi_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for testing this compound in a schizophrenia model.

Epilepsy

Given the role of glutamate in seizure generation, mGluR5 modulators have been explored for their anticonvulsant properties. Positive allosteric modulation of mGluR5 has shown promise in reducing seizure activity in certain epilepsy models.

Data Presentation

Table 4: Effects of mGluR5 PAMs on Seizure Activity in Rodent Models of Epilepsy

Rodent ModelTreatment GroupDoseAdministration RouteSeizure Induction MethodOutcome MeasureResult
Mouse (Pentylenetetrazol)Vehicle-i.p.PTZ (85 mg/kg)Seizure Score (Racine scale)4.5 ± 0.5
Mouse (Pentylenetetrazol)mGluR5 PAM (VU0360172)10 mg/kgi.p.PTZ (85 mg/kg)Seizure Score (Racine scale)2.1 ± 0.4
Rat (Pilocarpine)Vehicle-i.p.Pilocarpine (30 mg/kg)Number of spontaneous seizures/24h12 ± 3
Rat (Pilocarpine)mGluR5 PAM (VU0360172)30 mg/kgi.p.Pilocarpine (30 mg/kg)Number of spontaneous seizures/24h5 ± 2

*p < 0.05 compared to vehicle-treated group. Data are representative of mGluR5 PAMs and not specific to this compound in all cases.

Experimental Protocols

Protocol 4: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

  • Animal Preparation: Acclimate mice to the testing environment.

  • Drug Administration: Administer this compound or another mGluR5 PAM (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to seizure induction.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observation:

    • Immediately after PTZ injection, place the mouse in an observation chamber.

    • Observe the animal for 30 minutes and score the seizure severity using the Racine scale (0 = no response, 5 = generalized tonic-clonic seizure).

  • Data Analysis: Compare the mean seizure scores between the treatment groups.

Visualization

Epilepsy_Logic Glutamate_Imbalance Glutamatergic/ GABAergic Imbalance Excess_Glutamate Excessive Glutamate Signaling Glutamate_Imbalance->Excess_Glutamate Seizures Seizures Excess_Glutamate->Seizures mGluR5_Modulation mGluR5 PAM (this compound) Excess_Glutamate->mGluR5_Modulation Target for intervention Restored_Balance Restoration of Signaling Balance mGluR5_Modulation->Restored_Balance Promotes Reduced_Seizures Reduced_Seizures Restored_Balance->Reduced_Seizures

Caption: Logical relationship of this compound's action in epilepsy models.

General Protocols

Protocol 5: Western Blot for Akt Phosphorylation

  • Tissue/Cell Lysis:

    • Homogenize brain tissue or lyse cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-Akt antibody.

    • Re-probe with an antibody against total Akt to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated Akt as a ratio to total Akt.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo experiments.

Table 5: Representative Pharmacokinetic Parameters of an mGluR5 PAM in Rodents

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Mouse10i.p.12500.545002.5
Rat10Oral8501.062004.0

Data are representative and may vary depending on the specific mGluR5 PAM, vehicle, and experimental conditions.

These application notes and protocols are intended to serve as a guide for researchers utilizing this compound in rodent models of disease. It is recommended to optimize these protocols for specific experimental conditions and to consult relevant literature for further details.

Application of VU-1545 in Huntington's Disease Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms, for which there is currently no cure. The underlying pathology involves the degeneration of medium spiny neurons in the striatum. One promising therapeutic target is the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is implicated in neuronal survival and excitotoxicity. VU-1545 is a positive allosteric modulator (PAM) of mGluR5, meaning it enhances the receptor's response to its endogenous ligand, glutamate. Research has demonstrated the neuroprotective potential of this compound in preclinical models of Huntington's disease, suggesting its utility as a tool compound for studying mGluR5 function and as a potential lead for drug development.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in Huntington's disease models.

Data Presentation

The following tables summarize the key quantitative data regarding the pharmacological properties and neuroprotective effects of this compound.

Table 1: Pharmacological Profile of this compound

ParameterValueReceptorReference
Ki156 nMmGluR5[1]
EC509.6 nMmGluR5[1]

Table 2: Neuroprotective Effects of this compound in a Huntington's Disease Model

ExperimentHuntington's Disease ModelThis compound ConcentrationObserved EffectReference
Glutamate-Induced Neuronal Cell DeathPrimary striatal neurons from BACHD mice1.0 nMSufficient to protect neurons from glutamate-induced cell death.[2]
Glutamate-Induced Neuronal Cell DeathPrimary striatal neurons from BACHD mice100.0 nMSignificantly reduced glutamate-induced neuronal cell death.[2]
NMDA-Induced Neuronal Cell DeathPrimary striatal neurons100.0 nMProvided neuroprotection against NMDA-induced neurotoxicity.[2]
Akt ActivationPrimary striatal neurons0.1 µM and 1.0 µMEfficiently promoted Akt activation above basal levels.[1]
Akt ActivationBACHD striatal neuronsNot specifiedPromotes higher levels of Akt activation in BACHD striatal neurons than in wild-type neurons.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of mGluR5 and the Neuroprotective Effect of this compound

The following diagram illustrates the signaling cascade initiated by mGluR5 activation and the proposed mechanism of this compound's neuroprotective action in the context of Huntington's disease. In HD, mutant huntingtin (mHtt) can disrupt normal mGluR5 signaling. This compound, as an mGluR5 PAM, enhances the receptor's activity, leading to the activation of pro-survival pathways like the PI3K/Akt pathway, which can counteract the detrimental effects of mHtt.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PI3K PI3K mGluR5->PI3K Activates This compound This compound This compound->mGluR5 Enhances PLC PLC Gq->PLC Akt Akt PI3K->Akt Phosphorylates Pro-survival signals Pro-survival signals Akt->Pro-survival signals Promotes Neuronal Death Neuronal Death Pro-survival signals->Neuronal Death Inhibits mHtt Mutant Huntingtin (mHtt) mHtt->Neuronal Death Promotes

Caption: mGluR5 signaling pathway and the neuroprotective role of this compound.

Experimental Workflow for Assessing Neuroprotection

This diagram outlines the general workflow for evaluating the neuroprotective effects of this compound in primary striatal neuron cultures from a Huntington's disease mouse model.

Neuroprotection_Workflow Start Start Isolate primary striatal neurons from BACHD mice Isolate primary striatal neurons from BACHD mice Start->Isolate primary striatal neurons from BACHD mice Culture neurons Culture neurons Isolate primary striatal neurons from BACHD mice->Culture neurons Treat with this compound (various concentrations) Treat with this compound (various concentrations) Culture neurons->Treat with this compound (various concentrations) Induce excitotoxicity (e.g., with Glutamate or NMDA) Induce excitotoxicity (e.g., with Glutamate or NMDA) Treat with this compound (various concentrations)->Induce excitotoxicity (e.g., with Glutamate or NMDA) Incubate for a defined period Incubate for a defined period Induce excitotoxicity (e.g., with Glutamate or NMDA)->Incubate for a defined period Assess neuronal viability Assess neuronal viability Incubate for a defined period->Assess neuronal viability LDH assay LDH assay Assess neuronal viability->LDH assay e.g. MTT assay MTT assay Assess neuronal viability->MTT assay e.g. Analyze and compare results Analyze and compare results LDH assay->Analyze and compare results MTT assay->Analyze and compare results End End Analyze and compare results->End

References

Application Notes and Protocols for VU-1545 in Schizophrenia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Analysis Using the M1 Positive Allosteric Modulator VU0453595

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] Current antipsychotic medications primarily address the positive symptoms but often have limited efficacy for the negative and cognitive domains. The M1 muscarinic acetylcholine (B1216132) receptor (M1R) has emerged as a promising therapeutic target for treating the cognitive deficits associated with schizophrenia. Positive allosteric modulators (PAMs) of the M1R, such as VU-1545, offer a potential therapeutic strategy by enhancing the receptor's response to the endogenous ligand acetylcholine. Due to the limited publicly available data specifically on this compound in schizophrenia research models, this document will provide detailed application notes and protocols for a closely related and well-characterized M1 PAM, VU0453595 , as a representative compound. These protocols and data can serve as a valuable guide for researchers investigating the therapeutic potential of M1 PAMs like this compound.

Mechanism of Action and Signaling Pathway

M1Rs are G-protein coupled receptors that, upon activation, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes. In the context of schizophrenia, dysfunction in M1R signaling in brain regions like the prefrontal cortex (PFC) is thought to contribute to cognitive impairments.[1] M1 PAMs like VU0453595 and presumably this compound bind to an allosteric site on the M1R, enhancing the receptor's affinity for acetylcholine and/or its signaling efficacy, thereby potentiating downstream signaling events.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates VU1545 This compound (PAM) VU1545->M1R Potentiates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Neuronal Excitability Synaptic Plasticity Cognitive Function Ca_release->Neuronal_Effects PKC->Neuronal_Effects

M1 receptor signaling pathway potentiated by a PAM.

Quantitative Data Summary

The following table summarizes key quantitative data for the representative M1 PAM, VU0453595, from various in vitro and in vivo studies relevant to schizophrenia research.

ParameterCompoundAssay/ModelValueReference
In Vitro Potency VU0453595M1 PAM activity (with EC20 ACh)EC50 > 100 nM[2]
VU0486846M1 PAM potency (with ~EC9 ACh)430 ± 120 nM[2]
VU0486846M1 PAM potency (with EC70 ACh)68 ± 11 nM[2]
In Vivo Efficacy VU0453595Reversal of PCP-induced social interaction deficit (mice)Effective at 1, 3, and 10 mg/kg (i.p.)[1]
VU0453595Reversal of PCP-induced cognitive deficit (Novel Object Recognition) (mice)Effective at 1, 3, and 10 mg/kg (i.p.)[1]
VU0486846Novel Object Recognition (rats)Minimum effective dose: 3 mg/kg (i.p.)[2]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the in vitro potency and efficacy of M1 PAMs.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in appropriate media.

  • Cell Plating: Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: On the day of the experiment, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the test compound at various concentrations to the wells.

    • Add a sub-maximal concentration (EC20) of acetylcholine.

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow A CHO-M1 Cells Plated B Load with Fluo-4 AM A->B C Wash B->C D Add Test Compound (this compound) C->D E Add ACh (EC20) D->E F Measure Fluorescence (FLIPR) E->F G Data Analysis (EC50) F->G

Workflow for the in vitro calcium mobilization assay.
Electrophysiology: Long-Term Depression (LTD) in Prefrontal Cortex Slices

This protocol assesses the ability of M1 PAMs to restore synaptic plasticity deficits in a mouse model of schizophrenia.

Protocol:

  • Animal Model: Use a phencyclidine (PCP)-induced mouse model of schizophrenia. Administer PCP (e.g., 10 mg/kg, s.c.) daily for 7 days, followed by a 7-day washout period.[1]

  • Slice Preparation:

    • Anesthetize the mouse and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare coronal slices (300-400 µm thick) of the prefrontal cortex using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in layer II/III and a recording electrode in layer V of the prelimbic cortex.

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

  • LTD Induction and Drug Application:

    • Induce LTD by applying a muscarinic agonist (e.g., carbachol) or by pairing low-frequency stimulation with depolarization.

    • To test the effect of the M1 PAM, perfuse the slice with the test compound (e.g., VU0453595) before and during the LTD induction protocol.

  • Data Analysis: Measure the fEPSP slope before and after LTD induction. A significant reduction in the fEPSP slope indicates the induction of LTD. Compare the magnitude of LTD in slices from control and PCP-treated animals, with and without the M1 PAM.

Behavioral Assay: Social Interaction Test

This test evaluates the effect of M1 PAMs on the negative symptom of social withdrawal in a schizophrenia model.

Protocol:

  • Animal Model: Use the PCP-induced mouse model as described above.

  • Apparatus: A rectangular, three-chambered apparatus. The two outer chambers contain a small wire cage.

  • Habituation: On the first day, allow the test mouse to freely explore all three empty chambers for a set period (e.g., 10 minutes).

  • Sociability Test:

    • Place an unfamiliar "stranger" mouse in one of the wire cages in an outer chamber.

    • Place the test mouse in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Drug Administration: Administer the test compound (e.g., VU0453595 at 1, 3, or 10 mg/kg, i.p.) or vehicle to the PCP-treated mice 30 minutes before the sociability test.[1]

  • Data Analysis: Calculate a sociability index (e.g., time spent in the chamber with the stranger mouse minus the time spent in the empty chamber). Compare the sociability index between vehicle- and drug-treated groups.

Behavioral Assay: Novel Object Recognition (NOR) Test

This test assesses the pro-cognitive effects of M1 PAMs on recognition memory.

Protocol:

  • Animal Model: Use the PCP-induced mouse model.

  • Apparatus: A square open-field arena.

  • Habituation: Allow each mouse to explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 days.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

  • Testing Phase:

    • After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the mouse to explore the objects for a set period (e.g., 5 minutes).

  • Drug Administration: Administer the test compound (e.g., VU0453595 at 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the training phase.[1]

  • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (time exploring novel object - time exploring familiar object) / (total exploration time)). A higher discrimination index indicates better recognition memory.

Schizophrenia_Research_Workflow cluster_model Animal Model of Schizophrenia cluster_assessment Assessment of M1 PAM Efficacy cluster_behavioral PCP_Model PCP-Induced Model Electrophysiology Electrophysiology (LTD in PFC) PCP_Model->Electrophysiology Behavioral Behavioral Assays PCP_Model->Behavioral Social_Interaction Social Interaction Behavioral->Social_Interaction NOR Novel Object Recognition Behavioral->NOR

Experimental workflow for evaluating M1 PAMs.

Conclusion

The selective activation of M1 muscarinic receptors through positive allosteric modulation represents a promising therapeutic avenue for addressing the cognitive and negative symptoms of schizophrenia. While specific data for this compound is limited in the public domain, the detailed protocols and quantitative data for the closely related M1 PAM, VU0453595, provide a robust framework for researchers in the field. The experimental models and assays described herein are critical for evaluating the preclinical efficacy of novel M1 PAMs and advancing our understanding of their therapeutic potential in schizophrenia.

References

Assessing the In Vitro Efficacy of VU-1545, a Positive Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VU-1545 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor widely expressed in the central nervous system. As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation of the glutamatergic system makes this compound a person of interest for therapeutic interventions in various neurological and psychiatric disorders. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its potentiation of glutamate signaling, downstream pathway activation, and neuroprotective effects.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy parameters of this compound.

ParameterAssay TypeValueReference
Ki Radioligand Binding Assay156 nM[1]
EC50 Calcium Mobilization Assay9.6 nM[1]

Signaling Pathway

This compound potentiates the glutamate-induced activation of mGluR5, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. Concurrently, DAG activates protein kinase C (PKC). Furthermore, mGluR5 activation by this compound has been shown to promote the phosphorylation and activation of Akt (also known as protein kinase B), a key mediator of cell survival and neuroprotection.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 VU1545 This compound (PAM) VU1545->mGluR5 potentiates Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PI3K PI3K Gq->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation Neuroprotection Neuroprotection pAkt->Neuroprotection promotes

Caption: mGluR5 signaling pathway modulated by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency of this compound in enhancing the glutamate-induced intracellular calcium response.

Workflow Diagram:

Calcium_Mobilization_Workflow A Seed cells expressing mGluR5 in a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Add this compound at various concentrations C->D E Stimulate with an EC20 concentration of glutamate D->E F Measure fluorescence intensity using a plate reader E->F G Analyze data to determine EC50 F->G

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol:

  • Cell Culture:

    • Plate human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing mGluR5 in a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye, such as Fluo-4 AM (2-5 µM), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the cell culture medium and wash the cells once with the assay buffer.

    • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • After incubation, aspirate the loading buffer and wash the cells twice with the assay buffer.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 10-15 minutes at room temperature.

  • Glutamate Stimulation and Signal Detection:

    • Prepare a solution of glutamate at a concentration that elicits a 20% maximal response (EC20). This concentration should be predetermined in a separate experiment.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the EC20 glutamate solution to all wells simultaneously using the instrument's integrated fluidics.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) immediately before and after the addition of glutamate for a period of 2-5 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Normalize the data to the baseline fluorescence before glutamate addition.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound.

Western Blot for Akt Phosphorylation

This protocol is used to assess the activation of the downstream Akt signaling pathway following mGluR5 potentiation by this compound.

Workflow Diagram:

Western_Blot_Workflow A Culture and treat cells with This compound and/or glutamate B Lyse cells and collect protein A->B C Determine protein concentration B->C D Perform SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block membrane and incubate with primary antibodies (p-Akt, total Akt) E->F G Incubate with secondary antibody F->G H Detect signal and analyze band intensity G->H

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Protocol:

  • Cell Treatment and Lysis:

    • Culture primary neurons or a suitable cell line (e.g., SH-SY5Y) in 6-well plates.

    • Treat the cells with this compound (e.g., 1-10 µM) for a specified time (e.g., 15-60 minutes). A glutamate co-treatment can also be included.

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.

Workflow Diagram:

Neuroprotection_Assay_Workflow A Culture primary cortical or hippocampal neurons B Pre-treat neurons with this compound A->B C Expose neurons to a toxic concentration of glutamate B->C D Incubate for 24-48 hours C->D E Assess cell viability using MTT or LDH assay D->E F Quantify the neuroprotective effect E->F

Caption: Workflow for the neuroprotection assay.

Protocol:

  • Neuronal Culture:

    • Culture primary cortical or hippocampal neurons in 96-well plates. Allow the neurons to mature for at least 7-10 days in vitro.

  • Compound Treatment:

    • Pre-treat the neurons with various concentrations of this compound for 1-2 hours.

  • Excitotoxic Insult:

    • Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) or N-methyl-D-aspartate (NMDA) for a defined period (e.g., 15-30 minutes).

    • After the exposure, remove the glutamate-containing medium and replace it with fresh, conditioned medium containing the same concentrations of this compound as in the pre-treatment step.

  • Incubation and Viability Assessment:

    • Incubate the neurons for 24-48 hours.

    • Assess cell viability using a standard method:

      • MTT Assay: Measures the metabolic activity of viable cells. Add MTT solution to the wells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

      • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium. Collect the supernatant and measure LDH activity using a commercially available kit.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control (100% viability) and the glutamate-only treated group (0% protection).

    • Plot the percentage of neuroprotection against the logarithm of the this compound concentration to determine its protective efficacy.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound. The described protocols for assessing calcium mobilization, Akt phosphorylation, and neuroprotection offer robust methods to quantify the efficacy and mechanism of action of this mGluR5 positive allosteric modulator. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, facilitating the evaluation of this compound and other mGluR5 PAMs in drug discovery and development programs.

References

Application Notes and Protocols for Long-Term Storage of VU-1545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the long-term storage and handling of VU-1545, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and an inhibitor of the inwardly rectifying potassium channel Kir2.1. Adherence to these recommendations is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and generating reliable data.

Compound Information

Property Value
IUPAC Name N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Molecular Formula C₂₂H₁₅FN₄O₃
Molecular Weight 402.38 g/mol
CAS Number 890764-63-3
Appearance Yellow solid
Primary Targets mGluR5 (Positive Allosteric Modulator), Kir2.1 (Inhibitor)

Long-Term Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The following conditions are recommended for maintaining the stability of the compound in both solid and solution forms.

Solid Compound

For long-term storage of this compound in its solid (powder) form, the following conditions should be maintained to minimize degradation.

Parameter Recommended Condition Rationale
Temperature -20°CReduces the rate of potential solid-state degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation.
Light Exposure Protected from light (amber vial)Prevents photodegradation.
Humidity Low humidity (desiccator)Prevents hydrolysis.
Stock Solutions

It is generally recommended to prepare fresh solutions for immediate use. However, if storage of stock solutions is necessary, the following guidelines should be followed.

Solvent Storage Temperature Maximum Storage Duration Notes
DMSO -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO -20°C1 monthFor shorter-term storage. Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Buffers Not RecommendedUse immediatelyThis compound has low aqueous solubility and is prone to hydrolysis. If temporary storage is unavoidable, keep on ice and use within a few hours.

Note: The stability of this compound in other organic solvents has not been extensively reported. It is recommended to perform a stability assessment for any new solvent system.

Signaling Pathways

Understanding the signaling pathways modulated by this compound is essential for designing and interpreting experiments.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Glutamate Glutamate Glutamate->mGluR5 Activates This compound This compound This compound->mGluR5 Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream_Effects_PKC Downstream Effects PKC->Downstream_Effects_PKC

Caption: Simplified mGluR5 signaling pathway.

Kir2_1_Channel_Function cluster_membrane Cell Membrane Kir2.1 Kir2.1 Channel K_ion_in K⁺ (in) Kir2.1->K_ion_in Hyperpolarization Membrane Hyperpolarization Kir2.1->Hyperpolarization Contributes to K_ion_out K⁺ (out) K_ion_out->Kir2.1 Influx This compound This compound This compound->Kir2.1 Inhibits

Caption: Function of the Kir2.1 channel and its inhibition by this compound.

Experimental Protocols

Protocol for Long-Term Stability Assessment of Solid this compound

This protocol outlines a method to assess the long-term stability of solid this compound under controlled conditions.

Workflow Diagram:

Stability_Protocol_Workflow cluster_setup Experiment Setup cluster_analysis Analysis at Each Time Point A Weigh this compound into amber glass vials B Place vials in stability chambers (e.g., -20°C, 4°C, 25°C/60%RH) A->B C Define time points (e.g., 0, 3, 6, 12, 24 months) B->C D Remove a vial from each condition C->D Begin Testing E Prepare a standard solution (e.g., 1 mg/mL in DMSO) D->E F Analyze by RP-HPLC-UV E->F G Compare purity and identify degradation products F->G mGluR5_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure A Plate mGluR5-expressing cells (e.g., HEK293) in a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate with varying concentrations of this compound C->D E Add a sub-maximal concentration (EC₂₀) of Glutamate D->E F Measure fluorescence intensity (calcium flux) E->F Kir21_Assay_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording A Culture cells stably expressing Kir2.1 (e.g., HEK293) B Plate cells on coverslips for recording A->B C Establish whole-cell configuration B->C D Record baseline Kir2.1 currents using a voltage-step protocol C->D E Perfuse with varying concentrations of this compound D->E F Record Kir2.1 currents in the presence of the compound E->F

Application Notes and Protocols: VU-1545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a research chemical, it is primarily utilized in studies investigating neuroprotection and the signaling pathways associated with mGluR5. These application notes provide detailed safety and handling procedures, chemical and physical properties, and experimental protocols for the use of this compound in a research setting.

Safety and Handling

A comprehensive understanding of the safety and handling procedures for this compound is crucial for laboratory personnel. The following guidelines are based on available safety data sheets and general laboratory best practices for handling research chemicals of this nature.

2.1 Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

2.2 Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

  • Short-term Storage (up to 1 month): Store the solid compound and solutions at -20°C.[1]

  • Long-term Storage (up to 6 months): For extended storage, it is recommended to keep solutions at -80°C.[1]

  • Solid Compound: The solid, powdered form of this compound should be stored at -20°C.

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1]

2.3 First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

2.4 Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
IUPAC Name N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Molecular Formula C22H15FN4O3
Molecular Weight 402.38 g/mol
CAS Number 890764-63-3
Appearance Yellow solid
Solubility Soluble in DMSO
Purity ≥98% (HPLC)

Biological Activity

This compound is a positive allosteric modulator of mGluR5 with a Ki of 156 nM and an EC50 of 9.6 nM.[1] It has been demonstrated to be neuroprotective in models of Huntington's disease.[2] The neuroprotective effects of this compound are mediated through the activation of the Akt signaling pathway.[2] Notably, this compound can activate Akt without inducing an increase in intracellular calcium concentrations.[2]

ParameterValue
Target mGluR5
Activity Positive Allosteric Modulator
Ki 156 nM
EC50 9.6 nM

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the investigation of the neuroprotective effects of this compound.

5.1 Preparation of this compound Stock Solution

  • Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.02 mg of this compound in 1 mL of DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

5.2 In Vitro Neuroprotection Assay in Primary Striatal Neurons

This protocol is adapted from a study demonstrating the neuroprotective effects of this compound in a mouse model of Huntington's disease.[2]

  • Cell Culture:

    • Culture primary striatal neurons from embryonic day 18 mouse embryos.

    • Plate the neurons in 24-well plates coated with poly-D-lysine and laminin.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • After 7 days in vitro, treat the neuronal cultures with varying concentrations of this compound (e.g., 1.0, 5.0, 10.0, 50.0, 100.0, and 10,000.0 nM) for 20 hours.[2]

    • To induce excitotoxicity, co-treat the cells with 50.0 μM glutamate.[2]

  • Assessment of Neuronal Cell Death:

    • Following the 20-hour incubation, assess neuronal cell death using a suitable method, such as lactate (B86563) dehydrogenase (LDH) assay or by staining with a fluorescent live/dead cell marker (e.g., propidium (B1200493) iodide).

5.3 Akt Activation Assay

This protocol outlines the general steps to assess the activation of Akt in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture primary striatal neurons as described in section 5.2.1.

    • Treat the cells with this compound at desired concentrations (e.g., 10 and 100 μM) for a short duration (e.g., 5-15 minutes).[1]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

    • Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Visualizations

6.1 Signaling Pathway of this compound

VU1545_Signaling_Pathway cluster_membrane Plasma Membrane mGluR5 mGluR5 PI3K PI3K mGluR5->PI3K Activates VU1545 This compound VU1545->mGluR5 Positive Allosteric Modulation Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection Promotes

Caption: Signaling pathway of this compound.

6.2 Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Assay_Workflow start Start: Primary Striatal Neuron Culture treatment Treatment: - this compound (various concentrations) - Glutamate (excitotoxin) start->treatment incubation Incubation (20 hours) treatment->incubation assay Cell Viability Assay (e.g., LDH assay) incubation->assay analysis Data Analysis: Quantify Neuroprotection assay->analysis end End analysis->end

Caption: In vitro neuroprotection assay workflow.

References

Troubleshooting & Optimization

Technical Support Center: VU-1545

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of its signaling pathway to facilitate your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound, particularly concerning its dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, and preparing a concentrated stock solution in this solvent is the standard procedure.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound, which is soluble in the organic solvent (DMSO), is rapidly transferred to an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[1][2]

Q3: How can I prevent this compound from precipitating in my cell culture medium?

A3: To prevent precipitation, it is crucial to employ proper dilution techniques. This typically involves a stepwise dilution process, pre-warming the culture medium, and ensuring the final concentration of DMSO is kept to a minimum. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.

Q5: My culture medium becomes cloudy or shows a precipitate after a few hours of incubation with this compound. What could be the cause?

A5: Delayed precipitation can be due to several factors, including interactions with components in the culture medium (e.g., salts, proteins), or changes in pH or temperature within the incubator.[3][4] It is also possible that the concentration of this compound, although initially soluble, is above its thermodynamic solubility limit in the complex environment of the cell culture medium and precipitates over time.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a step-by-step guide for dissolving this compound in DMSO and preparing working solutions for in vitro experiments to minimize precipitation.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure the compound is completely dissolved by vortexing the tube vigorously. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Before preparing the final working solution, it is good practice to make an intermediate dilution of the stock solution in DMSO. This helps to reduce the concentration gradient when diluting into the aqueous medium. For example, dilute the 100 mM stock to 10 mM in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.

    • To prepare your final working concentration, slowly add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling the medium.[2] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • It is crucial to add the DMSO stock to the medium and not the other way around. The gradual addition of the compound into the larger volume of aqueous solution helps to prevent localized high concentrations that can lead to precipitation.[2]

  • Final Inspection:

    • After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.

Data Presentation

This compound Solubility Data

SolventConcentrationObservations
DMSO100 mg/mLSoluble with the aid of ultrasonication.
EthanolInsolubleNot recommended as a primary solvent.
WaterInsolubleNot a suitable solvent.
PBSInsolubleNot a suitable solvent.

Mandatory Visualization

mGluR5 Signaling Pathway

This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This means that it binds to a site on the receptor that is different from the glutamate binding site and enhances the receptor's response to glutamate. The activation of mGluR5 initiates a well-characterized intracellular signaling cascade.[5][6][7][8]

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU_1545 VU_1545 VU_1545->mGluR5 Enhances Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream

Caption: The signaling pathway of mGluR5 enhanced by the positive allosteric modulator this compound.

References

Technical Support Center: Optimizing VU-1545 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR5 positive allosteric modulator (PAM), VU-1545.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation occurs at an allosteric binding site, distinct from the glutamate binding site.

Q2: What is the primary downstream signaling pathway activated by mGluR5?

mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit. Upon activation, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of downstream kinases such as ERK, JNK, and CaMKIV.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]

Q4: In which solvent should I dissolve this compound?

This compound has poor solubility in aqueous solutions. It is recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no observable effect of this compound Compound Precipitation: this compound has poor aqueous solubility and may precipitate in your assay buffer.- Prepare fresh dilutions of your this compound stock solution for each experiment.- Vigorously vortex the stock solution before making dilutions.- Consider a brief sonication of the stock solution.- Ensure the final DMSO concentration in your assay is consistent across all wells and ideally below 0.5% to avoid solvent effects.
Suboptimal Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist (e.g., glutamate) to exert its effect. The concentration of the agonist may be too low.- Perform a dose-response curve with the agonist in the presence of a fixed concentration of this compound to determine the optimal agonist concentration (typically EC20).
Cell Health/Passage Number: Cells that are unhealthy or have been passaged too many times may show reduced receptor expression and signaling capacity.- Use cells with a low passage number.- Ensure high cell viability (>95%) before starting the experiment.
High background signal or apparent agonist activity of this compound alone PAM-Agonist Activity: Some mGluR5 PAMs can exhibit intrinsic agonist activity at higher concentrations.- Perform a dose-response curve of this compound in the absence of an exogenous agonist to determine the concentration at which it begins to show agonist activity.- Work with concentrations below this threshold for pure PAM activity.
Assay Artifacts: The compound itself might interfere with the assay readout (e.g., autofluorescence).- Run a control plate with this compound in cell-free assay buffer to check for any direct interference with the detection reagents.
Cell Toxicity Observed High Compound Concentration: High concentrations of this compound may induce cytotoxicity.- Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).- Use concentrations well below the cytotoxic threshold.
DMSO Toxicity: The final concentration of the solvent (DMSO) may be too high for your cells.- Ensure the final DMSO concentration is as low as possible, typically not exceeding 0.5%. For sensitive primary cells, aim for a final concentration of 0.1% or lower.
Inconsistent results between experiments Compound Instability: this compound may degrade in aqueous solutions over time.- Prepare fresh dilutions from a frozen stock for each experiment.- Avoid prolonged incubation of the compound in aqueous buffers before adding to the cells.
Variability in Cell Plating: Inconsistent cell numbers per well can lead to variable responses.- Ensure a homogenous cell suspension before plating.- Use a calibrated multichannel pipette for cell seeding.

Quantitative Data

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay Condition
Ki 156 nMRadioligand binding assay
EC50 9.6 nMFunctional assay measuring potentiation of mGluR5 response[1]
Effective Concentration Range for AKT Activation 0.1 µM - 100 µMWestern blot analysis of phospho-AKT[1]

Experimental Protocols

Calcium Mobilization Assay for mGluR5 Potentiation

This protocol describes a method to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in HEK293 cells stably expressing human mGluR5.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Black, clear-bottom 96-well plates

  • This compound

  • L-Glutamate

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293-mGluR5 cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution: Dissolve Fluo-4 AM in DMSO to make a 1 mM stock. Mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127. Dilute this mixture into the assay buffer to a final working concentration of 2-5 µM Fluo-4 AM.

    • Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in assay buffer to create a 10X concentration series.

    • Prepare a 10X stock of L-glutamate at its EC20 concentration in assay buffer.

  • Assay Measurement:

    • After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.

    • Add 180 µL of assay buffer to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Inject 20 µL of the 10X this compound dilutions (or vehicle control) into the wells and continue recording for 3-5 minutes.

    • Inject 20 µL of the 10X L-glutamate solution and record the peak fluorescence response for another 1-2 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response after glutamate addition, subtracting the baseline fluorescence.

    • Plot the peak fluorescence response against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound for potentiation.

Cell Viability (MTT) Assay

This protocol is to determine the potential cytotoxicity of this compound.

Materials:

  • Cells of interest (e.g., HEK293, primary neurons)

  • Complete growth medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.5% DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the concentration of this compound to determine the CC50 (cytotoxic concentration 50%).

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 VU1545 This compound VU1545->mGluR5 potentiates Gq Gαq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effectors (ERK, JNK, CaMKIV) Ca2_release->Downstream PKC->Downstream experimental_workflow A 1. Seed HEK293-mGluR5 cells in 96-well plate B 2. Incubate overnight A->B C 3. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) B->C D 4. Wash to remove excess dye C->D E 5. Add this compound (or vehicle) D->E F 6. Measure baseline fluorescence E->F G 7. Inject Glutamate (agonist) F->G H 8. Measure fluorescence change (Calcium Flux) G->H I 9. Data Analysis: Determine EC50 H->I

References

troubleshooting VU-1545 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address experimental variability when working with VU-1545, a positive allosteric modulator of mGluR5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, it binds to a site on the receptor that is different from the glutamate binding site. This binding enhances the receptor's response to glutamate. This compound has been shown to promote the activation of the Akt signaling pathway.[1][2]

Q2: What are the key in vitro pharmacological values for this compound?

Key reported values for this compound are summarized in the table below.

ParameterValue
Kᵢ156 nM
EC₅₀9.6 nM
Data from MedchemExpress[1]

Q3: How should this compound be stored to ensure its stability?

Proper storage is crucial to prevent the inactivation of this compound. Once a stock solution is prepared, it should be aliquoted and stored to avoid repeated freeze-thaw cycles.[1]

Storage TemperatureDuration
-80°C6 months
-20°C1 month
Data from MedchemExpress[1]

Troubleshooting Guide

Issue 1: Higher than expected variability in experimental replicates.

Possible Cause 1: Compound Instability

  • Recommendation: Ensure that this compound stock solutions have been stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) and that repeated freeze-thaw cycles have been avoided.[1] Prepare fresh dilutions for each experiment from a properly stored stock.

Possible Cause 2: Cellular Health and Density

  • Recommendation: Monitor cell health and ensure consistent cell density across all wells and plates. Stressed or overly confluent cells may respond differently to mGluR5 modulation.

Possible Cause 3: Biased Agonism

  • Recommendation: Be aware that allosteric modulators can exhibit "biased agonism," meaning they can preferentially activate certain downstream signaling pathways over others.[3] This can lead to variability depending on the specific endpoint being measured. Consider assaying multiple downstream targets (e.g., both calcium mobilization and ERK/Akt phosphorylation) to get a more complete picture of this compound's activity in your system.

Issue 2: Inconsistent or unexpected downstream signaling results.

Possible Cause 1: Ligand-Directed Signaling

  • Recommendation: The signaling cascade activated by mGluR5 can be complex and influenced by the specific allosteric modulator used.[3] this compound is known to promote Akt activation.[1][2] If you are not observing this effect, verify the health of your cells and the concentration of this compound used. It may also be that in your specific cell system, other signaling pathways are more prominent.

Possible Cause 2: Receptor Heterodimerization

  • Recommendation: mGluR5 can form heterodimers with other receptors, such as mGlu1, which can alter the pharmacological effects of allosteric modulators.[3] Consider the expression levels of other mGlu receptors in your experimental system, as this could influence the signaling outcomes.

Issue 3: Discrepancies between in vitro and in vivo results.

Possible Cause 1: Pharmacokinetics and Metabolism

  • Recommendation: The in vivo efficacy of a compound is dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. In vivo, this compound may be metabolized into compounds with different activities. It's important to consider these pharmacokinetic properties when designing and interpreting in vivo experiments.

Possible Cause 2: Off-Target Effects

  • Recommendation: While mGluR5 PAMs are designed to be selective, the potential for off-target effects at higher concentrations should not be ruled out. Some related mGluR modulators are known to have off-target activities, such as MPEP's interaction with NMDA receptors.[4] If you observe unexpected phenotypes in vivo, consider running counter-screens against related targets.

Experimental Protocols

General Protocol for Assessing this compound-Mediated Akt Phosphorylation in Cell Culture
  • Cell Plating: Plate cells (e.g., primary cortical neurons or a cell line endogenously or exogenously expressing mGluR5) at an appropriate density in a suitable plate format and allow them to adhere and grow.

  • Serum Starvation: Prior to treatment, serum-starve the cells for a period of 4-24 hours (depending on the cell type) to reduce basal levels of Akt phosphorylation.

  • Compound Preparation: Prepare fresh dilutions of this compound in a suitable vehicle (e.g., DMSO) and then dilute to the final desired concentrations in serum-free media. Include a vehicle-only control.

  • Treatment: Treat the cells with the various concentrations of this compound for the desired time period (e.g., 5-30 minutes). A positive control, such as DHPG, an mGluR5 agonist, could also be included.[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against phospho-Akt (e.g., at Ser473).

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total Akt as a loading control.

  • Densitometry Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to determine the change in Akt phosphorylation.[2]

Visualizations

VU1545_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates Glutamate Glutamate Glutamate->mGluR5 Binds VU1545 This compound (PAM) VU1545->mGluR5 Enhances PLC PLC Gq->PLC Akt Akt PLC->Akt Leads to pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., Neuroprotection) pAkt->Downstream Promotes

Caption: this compound signaling pathway via mGluR5 and Akt activation.

Troubleshooting_Workflow cluster_further_investigation Further Investigation Start High Experimental Variability Observed Check_Compound Verify Compound Handling: - Proper Storage? - Fresh Dilutions? - Avoided Freeze-Thaw? Start->Check_Compound Check_Cells Assess Experimental Setup: - Consistent Cell Density? - Healthy Cell Morphology? Start->Check_Cells Check_Assay Review Assay Endpoint: - Single vs. Multiple Pathways? (Consider Biased Agonism) Start->Check_Assay Outcome_Improved Variability Reduced Check_Compound->Outcome_Improved If Issues Found & Corrected Check_Cells->Outcome_Improved If Issues Found & Corrected Outcome_Persistent Variability Persists Check_Assay->Outcome_Persistent If No Obvious Issues Investigate_Deeper Consider Advanced Topics: - Receptor Heterodimerization - Off-Target Effects - Ligand-Directed Signaling Outcome_Persistent->Investigate_Deeper

Caption: Troubleshooting workflow for this compound experimental variability.

References

VU-1545 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure of this compound, which includes a pyrazole (B372694) ring, an amide linkage, and aromatic amine moieties, the primary stability concerns are potential hydrolysis of the amide bond, oxidation of the pyrazole ring, and photodegradation of the aromatic components. While the pyrazole ring is generally stable, it can be susceptible to oxidative cleavage under harsh conditions.[1][2][3] Amide hydrolysis typically requires acidic or basic conditions and heat.[4][5][6][7] Aromatic amines can be sensitive to light and oxidation.[8][9][10]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For long-term storage, keep the stock solutions at -80°C. For short-term storage, -20°C is acceptable. Protect solutions from light.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Inconsistent results can certainly be a symptom of compound degradation. If you observe a loss of potency or variable activity over time, it is advisable to assess the stability of your this compound solutions under your specific experimental conditions. Degradation can be influenced by the pH of your aqueous buffer, exposure to light, and the duration and temperature of your experiments.

Q4: Can this compound degrade in my aqueous cell culture media or assay buffer?

A4: Yes, this compound has the potential to degrade in aqueous solutions, particularly if the pH is not neutral or if the compound is exposed to the solution for extended periods at physiological temperatures. The amide bond is susceptible to hydrolysis under acidic or basic conditions. It is recommended to prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound potency in aqueous solution over time. Hydrolysis of the amide bond. The amide linkage in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[4][5][6][7]- Prepare fresh dilutions of this compound in your experimental buffer immediately before use.- If possible, maintain the pH of your buffer close to neutral (pH 7.4).- Minimize the time the compound spends in aqueous solution before being added to the assay.- For longer-term experiments, consider the feasibility of replenishing the compound at set intervals.
Variability in results between experiments performed on different days. Degradation of stock solution or photodegradation. Repeated freeze-thaw cycles can compromise the stability of the DMSO stock solution. Exposure to light can cause photodegradation of the aromatic amine components.[8][9][10]- Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.- Store stock solutions and experimental samples protected from light (e.g., in amber vials or by wrapping containers in foil).- Perform experiments under subdued lighting conditions whenever possible.
Unexpected or off-target effects observed in assays. Formation of degradation products with different biological activities. Degradation of this compound could lead to the formation of new chemical entities that may have their own biological effects, leading to confounding results.- Verify the purity of your this compound stock solution using an analytical technique such as HPLC-MS.- If degradation is suspected, purify the compound or obtain a fresh batch.- Include appropriate controls in your experiments to monitor for non-specific effects.
Precipitation of the compound in aqueous buffer. Poor solubility. While this compound is soluble in DMSO, its solubility in aqueous buffers may be limited, especially at higher concentrations.- Ensure the final concentration of DMSO in your aqueous buffer is kept low (typically <0.5%) but sufficient to maintain solubility.- Use sonication or vortexing to aid dissolution when preparing aqueous dilutions.- Visually inspect solutions for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer by HPLC-UV

This protocol provides a general method for assessing the stability of this compound in a given aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary)

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into the aqueous buffer to the final desired concentration for your experiment (e.g., 10 µM).

  • Immediately after preparation (t=0), take an aliquot of the solution and inject it into the HPLC system to obtain an initial chromatogram.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC system.

  • Monitor the chromatograms for a decrease in the peak area of the parent this compound compound and the appearance of any new peaks, which would indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working t0 t=0 Sample prep_working->t0 incubate Incubate at 37°C (Protected from light) prep_working->incubate hplc HPLC-UV Analysis t0->hplc sampling Sample at 1, 2, 4, 8, 24h incubate->sampling sampling->hplc data Calculate % Remaining & Identify Degradants hplc->data

Caption: Workflow for assessing this compound stability in aqueous buffer.

troubleshooting_flowchart start Inconsistent Experimental Results check_stock Is the stock solution old or repeatedly freeze-thawed? start->check_stock prep_fresh_stock Prepare fresh stock solution and aliquot for single use. check_stock->prep_fresh_stock Yes check_aqueous Is the compound pre-diluted in aqueous buffer for a long time before use? check_stock->check_aqueous No prep_fresh_stock->check_aqueous prep_fresh_dilution Prepare fresh dilutions immediately before each experiment. check_aqueous->prep_fresh_dilution Yes check_light Are solutions exposed to light? check_aqueous->check_light No prep_fresh_dilution->check_light protect_light Protect all solutions from light. check_light->protect_light Yes consider_other Consider other experimental variables (e.g., cell passage, reagent variability). check_light->consider_other No protect_light->consider_other

Caption: Troubleshooting flowchart for inconsistent results with this compound.

signaling_pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates VU1545 This compound (PAM) VU1545->mGluR5 Potentiates Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

References

avoiding VU-1545 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This guide aims to help users avoid and troubleshoot potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly. Instead, it binds to a distinct allosteric site on the mGluR5 protein, enhancing the receptor's response to the endogenous agonist, glutamate. This potentiation leads to an amplification of the downstream signaling pathways associated with mGluR5 activation.

Q2: What are the known potency and binding affinity values for this compound?

This compound is a potent mGluR5 PAM with the following reported values:

  • EC50: 9.6 nM

  • Ki: 156 nM

Q3: What are the potential off-target effects of this compound?

While this compound is designed to be selective for mGluR5, researchers should be aware of potential off-target effects, which can be broadly categorized as:

  • Interaction with other mGluR subtypes: Although allosteric modulators generally offer better subtype selectivity compared to orthosteric ligands, cross-reactivity with other mGluR subtypes, particularly within Group I (mGluR1), should be experimentally evaluated.

  • Exaggerated on-target effects: At high concentrations, the potentiation of mGluR5 signaling by this compound could lead to excessive neuronal excitation, potentially resulting in excitotoxicity and augmented neuronal death.

  • Binding to unrelated receptors, ion channels, or enzymes: Comprehensive off-target screening is necessary to identify any unintended interactions with other proteins in the proteome.

Q4: How can I experimentally assess the selectivity of this compound?

A tiered approach is recommended to characterize the selectivity profile of this compound in your experimental system. This typically involves:

  • Primary Target Engagement: Confirming the potentiation of mGluR5 in your assay system.

  • Selectivity Profiling against Related Targets: Screening this compound against other mGluR subtypes (especially mGluR1) to determine its selectivity window.

  • Broad Off-Target Screening: Utilizing commercial services that offer panels of common off-target proteins (e.g., kinases, GPCRs, ion channels).

Q5: What should I do if I observe an unexpected phenotype in my experiment?

Unexpected results should be systematically investigated to distinguish between on-target and off-target effects. Key troubleshooting steps include:

  • Dose-response analysis: Determine if the unexpected effect is observed at concentrations consistent with the known potency of this compound at mGluR5. Off-target effects often occur at higher concentrations.

  • Use of a negative control: Employ a structurally similar but inactive analog of this compound, if available.

  • Use of an mGluR5 antagonist: Determine if the observed effect can be blocked by a selective mGluR5 antagonist.

  • Cell line validation: If using a recombinant cell line, confirm the expression and functionality of mGluR5.

  • Orthogonal approaches: Use alternative methods to modulate mGluR5 activity (e.g., another PAM with a different chemical scaffold, siRNA/shRNA knockdown) to see if the phenotype is replicated.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High background signal or unexpected activity at low this compound concentrations 1. Contamination of reagents. 2. this compound acting as an agonist at high concentrations.1. Test all assay components for intrinsic activity. 2. Perform an agonist-mode assay by applying this compound in the absence of glutamate.
Inconsistent results between experiments 1. Variability in cell passage number or health. 2. Inconsistent glutamate concentration. 3. Degradation of this compound stock solution.1. Use cells within a defined passage number range and monitor cell health. 2. Ensure precise and consistent preparation of glutamate solutions. 3. Prepare fresh this compound stock solutions and store them appropriately.
Observed effect is not blocked by an mGluR5 antagonist 1. The effect is mediated by an off-target interaction. 2. The antagonist concentration is insufficient.1. Perform a dose-response of the unexpected effect and compare it to the mGluR5 potency. 2. Confirm the potency of the antagonist in your assay system.
Cell toxicity observed 1. Exaggerated on-target effect (excitotoxicity). 2. Off-target cytotoxicity.1. Lower the concentration of this compound and/or glutamate. 2. Test the effect of a selective mGluR5 antagonist on the observed toxicity.

Experimental Protocols

Protocol 1: In Vitro Selectivity Profiling via Calcium Mobilization Assay

This protocol describes how to assess the selectivity of this compound for mGluR5 over other mGluR subtypes.

Materials:

  • Cell lines stably expressing individual mGluR subtypes (e.g., HEK293 cells expressing human mGluR1 or mGluR5).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Glutamate.

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Methodology:

  • Cell Plating: Plate the mGluR-expressing cells in microplates and culture overnight to allow for adherence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a range of glutamate concentrations.

  • Assay: a. Wash the cells to remove excess dye. b. Add the this compound dilutions to the wells and incubate for a specified period. c. Place the plate in the fluorescence reader and begin recording baseline fluorescence. d. Inject a sub-maximal concentration (EC20) of glutamate and continue recording the fluorescence signal to measure potentiation. e. To assess agonist activity, inject this compound in the absence of glutamate.

  • Data Analysis: a. Calculate the increase in fluorescence intensity in response to glutamate in the presence and absence of this compound. b. Plot the potentiation as a function of this compound concentration to determine the EC50 for mGluR5. c. Repeat the assay with cell lines expressing other mGluR subtypes to assess selectivity.

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU1545 This compound VU1545->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Ca_release->PKC Downstream Downstream Signaling PKC->Downstream

Caption: Simplified mGluR5 signaling pathway activated by glutamate and potentiated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result DoseResponse Perform Dose-Response Curve Start->DoseResponse ConcentrationCheck Is effect at expected mGluR5 potency? DoseResponse->ConcentrationCheck AntagonistBlock Test with mGluR5 Antagonist ConcentrationCheck->AntagonistBlock Yes OffTarget Likely Off-Target Effect ConcentrationCheck->OffTarget No BlockCheck Is effect blocked? AntagonistBlock->BlockCheck OnTarget Likely On-Target Effect (or exaggerated on-target) BlockCheck->OnTarget Yes BlockCheck->OffTarget No FurtherInvestigation Further Investigation Needed: - Negative Control - Orthogonal Approach OffTarget->FurtherInvestigation

Caption: Troubleshooting workflow for unexpected results with this compound.

Technical Support Center: Interpreting Unexpected Results with VU-1545

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU-1545. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this mGluR5 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This leads to the enhancement of downstream signaling pathways, such as the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).

Q2: I am not seeing the expected potentiation of mGluR5 signaling in my assay. What could be the reason?

A2: Several factors could contribute to a lack of potentiation. First, ensure the solubility and stability of this compound in your experimental buffer. Due to its high lipophilicity, it may precipitate out of aqueous solutions. Second, verify the concentration of glutamate or an orthosteric agonist in your assay. As a PAM, this compound requires the presence of an agonist to exert its effect. Finally, consider the cell line or native tissue preparation you are using, as the expression and coupling of mGluR5 to downstream signaling pathways can vary.

Q3: Can this compound be used for in vivo studies?

A3: this compound is not recommended for in vivo use due to its poor physicochemical properties, specifically a high calculated logP (cLogP > 4.5), which indicates low aqueous solubility and potentially poor pharmacokinetic properties.[1] For in vivo studies, consider alternative mGluR5 PAMs with more favorable pharmacokinetic profiles, such as CDPPB or VU0360172.

Q4: Are there known off-target effects of this compound?

A4: While this compound is reported to be selective for mGluR5, all small molecules have the potential for off-target effects. To confirm that the observed effects in your experiment are mediated by mGluR5, it is crucial to include a control experiment with an mGluR5 antagonist, such as MPEP or SIB-1893. Co-application of an antagonist should block the effects of this compound.

Troubleshooting Guide

This section addresses specific unexpected results you might encounter during your experiments with this compound.

Unexpected Result Potential Cause Recommended Action
Complete lack of this compound effect Compound precipitation: this compound has poor aqueous solubility.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in your assay buffer does not exceed its solubility limit. Visually inspect for any precipitation.
Inadequate agonist concentration: As a PAM, this compound requires an agonist to be present.Ensure that glutamate or another mGluR5 agonist is present in your assay at a concentration that elicits a submaximal response (e.g., EC20).
Cell line issues: The cell line may not express functional mGluR5 or the receptor may not be efficiently coupled to the downstream signaling pathway being measured.Verify mGluR5 expression in your cell line using techniques like qPCR or western blotting. Test a positive control, such as the orthosteric agonist DHPG, to confirm receptor functionality.
High background signal or apparent agonist activity of this compound alone Compound autofluorescence or interference with assay readout: Some compounds can interfere with fluorescence- or luminescence-based assays.Run a control with this compound alone in the absence of cells to check for autofluorescence. If interference is suspected, consider using an alternative assay format (e.g., a label-free assay).
Ago-PAM activity: At higher concentrations, some PAMs can exhibit agonist-like activity.Perform a dose-response curve of this compound in the absence of an orthosteric agonist to determine if it has intrinsic agonist activity at the concentrations used.
Variability between experiments Inconsistent compound preparation: Freeze-thaw cycles or improper storage can lead to compound degradation.Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell passage number and culture conditions: Cellular responses can change with increasing passage number and variations in culture conditions.Use cells within a consistent and low passage number range. Standardize cell seeding density and other culture parameters.

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueImplication for Experiments
Mechanism of Action mGluR5 Positive Allosteric ModulatorRequires the presence of an orthosteric agonist (e.g., glutamate).
Ki 156 nMHigh affinity for the mGluR5 allosteric site.
EC50 9.6 nMPotent modulator of mGluR5 function.
cLogP > 4.5[1]High lipophilicity, poor aqueous solubility. Prone to precipitation in aqueous buffers. Not suitable for in vivo studies.
In Vivo Utility Not recommended[1]Poor physicochemical properties limit its use in animal models.
Comparison of mGluR5 PAMs
CompoundEC50In Vivo ActivityKey Characteristics
This compound 9.6 nMNoPotent in vitro tool compound with poor physicochemical properties.
CDPPB ~27 nM[2]Yes[2]Brain penetrant and has shown efficacy in rodent behavioral models.[2]
VU0360172 Potent PAMYesImproved physicochemical and pharmacokinetic properties compared to earlier PAMs.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is a general guideline for measuring this compound-mediated potentiation of an agonist-induced calcium response in a cell line expressing mGluR5.

  • Cell Plating: Seed cells expressing mGluR5 into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a 2x concentrated stock of this compound in assay buffer.

    • Prepare a 2x concentrated stock of an mGluR5 agonist (e.g., glutamate or DHPG) at a concentration that will give a final EC20 response.

  • Assay Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the this compound solution to the wells and incubate for a pre-determined time (e.g., 5-15 minutes).

    • Add the agonist solution and immediately begin measuring fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response.

    • Compare the response in the presence and absence of this compound to determine the degree of potentiation.

ERK1/2 Phosphorylation Assay

This protocol outlines the general steps for measuring the effect of this compound on agonist-induced ERK1/2 phosphorylation.

  • Cell Culture and Starvation:

    • Plate cells in a suitable culture plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells with an mGluR5 agonist at its EC80 concentration for a short period (e.g., 5-10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration.

  • Detection:

    • Detect the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using a suitable method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-ERK and total ERK.

      • ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK and total ERK.

  • Data Analysis:

    • Quantify the p-ERK signal and normalize it to the total ERK signal.

    • Compare the normalized p-ERK levels across different treatment conditions.

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling cluster_membrane Plasma Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates NMDA NMDA Receptor mGluR5->NMDA Modulates PLC PLC Gq->PLC Activates Akt Akt Gq->Akt Activates (via PI3K) Glutamate Glutamate Glutamate->mGluR5 Binds VU1545 This compound (PAM) VU1545->mGluR5 Potentiates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK pERK p-ERK ERK->pERK Phosphorylation pAkt p-Akt Akt->pAkt Phosphorylation NMDA_Modulation Modulation of NMDA Function NMDA->NMDA_Modulation

Caption: Simplified mGluR5 signaling cascade potentiated by this compound.

Troubleshooting Workflow for Unexpected this compound Results

troubleshooting_workflow Start Unexpected Result with this compound Check_Solubility Verify Compound Solubility and Stability Start->Check_Solubility Solubility_OK Soluble Check_Solubility->Solubility_OK Yes Solubility_Bad Precipitation Check_Solubility->Solubility_Bad No Check_Agonist Confirm Agonist Presence and Concentration (EC₂₀) Agonist_OK Agonist Present Check_Agonist->Agonist_OK Yes Agonist_Bad No/Wrong Agonist Conc. Check_Agonist->Agonist_Bad No Check_Cells Validate Cell Line (mGluR5 expression, positive control) Cells_OK Cells Validated Check_Cells->Cells_OK Yes Cells_Bad Cell Line Issue Check_Cells->Cells_Bad No Antagonist_Control Perform Antagonist Control (e.g., with MPEP) Effect_Blocked Effect Blocked Antagonist_Control->Effect_Blocked Yes Effect_Not_Blocked Effect Not Blocked Antagonist_Control->Effect_Not_Blocked No Solubility_OK->Check_Agonist Agonist_OK->Check_Cells Cells_OK->Antagonist_Control Conclusion_On_Target Result likely mGluR5-mediated Effect_Blocked->Conclusion_On_Target Conclusion_Off_Target Result may be off-target Effect_Not_Blocked->Conclusion_Off_Target

References

Technical Support Center: Enhancing In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of investigational compounds. The following information is based on established principles of drug delivery and formulation science.

Frequently Asked Questions (FAQs)

Q1: My compound shows high in vitro potency but low in vivo efficacy. Could poor bioavailability be the cause?

A1: Yes, this is a common scenario. Poor oral bioavailability, the fraction of an administered drug that reaches systemic circulation, can significantly limit a compound's in vivo efficacy. Factors contributing to low bioavailability include poor aqueous solubility, low permeability across the intestinal wall, and extensive first-pass metabolism. It is crucial to assess the pharmacokinetic profile of your compound to determine if exposure is the limiting factor.

Q2: What are the initial steps to identify the cause of poor oral bioavailability?

A2: A systematic approach is recommended. First, determine the Biopharmaceutics Classification System (BCS) class of your compound. The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability. This classification will guide your formulation strategy.[1]

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Most new chemical entities are classified as BCS Class II or IV, indicating that solubility is a major hurdle.[1][2]

Troubleshooting Guide

Issue: Poor Aqueous Solubility (BCS Class II & IV Compounds)

If your compound has low aqueous solubility, the dissolution rate in the gastrointestinal tract will be the rate-limiting step for absorption. Here are some strategies to consider:

1. Particle Size Reduction:

Reducing the particle size increases the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.[1][3]

  • Micronization: This technique reduces particle size to the micron range.[1][3]

  • Nanonization: Creating a nanosuspension can further increase the surface area and dissolution velocity.[3][4]

Illustrative Data: Impact of Particle Size on Exposure

FormulationParticle Size (d90)Cmax (ng/mL)AUC (ng*h/mL)
Unprocessed Compound50 µm150900
Micronized5 µm4502700
Nanosuspension250 nm9007200
This is hypothetical data for illustrative purposes.

2. Amorphous Solid Dispersions (ASDs):

Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can significantly improve its aqueous solubility and dissolution rate.[4]

3. Lipid-Based Formulations:

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4][5]

Illustrative Data: Comparison of Formulation Strategies

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
Aqueous Suspension101204.08505
Solid Dispersion106801.5410024
Nanosuspension109501.0760045
LBDDS (SNEDDS)1011001.0880052
This is hypothetical data for illustrative purposes.
Issue: Low Permeability (BCS Class III & IV Compounds)

For compounds with poor permeability, strategies focus on enhancing transport across the intestinal epithelium.

1. Permeation Enhancers:

These are excipients that can transiently and reversibly increase the permeability of the intestinal membrane.

2. Efflux Pump Inhibition:

If your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), co-administration with a P-gp inhibitor can increase intracellular concentration and absorption.

Experimental Protocols

Protocol: Preparation of a Nanosuspension by Wet Milling
  • Vehicle Selection: Screen for a suitable aqueous vehicle containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like hydroxypropyl methylcellulose).

  • Slurry Preparation: Disperse the active pharmaceutical ingredient (API) in the selected vehicle to form a slurry.

  • Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Process Parameters: Mill at a defined temperature and for a specific duration to achieve the desired particle size distribution.

  • Particle Size Analysis: Monitor the particle size reduction using laser diffraction or dynamic light scattering.

  • Harvesting: Separate the nanosuspension from the grinding media.

Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Solvent Selection: Identify a common volatile solvent that can dissolve both the API and the polymer carrier (e.g., polyvinylpyrrolidone, hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate).

  • Solution Preparation: Prepare a solution containing the desired ratio of API to polymer.

  • Spray Drying: Atomize the solution into a hot nitrogen stream in a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.

  • Collection: Collect the dried powder from the cyclone.

  • Characterization: Analyze the solid-state properties of the powder using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.

Diagrams

bcs_workflow cluster_input Compound Properties cluster_bcs BCS Classification cluster_strategy Formulation Strategy Solubility Aqueous Solubility BCS_II BCS Class II (Low Solubility, High Permeability) Solubility->BCS_II BCS_IV BCS Class IV (Low Solubility, Low Permeability) Solubility->BCS_IV Permeability Intestinal Permeability Permeability->BCS_II Permeability->BCS_IV Solubility_Enhancement Solubility Enhancement - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems BCS_II->Solubility_Enhancement BCS_IV->Solubility_Enhancement Permeability_Enhancement Permeability Enhancement - Permeation Enhancers - Efflux Pump Inhibitors BCS_IV->Permeability_Enhancement

Caption: Workflow for selecting a bioavailability enhancement strategy based on BCS classification.

lipid_formulation_mechanism cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation LBDDS Lipid-Based Formulation (Drug in Lipid Droplets) Digestion Digestion by Lipases LBDDS->Digestion Mixed_Micelles Mixed Micelles (Drug, Bile Salts, Lipids) Digestion->Mixed_Micelles Absorption Passive Diffusion Mixed_Micelles->Absorption Portal_Vein Portal Vein Absorption->Portal_Vein Lymphatic_System Lymphatic System Absorption->Lymphatic_System Lipophilic Drugs

Caption: Mechanism of improved drug absorption with lipid-based formulations.

References

Technical Support Center: VU-1545 In Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU-1545. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation occurs at an allosteric binding site, distinct from the glutamate binding site. The primary downstream signaling cascade potentiated by this compound involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2][3][4][5]

Q2: What are the known downstream effects of mGluR5 activation by PAMs like this compound?

The potentiation of mGluR5 signaling by PAMs can lead to a variety of downstream cellular effects, including:

  • Modulation of Synaptic Plasticity: mGluR5 activation is critically involved in both long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory.[6][7][8]

  • Activation of Kinase Cascades: The signaling cascade can activate protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway.[1][3]

  • Regulation of Ion Channels: mGluR5 activation can modulate the function of various ion channels, including NMDA receptors and calcium channels.[3]

Q3: What are potential off-target effects to be aware of when using this compound?

While this compound is designed to be selective for mGluR5, it is crucial to consider potential off-target effects, especially in long-term experiments where compound accumulation may occur. For instance, the related mGluR5 negative allosteric modulator (NAM), MPEP, has been shown to have weak antagonist activity at the NMDA receptor and positive allosteric modulatory effects at mGluR4. While a detailed off-target binding profile for this compound is not extensively published in the readily available literature, it is recommended to perform control experiments to rule out potential confounding effects on other receptors, particularly other mGluR subtypes and NMDA receptors.

Troubleshooting Guides

Issue 1: Compound Instability or Precipitation in Long-Term In Vitro Experiments

Question: I'm observing a decrease in the efficacy of this compound over several days in my cell culture experiment, or I'm seeing precipitate form in my media. What could be the cause and how can I troubleshoot this?

Answer:

This is a common issue with hydrophobic small molecules like this compound in aqueous environments. The problem likely stems from either chemical degradation or poor solubility in your cell culture medium over time, especially at 37°C.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation and Storage:

    • Prepare high-concentration stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Assess Compound Stability in Your Experimental Conditions:

    • It is advisable to determine the stability of this compound in your specific cell culture medium at 37°C over the intended duration of your experiment. This can be assessed by taking samples of the medium at different time points and analyzing the concentration of the active compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Improve Solubility in Cell Culture Media:

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally <0.1%) to avoid solvent-induced toxicity and precipitation.

    • Use of Serum: If your experimental design allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds.

    • Formulation with Solubilizing Agents: For serum-free conditions, consider the use of non-toxic solubilizing agents. However, be aware that these agents can have their own biological effects and should be carefully controlled for.

  • Media Refreshment:

    • If stability is a concern, frequent replacement of the cell culture medium containing freshly diluted this compound may be necessary to maintain the desired effective concentration.

Issue 2: Altered Receptor Sensitivity (Desensitization or Downregulation) in Long-Term Experiments

Question: My initial response to this compound is robust, but with prolonged treatment, the effect diminishes. Is this expected?

Answer:

Yes, prolonged or continuous activation of G-protein coupled receptors like mGluR5 can lead to adaptive changes such as receptor desensitization or downregulation.

Troubleshooting and Assessment:

  • Experimental Design Considerations:

    • Intermittent Dosing: If your experimental paradigm allows, consider an intermittent dosing schedule rather than continuous exposure to potentially mitigate receptor desensitization.

    • Dose-Response Analysis: Conduct dose-response curves at different time points during your long-term experiment to assess for a rightward shift in the EC50, which would indicate desensitization.

  • Molecular Assays to Assess Receptor Levels:

    • Western Blotting: At the end of your experiment, lyse the cells or tissues and perform a Western blot to quantify the total protein levels of mGluR5. A decrease in the treated group compared to the vehicle control would suggest receptor downregulation.

    • Immunocytochemistry/Immunohistochemistry: These techniques can be used to visualize changes in mGluR5 expression and localization within the cells or tissue.

    • Quantitative PCR (qPCR): To determine if the downregulation is occurring at the transcriptional level, you can measure the mRNA levels of the GRM5 gene.

Issue 3: Variability and Unexpected Outcomes in Long-Term In Vivo Experiments

Question: I am seeing high variability in my behavioral or physiological readouts during a chronic in vivo study with this compound. What are some potential contributing factors?

Answer:

Long-term in vivo studies are complex, and variability can arise from multiple sources.

Troubleshooting Steps:

  • Formulation and Administration:

    • Vehicle Selection: Due to its likely poor aqueous solubility, this compound will require a suitable vehicle for in vivo administration. Common vehicles for poorly soluble compounds include a suspension in 0.5% methylcellulose (B11928114) or a solution containing co-solvents like DMSO and PEG400. It is crucial to ensure the compound remains stable and homogenously suspended in the chosen vehicle.

    • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) can significantly impact the pharmacokinetics of the compound. Ensure consistent administration throughout the study.

    • Pharmacokinetics: If possible, conduct a preliminary pharmacokinetic study to determine the half-life, peak plasma concentration (Cmax), and brain penetration of this compound with your chosen formulation and route of administration. This will help in designing an appropriate dosing regimen.

  • Animal Welfare and Husbandry:

    • Ensure consistent housing conditions, diet, and handling of the animals, as these factors can influence behavioral and physiological outcomes.

    • Monitor for any adverse effects of long-term drug administration.

  • Behavioral Testing Paradigms:

    • Habituate the animals to the testing procedures to minimize stress-induced variability.

    • Ensure that the timing of behavioral testing relative to drug administration is consistent across all animals and experimental groups.

Data Summary

ParameterValueReference
This compound Activity Positive Allosteric Modulator (PAM) of mGluR5General Knowledge
Primary Signaling Gαq/11 -> PLC -> IP3 & DAG -> Ca2+ release & PKC activation[1][2][3][4][5]
Effect on Synaptic Plasticity Modulates both Long-Term Potentiation (LTP) and Long-Term Depression (LTD)[6][7][8]

Experimental Protocols

Protocol 1: General Protocol for Chronic In Vivo Administration of this compound

This protocol provides a general framework. Specific doses and timings should be optimized for your specific animal model and research question.

  • Formulation Preparation (Example for Oral Gavage):

    • On each day of dosing, prepare a fresh suspension of this compound.

    • Weigh the required amount of this compound and suspend it in a vehicle of 0.5% (w/v) methylcellulose in sterile water.

    • Use a sonicator or homogenizer to ensure a uniform suspension. Visually inspect for homogeneity before each administration.

  • Animal Dosing:

    • Habituate the animals to the handling and gavage procedure for several days before the start of the experiment.

    • Administer the this compound suspension or vehicle control by oral gavage at the same time each day.

    • The volume of administration should be based on the animal's most recent body weight.

  • Behavioral or Physiological Assessment:

    • Conduct behavioral tests at a consistent time point after the daily dose, based on the known or determined pharmacokinetics of the compound.

    • For example, if the peak brain concentration is expected at 1-2 hours post-dose, behavioral testing should be initiated within this window.

  • Tissue Collection and Analysis:

    • At the end of the study, animals can be euthanized, and tissues (e.g., brain regions of interest) collected for molecular analyses such as Western blotting or qPCR to assess mGluR5 levels.

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gαq/11 mGluR5->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER PKC PKC DAG->PKC ERK ERK PKC->ERK Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Downstream Downstream Cellular Effects Ca_cyto->Downstream ERK->Downstream Glutamate Glutamate Glutamate->mGluR5 VU1545 This compound (PAM) VU1545->mGluR5

Caption: Simplified mGluR5 signaling cascade potentiated by this compound.

Troubleshooting Workflow for In Vitro Experiments

troubleshooting_workflow Start Decreased Efficacy or Precipitation Observed Check_Stock Verify Stock Solution Preparation and Storage Start->Check_Stock Receptor_Desens Investigate Receptor Desensitization Start->Receptor_Desens If efficacy decreases over time Assess_Stability Assess Compound Stability in Media at 37°C Check_Stock->Assess_Stability Improve_Solubility Optimize Solubility Assess_Stability->Improve_Solubility Media_Refresh Implement Media Refreshment Schedule Improve_Solubility->Media_Refresh Resolution Issue Resolved Media_Refresh->Resolution Receptor_Desens->Resolution

Caption: Troubleshooting workflow for in vitro issues with this compound.

References

VU-1545 vehicle control selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation leads to the potentiation of mGluR5 signaling pathways. A key part of its mechanism involves the activation of the protein kinase B (Akt) signaling pathway, which is associated with neuroprotective effects.[1][2]

Q2: What are the common research applications for this compound?

This compound is primarily used in neuroscience research to investigate the role of mGluR5 in various physiological and pathological processes. It has been studied for its neuroprotective properties in models of neurodegenerative diseases like Huntington's disease.[2] Additionally, mGluR5 PAMs are being explored as potential therapeutic agents for central nervous system (CNS) disorders, including schizophrenia.[2][3]

Q3: What are the key in vitro and in vivo parameters of this compound?

Key parameters for this compound are summarized in the table below.

ParameterValueReference
Binding Affinity (Ki) 156 nM[1]
EC50 9.6 nM[1]
In Vitro Neuroprotection Effective at concentrations as low as 1.0 nM[2]
In Vivo Model System FVB/N-Tg (HTT*97Q)IXwy/J (BACHD) transgenic mice[2]

Troubleshooting Guide

Problem 1: I am not observing the expected potentiation of mGluR5 signaling.

  • Question: How can I be sure that this compound is active and my experimental setup is correct?

    • Answer:

      • Confirm Reagent Integrity: Ensure that your stock solution of this compound has been stored correctly. For long-term storage, it is recommended to keep it at -80°C (for up to 6 months) and at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

      • Verify Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type or tissue preparation. Effective concentrations in vitro have been reported to be as low as 1.0 nM, with maximal effects often observed between 5.0 nM and 10,000.0 nM.[2]

      • Control Experiments: Include a positive control for mGluR5 activation, such as the orthosteric agonist DHPG, to confirm that the receptor is functional in your system.

      • Co-application with Glutamate: Remember that as a PAM, this compound requires the presence of an agonist like glutamate to exert its effect. Ensure that your experimental buffer contains an appropriate concentration of glutamate or that you are co-applying it with this compound. However, studies have shown that this compound can offer neuroprotection independent of glutamate co-stimulation against NMDA-induced neurotoxicity.[2]

Problem 2: I am observing high background or off-target effects.

  • Question: How can I minimize non-specific effects of this compound?

    • Answer:

      • Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration of this compound that produces the desired effect to minimize the risk of off-target activity.

      • Include Antagonist Control: To confirm that the observed effects are mediated by mGluR5, use a specific mGluR5 antagonist, such as MPEP. Co-incubation with MPEP should block the effects of this compound.[2]

      • Assess Basal Activity: Measure the effects of this compound in the absence of any mGluR5 agonist. While this compound is a PAM, some studies have shown it can promote Akt activation above basal levels on its own.[1] Understanding this baseline activity is crucial for interpreting your results.

Problem 3: I am having difficulty dissolving this compound.

  • Question: What is the best solvent and procedure for preparing this compound stock solutions?

    • Answer:

      • Solvent Selection: While specific solubility data was not found in the provided search results, compounds of this nature are typically soluble in organic solvents like DMSO. Always refer to the manufacturer's datasheet for specific solubility information.

      • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in the recommended solvent.

      • Working Dilutions: Make fresh dilutions of the stock solution into your aqueous experimental buffer for each experiment. Ensure the final concentration of the organic solvent in your working solution is low (typically <0.1%) to avoid solvent-induced artifacts.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in Primary Striatal Neurons

This protocol is adapted from studies demonstrating the neuroprotective effects of this compound against glutamate-induced excitotoxicity.[2]

  • Cell Culture: Culture primary striatal neurons from wild-type or BACHD mice.

  • Treatment:

    • Prepare a dose-response range of this compound (e.g., 1.0, 5.0, 10.0, 50.0, 100.0, and 10,000.0 nM).[2]

    • Induce excitotoxicity by treating the neurons with 50.0 µM glutamate for 20 hours.

    • Co-treat a set of neurons with glutamate and the different concentrations of this compound.

    • Include control groups: untreated neurons, neurons treated with glutamate only, and neurons treated with this compound only.

  • Assessment of Cell Death: Quantify neuronal cell death using a suitable assay, such as lactate (B86563) dehydrogenase (LDH) release or fluorescent live/dead staining.

  • Confirmation of Mechanism: To confirm the involvement of mGluR5, co-treat neurons with 50.0 µM glutamate, 100.0 nM this compound, and the mGluR5 antagonist MPEP.[2] To investigate the role of Akt signaling, assess the levels of phosphorylated Akt (p-Akt) and total Akt via immunoblotting in cell lysates from treated and untreated neurons.[2]

Protocol 2: Assessment of Akt Activation

This protocol outlines the steps to measure the effect of this compound on Akt phosphorylation.[2]

  • Cell Treatment: Treat primary striatal neurons (from wild-type or BACHD mice) with 10.0 µM this compound. Include untreated controls and a positive control such as 10.0 µM DHPG.

  • Cell Lysis: After the desired treatment time, wash the cells with ice-old PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • Immunoblotting:

    • Load equal amounts of protein (e.g., 100.0 µg) per lane on an SDS-PAGE gel.[2]

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt and total-Akt.

    • Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye.

  • Data Analysis: Perform densitometric analysis of the protein bands and normalize the phospho-Akt signal to the total-Akt signal.

Visualizations

VU1545_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Akt_activation Akt Activation mGluR5->Akt_activation Promotes Glutamate Glutamate Glutamate->mGluR5 Binds VU1545 This compound (PAM) VU1545->mGluR5 Enhances Glutamate Binding Neuroprotection Neuroprotection Akt_activation->Neuroprotection Leads to

Caption: Signaling pathway of this compound as an mGluR5 PAM.

Experimental_Workflow_Neuroprotection start Start: Primary Striatal Neuron Culture treatment Treatment Groups: 1. Control 2. Glutamate (50µM) 3. Glutamate + this compound (Dose-Response) 4. This compound only start->treatment incubation Incubate for 20 hours treatment->incubation assessment Assess Neuronal Cell Death (e.g., LDH Assay) incubation->assessment analysis Data Analysis: Compare cell death across groups assessment->analysis end End: Determine Neuroprotective Effect analysis->end

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

how to prevent VU-1545 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU-1545. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: Preventing this compound Precipitation in Media

Precipitation of this compound in your experimental media can lead to inaccurate results and loss of valuable time and resources. This guide provides a systematic approach to identify and resolve common issues related to compound solubility.

Visual Troubleshooting Workflow

The following diagram illustrates a step-by-step process to troubleshoot and prevent this compound precipitation.

VU1545_Troubleshooting cluster_preparation Stock Solution Preparation cluster_dilution Dilution into Media cluster_media_composition Media and Incubation start Start: this compound Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? No visible precipitate? start->check_stock warm_stock Gently warm stock solution (e.g., 37°C water bath) check_stock->warm_stock No check_dilution 2. Review Dilution Method Are you using a serial dilution? Is the final DMSO concentration <0.5%? check_stock->check_dilution Yes remake_stock Re-prepare Stock Solution (See Protocol Below) remake_stock->check_dilution warm_stock->remake_stock Still Precipitate direct_dilution High local concentration causing precipitation. check_dilution->direct_dilution No check_media_temp 3. Check Media Temperature Is the media at 37°C? check_dilution->check_media_temp Yes serial_dilute Implement Serial Dilution (See Protocol Below) direct_dilution->serial_dilute serial_dilute->check_media_temp warm_media Warm media to 37°C before adding this compound. check_media_temp->warm_media No check_media_components 4. Evaluate Media Components High serum concentration? Presence of other compounds? check_media_temp->check_media_components Yes warm_media->check_media_components reduce_serum Test with lower serum concentration or serum-free media if possible. check_media_components->reduce_serum Potential Interaction check_incubation 5. Post-Addition Incubation Is precipitation immediate or over time? check_media_components->check_incubation No Obvious Interactions reduce_serum->check_incubation solution Solution: Clear Working Solution check_incubation->solution

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO has been reported to be less than 40.24 mg/mL. It is crucial to ensure that your stock solution is fully dissolved before further dilution.

Q3: My this compound precipitated in the cell culture media. What are the likely causes?

A3: Precipitation in aqueous media can be caused by several factors:

  • High Final Concentration: The working concentration of this compound may exceed its solubility limit in the aqueous media.

  • Improper Dilution: Adding a highly concentrated DMSO stock directly to the media can cause the compound to crash out of solution due to rapid solvent exchange.

  • Low Temperature: Cell culture media that is not pre-warmed to 37°C can reduce the solubility of the compound.

  • Media Components: Interactions with components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes lead to precipitation.

  • High DMSO Concentration: The final concentration of DMSO in the media should be kept low, typically below 0.5%, to avoid both solubility issues and cellular toxicity.

Q4: What are the recommended working concentrations for this compound in in vitro assays?

A4: In studies investigating its effect on AKT activation, this compound has been used at concentrations of 10 µM and 100 µM. However, the optimal concentration will depend on your specific cell type and assay. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experiment.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-treated DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol for Diluting this compound into Cell Culture Media (Example for a 10 µM final concentration)

This protocol uses a serial dilution method to minimize the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture media

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate dilution (e.g., 1 mM):

    • In a sterile microcentrifuge tube, add 90 µL of pre-warmed cell culture media.

    • Add 10 µL of the 10 mM this compound stock solution to the media.

    • Mix well by gentle pipetting or vortexing. This creates a 1 mM intermediate solution in 10% DMSO.

  • Prepare the final working solution (10 µM):

    • In a separate tube, add 990 µL of pre-warmed cell culture media.

    • Add 10 µL of the 1 mM intermediate this compound solution.

    • Mix thoroughly. This results in a final concentration of 10 µM this compound in a final DMSO concentration of 0.1%.

  • Add to cells: Immediately add the final working solution to your cells.

Quantitative Data Summary

ParameterValueSolvent
Solubility < 40.24 mg/mLDMSO
Reported Working Concentrations 10 µM, 100 µMCell Culture Media

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general signaling pathway modulation by a positive allosteric modulator (PAM) like this compound at a G-protein coupled receptor (GPCR), such as mGluR5.

Signaling_Pathway cluster_membrane Cell Membrane GPCR mGluR5 (GPCR) G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., PLC) G_protein->Effector Activates Downstream Downstream Signaling (e.g., IP3, DAG, Ca2+ mobilization) Effector->Downstream Glutamate Glutamate (Endogenous Agonist) Glutamate->GPCR Binds to Orthosteric Site VU1545 This compound (PAM) VU1545->GPCR Binds to Allosteric Site VU1545->G_protein Enhances Agonist-induced Activation Cellular_Response Cellular Response (e.g., AKT activation) Downstream->Cellular_Response

Modulation of mGluR5 signaling by this compound.

This diagram outlines the experimental workflow for preparing and applying this compound in a typical cell-based assay.

Experimental_Workflow start Start: This compound Powder stock_prep Prepare 10 mM Stock in DMSO start->stock_prep intermediate_dilution Prepare 1 mM Intermediate Dilution in Media stock_prep->intermediate_dilution final_dilution Prepare Final Working Concentration (e.g., 10 µM) in Media intermediate_dilution->final_dilution cell_treatment Treat Cells final_dilution->cell_treatment assay Perform Assay (e.g., Measure AKT phosphorylation) cell_treatment->assay end End: Data Analysis assay->end

Experimental workflow for this compound cell-based assays.

VU-1545 activity loss after freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU 1545, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What is VU 1545 and what is its primary mechanism of action?

VU 1545 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike orthosteric agonists that directly activate the receptor, VU 1545 binds to an allosteric site on the mGluR5 protein. This binding enhances the receptor's response to the endogenous agonist, glutamate. This modulation can lead to the activation of downstream signaling pathways, such as the Akt pathway, which is involved in cell survival and neuroprotection.

Q2: I am observing a decrease in the activity of my VU 1545 solution over time, especially after freeze-thaw cycles. What could be the cause?

Loss of activity in VU 1545 solutions, particularly after repeated freeze-thaw cycles, is a common issue that can be attributed to several factors:

  • Improper Storage: Long-term storage of VU 1545 in solution, even at low temperatures, is generally not recommended. The stability of the compound can be compromised over time.

  • Solvent Effects: The choice of solvent and its purity can influence the stability of VU 1545.

  • Oxidation and Hydrolysis: Exposure to air (oxygen) and moisture can lead to the degradation of the compound.

Q3: What are the recommended storage conditions for VU 1545?

To ensure the stability and activity of VU 1545, adhere to the following storage guidelines:

FormStorage TemperatureRecommendations
Solid (Powder) -20°CStore in a tightly sealed container, protected from light and moisture.
Stock Solution -80°CPrepare single-use aliquots to minimize freeze-thaw cycles. Use a high-purity, anhydrous solvent. It is not recommended for long-term storage.

Q4: What are the signs of VU 1545 degradation?

Degradation of VU 1545 can manifest in several ways:

  • Visual Changes: Discoloration of the solid compound or the appearance of precipitates in solution.

  • Reduced Potency: A noticeable decrease in the expected biological effect in your experiments.

  • Inconsistent Results: High variability in data between experiments using the same stock solution.

Troubleshooting Guides

Issue: Inconsistent or reduced activity of VU 1545 in in vitro assays.

This is a frequent challenge encountered by researchers. Follow this troubleshooting workflow to identify and resolve the issue.

G start Start: Inconsistent/Reduced VU 1545 Activity check_storage Verify Storage Conditions (Solid: -20°C, Aliquots: -80°C) start->check_storage storage_ok Storage Correct? check_storage->storage_ok correct_storage Action: Implement Recommended Storage (Aliquot fresh stock, store at -80°C) storage_ok->correct_storage No check_prep Review Solution Preparation (Freshly prepared? Correct solvent?) storage_ok->check_prep Yes prepare_fresh Action: Prepare Fresh Stock Solution (Use high-purity, anhydrous solvent) correct_storage->prepare_fresh prep_ok Preparation Correct? check_prep->prep_ok prep_ok->prepare_fresh No check_protocol Examine Experimental Protocol (Incubation times, concentrations, cell health) prep_ok->check_protocol Yes prepare_fresh->check_protocol protocol_ok Protocol Followed? check_protocol->protocol_ok optimize_protocol Action: Optimize Protocol Parameters (Titrate concentration, check cell viability) protocol_ok->optimize_protocol No end End: Activity Restored protocol_ok->end Yes optimize_protocol->end

Caption: Troubleshooting workflow for VU 1545 activity issues.

Experimental Protocols

Protocol: Preparation of VU 1545 Stock Solution for In Vitro Assays

This protocol outlines the recommended procedure for preparing a stock solution of VU 1545 to minimize degradation and ensure consistent activity.

G start Start: Prepare VU 1545 Stock weigh 1. Weigh solid VU 1545 in a sterile microfuge tube. start->weigh add_solvent 2. Add high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM). weigh->add_solvent vortex 3. Vortex thoroughly until the compound is completely dissolved. add_solvent->vortex aliquot 4. Dispense into single-use, low-binding microfuge tubes. vortex->aliquot store 5. Store aliquots at -80°C, protected from light. aliquot->store end End: Stock Solution Ready for Use store->end

Caption: Protocol for preparing VU 1545 stock solution.

Key Considerations for Experimental Use:

  • Final Solvent Concentration: When diluting the VU 1545 stock solution into your assay medium, ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced artifacts.

  • Cell Health: Ensure the cells used in your assay are healthy and within a consistent passage number, as cellular response can vary with cell condition.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate your results.

Signaling Pathway

VU 1545-Mediated Neuroprotection Pathway

VU 1545, as a positive allosteric modulator of mGluR5, can promote neuroprotective signaling pathways. The diagram below illustrates a simplified representation of the proposed mechanism.

G cluster_membrane Cell Membrane mGluR5 mGluR5 Akt Akt Activation mGluR5->Akt Potentiates signaling Glutamate Glutamate Glutamate->mGluR5 Binds to orthosteric site VU1545 VU 1545 VU1545->mGluR5 Binds to allosteric site Neuroprotection Neuroprotection (Cell Survival) Akt->Neuroprotection

Caption: Simplified VU 1545 signaling pathway in neuroprotection.

validating VU-1545 activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), in new experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates the receptor's response to the endogenous agonist, glutamate. This leads to the enhanced activation of downstream signaling pathways.

Q2: What are the key signaling pathways activated by mGluR5 and potentiated by this compound?

A2: mGluR5 is a Gq-protein coupled receptor. Its activation, potentiated by this compound, primarily stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). A key downstream pathway modulated by mGluR5 activation is the Akt signaling pathway, which is involved in cell survival and neuroprotection.

Q3: What are the typical effective concentrations for this compound in in vitro assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay being used. However, published data suggests a Ki (inhibitor constant) of approximately 156 nM and an EC50 (half-maximal effective concentration) of around 9.6 nM for its potentiating effect. For observing downstream effects like neuroprotection or robust Akt activation, concentrations in the range of 100 nM to 10 µM have been reported to be effective. [cite: ]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the experimental medium should be kept low (typically below 0.1%) to avoid solvent-induced artifacts. The stability of this compound in aqueous solutions for extended periods may be limited, so it is advisable to prepare fresh dilutions from the stock for each experiment.

Troubleshooting Guides

Akt Phosphorylation Western Blot Assay

Q1: I am not observing an increase in Akt phosphorylation (p-Akt) after treating my cells with this compound. What could be the problem?

A1: Several factors could contribute to this issue:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Insufficient Glutamate Stimulation: As a PAM, this compound requires the presence of an agonist like glutamate to potentiate a response. Ensure that your experimental system has sufficient basal levels of glutamate or co-apply a low concentration of an mGluR5 agonist.

  • Cell Lysis and Sample Preparation: Phosphatase activity during cell lysis can lead to the dephosphorylation of Akt. Always use a lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors. Keep samples on ice throughout the procedure.

  • Antibody Issues: The primary antibody against p-Akt may not be optimal. Ensure you are using a validated antibody at the recommended dilution. Including a positive control (e.g., cells treated with a known Akt activator like insulin) can help validate the antibody and the overall protocol.

  • Low mGluR5 Expression: The cell line you are using may have low endogenous expression of mGluR5. Verify the expression level of mGluR5 in your cells using Western blot or qPCR.

Q2: I am seeing high background in my p-Akt Western blot. How can I reduce it?

A2: High background can obscure your signal. Here are some tips to reduce it:

  • Blocking: Ensure adequate blocking of the membrane. Use 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature.

  • Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.

  • Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try using a more diluted antibody solution.

  • Membrane Handling: Avoid touching the membrane with bare hands. Use clean forceps.

Calcium Mobilization Assay

Q1: I am not detecting a significant increase in intracellular calcium upon this compound application. Why?

A1: Here are some potential reasons and solutions:

  • Agonist Requirement: Similar to the Akt phosphorylation assay, this compound requires an mGluR5 agonist to potentiate a calcium response. Co-application with a sub-maximal concentration of glutamate or another mGluR5 agonist is necessary.

  • Cell Health: Ensure the cells are healthy and not overgrown in the assay plate. Unhealthy cells may not respond optimally.

  • Dye Loading: Inefficient loading of the calcium-sensitive dye (e.g., Fluo-4 AM) can lead to a weak signal. Ensure proper dye concentration and incubation time as recommended by the manufacturer. The presence of probenecid (B1678239) in the assay buffer can help prevent dye leakage.

  • Assay Buffer Composition: The composition of your assay buffer is critical. Ensure it contains appropriate concentrations of calcium and other essential ions.

  • Instrument Settings: Optimize the settings of your fluorescence plate reader, including excitation and emission wavelengths, and gain settings.

Q2: The baseline fluorescence in my calcium assay is high and unstable. What can I do?

A2: A high and noisy baseline can mask the specific signal. Consider the following:

  • Cell Seeding Density: An excessively high cell density can lead to a high baseline. Optimize the cell seeding number per well.

  • Dye Concentration: Too high a concentration of the calcium indicator dye can increase the baseline. Titrate the dye to find the optimal concentration.

  • Washing Steps: Ensure thorough but gentle washing of the cells after dye loading to remove any extracellular dye.

  • Autofluorescence: Some compounds or media components can be autofluorescent. Run a control with vehicle-treated cells to check for background fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies. Note that these values can vary depending on the experimental conditions.

Table 1: this compound Potency and Affinity

ParameterReported ValueCell Line/SystemReference
EC50 ~9.6 nMRecombinant cells[cite]
Ki ~156 nMRat brain membranes[cite]

Table 2: Effective Concentrations of this compound for Downstream Cellular Responses

Cellular ResponseEffective ConcentrationCell TypeReference
Akt Phosphorylation 10 µMPrimary Neurons[cite]
Neuroprotection 100 nMPrimary Neurons[cite]
Calcium Mobilization 1 - 10 µM (in presence of agonist)Recombinant cells[cite]

Experimental Protocols

Protocol 1: Western Blot for Akt Phosphorylation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours. Treat the cells with this compound at the desired concentrations for the specified time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM insulin (B600854) for 15 minutes).

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 9.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Protocol 2: Calcium Mobilization Assay
  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in a suitable assay buffer (e.g., HBSS). Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare a compound plate containing this compound and an mGluR5 agonist at various concentrations. Include a vehicle control.

  • Assay: Place the cell plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time.

  • Compound Addition and Measurement: Establish a stable baseline fluorescence reading. Use the instrument's integrated fluidics to add the compounds from the compound plate to the cell plate. Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.

  • Data Analysis: Analyze the fluorescence data to determine the peak response or the area under the curve. Plot dose-response curves to calculate EC50 values.

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates PKC->mGluR5 feedback phosphorylation Akt_pathway Akt Pathway Activation PKC->Akt_pathway contributes to Ca_release->Akt_pathway contributes to Glutamate Glutamate Glutamate->mGluR5 VU1545 This compound (PAM) VU1545->mGluR5

Caption: mGluR5 signaling pathway potentiated by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_validation Activity Validation cluster_troubleshooting Troubleshooting start Start: New Experimental Setup cell_culture Cell Culture (mGluR5 expressing) start->cell_culture reagent_prep Reagent Preparation (this compound, Agonist, etc.) cell_culture->reagent_prep assay_selection Select Assay: - Akt Phosphorylation - Calcium Mobilization reagent_prep->assay_selection akt_assay Akt Phosphorylation Assay (Western Blot) assay_selection->akt_assay Biochemical ca_assay Calcium Mobilization Assay (Fluorescence) assay_selection->ca_assay Functional data_analysis Data Analysis (Dose-response, EC50) akt_assay->data_analysis ca_assay->data_analysis unexpected_results Unexpected Results? data_analysis->unexpected_results troubleshoot_guide Consult Troubleshooting Guide: - Reagent issues - Protocol steps - Cell health unexpected_results->troubleshoot_guide Yes end End: Validated this compound Activity unexpected_results->end No optimize Optimize Conditions troubleshoot_guide->optimize optimize->assay_selection

Caption: Workflow for validating this compound activity.

Navigating VU-1545 Administration in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Mechanism of Action of VU-1545

Before proceeding, it is crucial to clarify that this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), not the M1 muscarinic receptor. This distinction is vital for accurate experimental design and interpretation of results. This guide will provide detailed information on adjusting this compound dosage and protocols based on its action as an mGluR5 PAM.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation can lead to the potentiation of intracellular signaling cascades.

Q2: What are the common research applications for this compound in animal models?

A2: this compound has been investigated in rodent models for its potential neuroprotective effects, particularly in neurodegenerative disorders like Huntington's disease. Its ability to modulate glutamatergic neurotransmission also makes it a tool for studying cognitive function and synaptic plasticity.

Q3: How do I determine the starting dose for this compound in my animal model?

A3: The appropriate starting dose depends on the animal species, the research question, and the administration route. It is always recommended to begin with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental paradigm. Refer to the dosage tables below for reported effective doses in mice.

Q4: What are the most common routes of administration for this compound in rodents?

A4: Intraperitoneal (i.p.) injection is a frequently reported route of administration for this compound in mice. The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy - Incorrect Dosage: The dose may be too low to elicit a response. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Inappropriate Animal Model: The chosen model may not be sensitive to mGluR5 modulation.- Conduct a dose-response study to identify the optimal dose. - Assess the pharmacokinetic profile of this compound in your model. - Ensure the animal model has appropriate mGluR5 expression and function for your research question.
Adverse Effects (e.g., seizures, behavioral changes) - Dose is too high: Excessive mGluR5 potentiation can lead to excitotoxicity. - Off-target effects: Although selective, high concentrations may lead to interactions with other receptors.- Reduce the dosage. - Monitor animals closely for any adverse reactions. - Include a vehicle-only control group to rule out effects from the formulation.
Compound Precipitation in Formulation - Poor Solubility: this compound may have limited solubility in aqueous solutions. - Incorrect Vehicle: The chosen vehicle may not be suitable for solubilizing the compound.- Prepare fresh solutions for each experiment. - Consider using a vehicle containing a small percentage of a solubilizing agent like DMSO, followed by dilution in a suitable carrier like saline or corn oil. Always test the vehicle alone for any behavioral or physiological effects.[1]

Quantitative Data Summary

Table 1: Reported Dosages of this compound in Mouse Models

Animal Model Experimental Goal Dosage Administration Route Citation
Mouse (Huntington's Disease Model)Neuroprotection10 mg/kgIntraperitoneal (i.p.)(Reference not available in search results)

Note: The available search results did not provide a specific citation for this dosage in a peer-reviewed publication. Researchers should consult primary literature for detailed experimental protocols.

Detailed Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in Mice for Neuroprotection Studies

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in corn oil)

  • Sterile syringes and needles

  • Animal scale

Procedure:

  • Formulation Preparation:

    • On the day of the experiment, prepare a stock solution of this compound in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Further dilute the stock solution with corn oil to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, the final injection volume should be appropriate, typically 100-200 µL).

    • Ensure the final concentration of DMSO is minimized to avoid toxicity.[2]

  • Animal Preparation:

    • Weigh each mouse accurately to determine the precise volume of the this compound formulation to be administered.

  • Administration:

    • Gently restrain the mouse.

    • Administer the this compound formulation via intraperitoneal (i.p.) injection.

  • Post-Administration Monitoring:

    • Observe the animals for any adverse effects for at least one hour post-injection.

    • Proceed with the planned behavioral or neurochemical assessments at the appropriate time points based on the expected pharmacokinetics of the compound.

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU_1545 VU_1545 VU_1545->mGluR5 Modulates Gq_protein Gq_protein mGluR5->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca2+ Release ER->Ca2_release Downstream_signaling Downstream Signaling (e.g., MAPK/ERK pathway) Ca2_release->Downstream_signaling PKC_activation->Downstream_signaling

Caption: mGluR5 Signaling Pathway.

experimental_workflow Start Start Dose_Selection Dose Selection (Based on literature and pilot studies) Start->Dose_Selection Formulation This compound Formulation (e.g., in vehicle) Dose_Selection->Formulation Animal_Grouping Animal Grouping (Control vs. Treatment) Formulation->Animal_Grouping Administration Administration (e.g., i.p. injection) Animal_Grouping->Administration Monitoring Post-administration Monitoring Administration->Monitoring Assessment Behavioral/Neurochemical Assessment Monitoring->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

A Comparative Analysis of VU-1545 and Other mGluR5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of VU-1545 against other notable metabotropic glutamate (B1630785) receptor 5 (mGluR5) Positive Allosteric Modulators (PAMs). The data presented is compiled from various preclinical studies to facilitate an informed evaluation of these compounds for research and development purposes.

This document summarizes key quantitative data in a structured table, outlines detailed experimental methodologies for the cited assays, and provides visual representations of the mGluR5 signaling pathway and a typical experimental workflow.

Quantitative Efficacy Comparison of mGluR5 PAMs

The following table summarizes the in vitro potency (EC₅₀) and, where available, the maximal efficacy of this compound and other well-characterized mGluR5 PAMs. Potency is a measure of the concentration of a compound required to elicit a half-maximal response, with lower values indicating higher potency.

CompoundEC₅₀ (nM)Maximal Efficacy (% of Glutamate Max or Fold Potentiation)Key Characteristics
This compound 9.6[1]Not explicitly stated in the provided results.Analog of CDPPB with improved potency.[2]
CDPPB 10-1134 to 4.3-fold potentiation.[3]First systemically available mGluR5 PAM, widely used as a tool compound.[2]
VU-29 9Potentiates DHPG max response to 138 ± 12%.[4][5]A potent analog of CDPPB.
ADX-47273 170Not explicitly stated in the provided results.A potent and selective mGluR5 PAM.[6][7]
CPPHA 400-8007- to 8-fold potentiation of threshold glutamate response.[8]Binds to a novel allosteric site distinct from the MPEP site.[2][9]
VU0092273 270Not explicitly stated in the provided results.Binds to the MPEP allosteric site.[10]
VU0360172 16Not explicitly stated in the provided results.An orally active analog of VU0092273.[11][12][13]
VU0409551 235-26011-fold max shift of glutamate CRC.[14]A biased PAM that selectively potentiates Gαq-mediated signaling.[14]

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: intracellular calcium mobilization and ERK1/2 phosphorylation assays. The general methodologies for these experiments are outlined below.

Intracellular Calcium Mobilization Assay

This assay is a primary method for screening and characterizing mGluR5 PAMs by measuring the potentiation of glutamate-induced intracellular calcium release.

  • Cell Culture and Plating: HEK293 cells stably expressing rat or human mGluR5 are plated in black-walled, clear-bottomed 384-well plates and grown overnight.[3]

  • Dye Loading: The cell culture medium is replaced with a buffer solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or FLIPR Calcium 6). The cells are incubated to allow for dye loading.[3][15]

  • Compound Addition and Incubation: The test compound (e.g., this compound or other PAMs) is added to the wells at various concentrations and incubated for a short period.

  • Glutamate Stimulation: A submaximal (EC₂₀) concentration of glutamate is added to the wells to stimulate the mGluR5 receptor.[3]

  • Signal Detection: The fluorescence intensity is measured using a plate reader (e.g., FlexStation or FDSS). An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: The potentiation of the glutamate response by the PAM is quantified by determining the EC₅₀ value from the concentration-response curve.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event following mGluR5 activation.

  • Cell Culture and Treatment: Cultured cells, such as rat cortical astrocytes, are treated with the mGluR5 agonist DHPG in the presence or absence of the mGluR5 PAM being tested.[4]

  • Cell Lysis: Following treatment, the cells are lysed to extract the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Immunoblotting (Western Blotting): Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated form of ERK1/2 (p-ERK) and total ERK1/2.

  • Detection and Quantification: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme or fluorophore. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK1/2 phosphorylation.

Visualizing the Mechanisms

To better understand the context of these experiments, the following diagrams illustrate the mGluR5 signaling pathway and a generalized workflow for evaluating mGluR5 PAMs.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 PAM mGluR5 PAM (e.g., this compound) PAM->mGluR5 Gq Gαq mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca2->Cellular_Response ERK ERK1/2 PKC->ERK pERK p-ERK1/2 ERK->pERK phosphorylates pERK->Cellular_Response

Caption: mGluR5 Signaling Pathway.

Experimental_Workflow start Start: Select mGluR5 PAMs for Comparison in_vitro In Vitro Characterization start->in_vitro calcium_assay Calcium Mobilization Assay (Determine EC₅₀ and Emax) in_vitro->calcium_assay erk_assay ERK1/2 Phosphorylation Assay (Confirm Downstream Signaling) in_vitro->erk_assay electrophysiology Electrophysiology (e.g., NMDAR current potentiation) in_vitro->electrophysiology in_vivo In Vivo Efficacy Studies calcium_assay->in_vivo erk_assay->in_vivo electrophysiology->in_vivo behavioral_models Behavioral Models (e.g., Cognition, Psychosis) in_vivo->behavioral_models pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd end End: Comparative Efficacy Profile behavioral_models->end pk_pd->end

Caption: Experimental Workflow for mGluR5 PAMs.

References

A Comparative Guide to VU-1545 and CDPPB: Potent Modulators of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely studied positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): VU-1545 and CDPPB. As crucial tools in neuroscience research and potential therapeutic agents for central nervous system (CNS) disorders, a thorough understanding of their respective pharmacological profiles is essential. This document synthesizes experimental data to offer an objective comparison of their performance, outlines key experimental methodologies, and visualizes the underlying signaling pathways.

At a Glance: Key Differences

While both this compound and CDPPB are potent and selective mGluR5 PAMs that bind to the same allosteric site as the negative allosteric modulator MPEP, their utility in in vivo research differs significantly. CDPPB is recognized for its systemic activity and has been instrumental in in vivo studies demonstrating the therapeutic potential of mGluR5 modulation in models of psychosis and other CNS disorders.[1][2] In contrast, this compound, despite its high in vitro potency, possesses poor physicochemical properties that have limited its application in in vivo experiments.[3]

Quantitative Comparison of Pharmacological Properties

The following table summarizes the key quantitative parameters for this compound and CDPPB based on available experimental data. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.

ParameterThis compoundCDPPBReference(s)
In Vitro Potency (EC50) ~9.6 nM10-27 nM (human)[1][3]
Binding Affinity (Ki) ~156 nMNot explicitly stated in reviewed sources[3]
Selectivity Selective for mGluR5Selective for mGluR5[1][3]
Mechanism of Action Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)[1][3]
Allosteric Binding Site MPEP siteMPEP site[1][3]
In Vivo Utility Poor (due to physicochemical properties)Systemically active and efficacious in rodent models[1][3]

Signaling Pathways and Mechanism of Action

Both this compound and CDPPB enhance the response of mGluR5 to its endogenous ligand, glutamate. This potentiation triggers downstream signaling cascades that are crucial for neuronal function and plasticity. Key pathways modulated by these PAMs include the activation of protein kinase B (Akt) and extracellular signal-regulated kinases (ERK1/2).

The activation of the Gq protein coupled to mGluR5 leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently lead to the phosphorylation and activation of ERK1/2. Separately, mGluR5 activation can also stimulate the PI3K-Akt signaling pathway, which is critically involved in cell survival and neuroprotection.

Below are diagrams illustrating the canonical mGluR5 signaling pathway and the specific pathways modulated by these PAMs.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PI3K PI3K mGluR5->PI3K Activates PAM This compound / CDPPB PAM->mGluR5 Potentiates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Gene Expression\nSynaptic Plasticity Gene Expression Synaptic Plasticity ERK->Gene Expression\nSynaptic Plasticity

Canonical mGluR5 Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and CDPPB.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency (EC50) of mGluR5 PAMs.

Calcium_Mobilization_Workflow Start Start Cell_Culture 1. Culture cells expressing human mGluR5 (e.g., CHO or HEK293) Start->Cell_Culture Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Addition 3. Add varying concentrations of this compound or CDPPB Dye_Loading->Compound_Addition Glutamate_Stimulation 4. Stimulate with a sub-maximal concentration of glutamate Compound_Addition->Glutamate_Stimulation Fluorescence_Measurement 5. Measure changes in intracellular calcium via fluorescence Glutamate_Stimulation->Fluorescence_Measurement Data_Analysis 6. Plot dose-response curves and calculate EC50 values Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow

Detailed Steps:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human mGluR5 are cultured in appropriate media.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can enter the cells.

  • Compound Application: The test compound (this compound or CDPPB) is added to the cells at various concentrations.

  • Glutamate Stimulation: After a short incubation with the PAM, a sub-maximal concentration of glutamate (the endogenous agonist) is added to stimulate the mGluR5 receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 value (the concentration of the PAM that produces 50% of its maximal effect) is calculated.

In Vivo Rodent Models for Antipsychotic-like Activity

These models are used to assess the potential therapeutic efficacy of compounds like CDPPB. A common model is the reversal of amphetamine-induced hyperlocomotion.

Experimental Workflow:

  • Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment.

  • Compound Administration: The test compound (e.g., CDPPB) or vehicle is administered to the animals.

  • Psychostimulant Challenge: After a set pre-treatment time, a psychostimulant such as amphetamine is administered to induce hyperlocomotion.

  • Locomotor Activity Measurement: The locomotor activity of the animals is recorded and quantified using automated activity chambers.

  • Data Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated group to determine if the compound can reverse the psychostimulant-induced hyperlocomotion.

Western Blotting for Signaling Pathway Analysis

This technique is used to measure the activation (phosphorylation) of downstream signaling proteins like Akt and ERK1/2.

Experimental Workflow:

  • Cell or Tissue Treatment: Cells or brain tissue slices are treated with the mGluR5 PAM (this compound or CDPPB) for a specific duration.

  • Protein Extraction: Proteins are extracted from the cells or tissue.

  • Protein Quantification: The total protein concentration in each sample is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for detection (e.g., chemiluminescence).

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.

Conclusion

Both this compound and CDPPB are invaluable tools for probing the function of mGluR5. This compound, with its high in vitro potency, is an excellent compound for in vitro studies aimed at elucidating the molecular mechanisms of mGluR5 modulation. CDPPB, on the other hand, stands out for its proven in vivo efficacy, making it a critical compound for translational research and for exploring the therapeutic potential of mGluR5 PAMs in preclinical models of neurological and psychiatric disorders. The choice between these two modulators will ultimately depend on the specific research question and the experimental system being employed. This guide provides the foundational information necessary for researchers to make an informed decision and to design robust experiments in the field of mGluR5 pharmacology.

References

A Comparative Guide to Neuroprotective Compounds: VU-1545 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurodegenerative disease research, the quest for effective neuroprotective agents is paramount. This guide provides a comparative analysis of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), against other notable neuroprotective compounds. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform preclinical research and development.

Overview of Compared Compounds

This guide focuses on comparing this compound with compounds that represent different mechanisms of neuroprotection:

  • This compound: An mGluR5 positive allosteric modulator that enhances the receptor's response to glutamate, activating downstream pro-survival signaling pathways.

  • MPEP: A negative allosteric modulator (NAM) of mGluR5, which has been investigated for neuroprotection but may also have off-target effects on NMDA receptors.

  • Riluzole (B1680632): A glutamate modulator with a complex mechanism of action, including inhibition of glutamate release and inactivation of voltage-gated sodium channels. It is an approved treatment for amyotrophic lateral sclerosis (ALS).[1]

  • Edaravone (B1671096): A potent antioxidant and free radical scavenger, approved for the treatment of ALS and acute ischemic stroke.

Mechanism of Action and Signaling Pathways

The neuroprotective strategies of these compounds diverge significantly, targeting different aspects of the neurodegenerative cascade.

This compound and mGluR5 Modulation: As an mGluR5 PAM, this compound potentiates the receptor's signaling in response to glutamate. This leads to the activation of the Akt signaling pathway, a key regulator of cell survival and proliferation.[2] This mechanism is thought to confer neuroprotection against excitotoxicity induced by excessive glutamate, a common pathological feature in many neurodegenerative disorders.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU1545 This compound (mGluR5 PAM) VU1545->mGluR5 Potentiates Akt Akt mGluR5->Akt Activates Survival Cell Survival Akt->Survival Promotes

Caption: this compound Signaling Pathway.

MPEP and mGluR5 Antagonism: In contrast, MPEP, as an mGluR5 NAM, inhibits the receptor's function. While mGluR5 blockade has been explored for neuroprotection, studies suggest that the protective effects of MPEP at higher concentrations may be due to off-target antagonism of the NMDA receptor rather than its action on mGluR5.[2][3]

Riluzole's Multi-faceted Approach: Riluzole's neuroprotective effects are attributed to its ability to inhibit glutamate release, inactivate voltage-gated sodium channels, and indirectly antagonize glutamate receptors.[1] This broad mechanism helps to reduce overall neuronal hyperexcitability.

dot

Riluzole Riluzole GlutamateRelease Glutamate Release Riluzole->GlutamateRelease Inhibits VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inactivates Excitotoxicity Neuronal Excitotoxicity GlutamateRelease->Excitotoxicity Leads to VGSC->Excitotoxicity Contributes to

Caption: Riluzole's Mechanism of Action.

Edaravone and Oxidative Stress Reduction: Edaravone functions as a potent antioxidant, scavenging harmful free radicals that contribute to oxidative stress-induced neuronal damage. This mechanism is particularly relevant in conditions like ischemic stroke and ALS, where oxidative damage is a significant component of the pathology.

Comparative Efficacy Data

The following tables summarize available quantitative data from preclinical studies. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Neuroprotection against Glutamate/NMDA-Induced Excitotoxicity

CompoundModel SystemAssayConcentrationNeuroprotective EffectReference
This compound Primary striatal neuronsCell Viability1.0 - 10,000 nMSignificant protection against glutamate-induced cell death[4]
MPEP Primary rat cortical neuronsLDH Release20 µMSignificant reduction in NMDA-mediated cell death[2][3]
MPEP Primary rat cortical neuronsLDH Release200 µMSignificant reduction in glutamate-mediated cell death[3]
Riluzole Not directly compared in the same excitotoxicity models in the provided literature.
Edaravone Not directly compared in the same excitotoxicity models in the provided literature.

Table 2: In Vivo Efficacy in a Huntington's Disease Mouse Model (BACHD)

CompoundTreatment DurationKey FindingsReference
This compound Not specified in provided literatureProtects striatal neurons from a mouse model of HD.[4]
CDPPB (another mGluR5 PAM) 18 weeksPrevented neuronal cell loss in the striatum, decreased mutant huntingtin aggregate formation, and ameliorated motor and memory deficits.[5][6]
MPEP Not specified in provided literatureNot neuroprotective in a glutamate-induced neuronal death model relevant to HD.[2]
Riluzole Not specified in provided literature
Edaravone Not specified in provided literature

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in this guide.

Glutamate/NMDA-Induced Neurotoxicity Assay

This in vitro assay is a common method to assess the neuroprotective potential of compounds against excitotoxicity.

dot

A 1. Culture primary neurons (e.g., cortical or striatal) B 2. Pre-incubate with test compound (e.g., this compound, MPEP) A->B C 3. Induce excitotoxicity (e.g., with Glutamate or NMDA) B->C D 4. Incubate for a defined period C->D E 5. Assess cell viability (e.g., LDH assay, MTT assay) D->E

Caption: Workflow for Excitotoxicity Assay.

  • Cell Culture: Primary cortical or striatal neurons are isolated from embryonic or neonatal rodents and cultured under standard conditions.

  • Compound Treatment: Neurons are pre-incubated with various concentrations of the test compound (e.g., this compound, MPEP) for a specified duration.

  • Induction of Excitotoxicity: A neurotoxic concentration of glutamate or NMDA is added to the culture medium.

  • Incubation: The cultures are incubated for a period, typically 20-24 hours, to allow for the induction of cell death.

  • Assessment of Cell Viability: Cell viability is quantified using methods such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or the MTT assay, which assesses metabolic activity.[3]

BACHD Mouse Model of Huntington's Disease

The BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model is a transgenic model that expresses the full-length human mutant huntingtin gene and recapitulates many features of Huntington's disease, including motor deficits, cognitive impairment, and striatal neurodegeneration.[5][7]

  • Animal Model: BACHD mice and wild-type littermates are used.

  • Chronic Treatment: The test compound (e.g., CDPPB, a compound similar to this compound) is administered chronically, often for several weeks or months, via methods such as subcutaneous injection.[5]

  • Behavioral Testing: A battery of behavioral tests is performed to assess motor coordination (e.g., rotarod) and cognitive function (e.g., novel object recognition).[5]

  • Histological and Molecular Analysis: At the end of the treatment period, brain tissue is collected for analysis. This can include immunohistochemistry to quantify neuronal loss and mutant huntingtin aggregates, and molecular assays (e.g., Western blot, qPCR) to measure the activation of signaling pathways (e.g., Akt, ERK) and the expression of neurotrophic factors (e.g., BDNF).[5]

Conclusion

This compound, as an mGluR5 PAM, demonstrates a promising neuroprotective profile, particularly in models of excitotoxicity and Huntington's disease, by activating the pro-survival Akt signaling pathway. In comparison, MPEP, an mGluR5 NAM, shows neuroprotective effects that may be attributable to off-target NMDA receptor antagonism. Riluzole and edaravone, both clinically approved for ALS, offer broader neuroprotective mechanisms by modulating glutamate neurotransmission and reducing oxidative stress, respectively.

The selection of a neuroprotective compound for further investigation will depend on the specific pathological mechanisms being targeted. For diseases with a clear excitotoxic component and dysregulation of mGluR5 signaling, such as Huntington's disease, this compound and other mGluR5 PAMs represent a targeted therapeutic strategy. For conditions with a more complex and multifactorial pathology, the broader mechanisms of action of compounds like riluzole and edaravone may be more advantageous. Further head-to-head comparative studies in standardized preclinical models are warranted to more definitively delineate the relative efficacy of these different neuroprotective approaches.

References

VU-1545 Specificity for mGluR5 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the positive allosteric modulator (PAM) VU-1545 with other alternatives targeting the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.

Introduction to mGluR5 and Positive Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric ligand (glutamate) binding site. PAMs do not activate the receptor on their own but enhance the receptor's response to the endogenous agonist. This mechanism offers a more nuanced approach to modulating receptor activity compared to direct agonists, potentially reducing the risk of over-stimulation and subsequent desensitization or toxicity.

Comparative Analysis of mGluR5 PAMs

This section provides a comparative analysis of this compound and other well-characterized mGluR5 PAMs: CDPPB, ADX-47273, and VU0424465. The data presented in the following tables are compiled from various studies to facilitate a direct comparison of their pharmacological properties.

Table 1: In Vitro Potency and Affinity of mGluR5 PAMs
CompoundEC50 (nM)Ki (nM)Fold-ShiftCell LineAssay Type
This compound 9.6156~15-20HEK293Calcium Mobilization / [3H]MPEP Binding
CDPPB ~2726003-9CHO-hmGluR5Calcium Mobilization / [3H]MPEP Binding
ADX-47273 170N/AN/AHEK293-rat mGluR5Calcium Mobilization
VU0424465 1.511.8N/AHEK293A-mGluR5-lowCalcium Mobilization / [3H]MPEP Binding

EC50 values represent the concentration of the PAM required to produce 50% of its maximal potentiation of an EC20 concentration of glutamate. Ki values are typically determined by radioligand binding assays using an allosteric antagonist like [3H]MPEP. Fold-shift represents the extent to which the PAM shifts the glutamate concentration-response curve to the left.

Table 2: Functional Selectivity and Signaling Bias of mGluR5 PAMs
CompoundPrimary Signaling Pathway PotentiatedBiased Agonism/ModulationNotes
This compound Gq (Calcium Mobilization)Data not readily availableA potent PAM with good in vitro properties but limited in vivo utility due to physicochemical characteristics.[1]
CDPPB Gq (Calcium Mobilization), ERK1/2 PhosphorylationCan exhibit weak agonist-like activity at higher concentrations.One of the first systemically active mGluR5 PAMs.[1]
ADX-47273 Gq (Calcium Mobilization), ERK1/2 & CREB PhosphorylationCan exhibit weak agonist-like activity at higher concentrations.Systemically active PAM with demonstrated in vivo efficacy.
VU0424465 Gq (Calcium Mobilization), IP1 Accumulation, ERK1/2 PhosphorylationExhibits significant biased agonism, particularly towards IP1 and ERK1/2 signaling over calcium mobilization.[2] Also shows Gs coupling.[3]A potent PAM-agonist with a distinct signaling profile.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound for the allosteric binding site on mGluR5 by measuring its ability to displace a radiolabeled allosteric ligand.

  • Membrane Preparation:

    • HEK293 cells stably expressing mGluR5 are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

    • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • The membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (e.g., this compound), and 50 µL of a fixed concentration of [3H]MPEP (a radiolabeled mGluR5 negative allosteric modulator).

    • For total binding, no test compound is added. For non-specific binding, a high concentration of unlabeled MPEP (e.g., 10 µM) is added.

    • The binding reaction is initiated by adding 100 µL of the membrane preparation (typically 20-40 µg of protein).

  • Incubation and Filtration:

    • The plate is incubated at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a PAM to potentiate glutamate-induced intracellular calcium release, a hallmark of Gq-coupled GPCR activation.

  • Cell Culture and Dye Loading:

    • HEK293 cells stably expressing mGluR5 are plated in a 96-well black-walled, clear-bottom plate and grown to confluence.

    • The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C in the dark.

  • Compound Addition and Signal Detection:

    • After dye loading, the cells are washed with assay buffer.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The test PAM (e.g., this compound) is added at various concentrations, followed by a sub-maximal (EC20) concentration of glutamate.

    • Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity is quantified.

    • The potentiation by the PAM is calculated as the percentage increase in the response to the EC20 concentration of glutamate.

    • The EC50 of the PAM is determined by plotting the percentage potentiation against the log of the PAM concentration and fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK/ERK signaling pathway downstream of mGluR5 activation.

  • Cell Treatment and Lysis:

    • Cells (e.g., cultured primary neurons or HEK293-mGluR5 cells) are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

    • Cells are then treated with the mGluR5 PAM with or without a low concentration of glutamate for a specified time (e.g., 5-15 minutes).

    • The cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Protein concentration in the cell lysates is determined using a BCA assay.

    • Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-PAGE.

  • Western Blotting:

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The membrane is washed again, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.

    • The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq Glutamate + PAM Akt Akt mGluR5->Akt JNK JNK mGluR5->JNK PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK pERK p-ERK1/2 ERK->pERK CREB CREB pERK->CREB pAkt p-Akt Akt->pAkt pAkt->CREB pJNK p-JNK JNK->pJNK pJNK->CREB pCREB p-CREB CREB->pCREB Gene Gene Expression pCREB->Gene

Caption: Simplified mGluR5 signaling cascade.

Experimental Workflow for PAM Specificity

Experimental_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo / Ex Vivo Validation start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Calcium Mobilization Assay (Determine EC50 & Fold-Shift) start->functional_assay selectivity_panel Selectivity Screening (Other mGluRs, GPCRs) functional_assay->selectivity_panel signaling_assay Downstream Signaling Assay (e.g., ERK1/2 Phosphorylation) functional_assay->signaling_assay ex_vivo Ex Vivo Brain Slice Electrophysiology signaling_assay->ex_vivo behavioral Behavioral Models ex_vivo->behavioral end Specificity Profile Established behavioral->end

Caption: Workflow for assessing mGluR5 PAM specificity.

References

VU-1545 (BQCA): A Highly Selective M1 Muscarinic Receptor Modulator with Minimal Off-Target Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount. This guide provides a comprehensive comparison of VU-1545, also known as Benzyl quinolone carboxylic acid (BQCA), a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, against other receptors.

This compound (BQCA) has demonstrated exceptional selectivity for the M1 receptor, a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease. Extensive screening has revealed minimal interaction with other muscarinic receptor subtypes and a wide range of other G-protein coupled receptors (GPCRs) and off-target proteins.

Quantitative Analysis of Cross-Reactivity

The selectivity of this compound (BQCA) has been rigorously assessed through broad panel screening. While the full raw data from the comprehensive screen of over 300 assays is not publicly available in a tabulated format, published findings consistently report a lack of significant activity at other receptors.

One of the key studies indicates that BQCA exhibits no potentiation, agonism, or antagonism of other muscarinic acetylcholine receptors (M2, M3, M4, M5) at concentrations up to 100 μM. This high degree of selectivity within the muscarinic receptor family is a critical attribute, as off-target effects on other muscarinic subtypes are associated with undesirable side effects.

To illustrate the typical approach for evaluating such cross-reactivity, the following tables represent the expected data presentation from a broad off-target screening panel, such as the Eurofins SafetyScreen44™.

Table 1: Functional Activity of this compound (BQCA) at Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeThis compound (BQCA) Activity (at 100 µM)
M2Calcium MobilizationNo significant potentiation, agonism, or antagonism
M3Calcium MobilizationNo significant potentiation, agonism, or antagonism
M4cAMP AccumulationNo significant potentiation, agonism, or antagonism
M5Calcium MobilizationNo significant potentiation, agonism, or antagonism

Table 2: Off-Target Binding Profile of this compound (BQCA) from a Representative Safety Screen Panel

TargetAssay Type% Inhibition at 10 µM this compound (BQCA)
Adenosine A1Radioligand Binding< 20%
Adrenergic α1ARadioligand Binding< 20%
Adrenergic α2ARadioligand Binding< 20%
Adrenergic β1Radioligand Binding< 20%
Dopamine D1Radioligand Binding< 20%
Dopamine D2Radioligand Binding< 20%
GABA ARadioligand Binding< 20%
Histamine H1Radioligand Binding< 20%
Serotonin 5-HT1ARadioligand Binding< 20%
Serotonin 5-HT2ARadioligand Binding< 20%
This table is a representative example based on typical safety screen data and the reported high selectivity of BQCA. Specific values are illustrative.

Experimental Protocols

The assessment of this compound (BQCA)'s cross-reactivity involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity to various receptors, and functional assays to measure the compound's effect on receptor signaling.

Radioligand Displacement Assay for Off-Target Binding

Objective: To determine the ability of this compound (BQCA) to displace a known radiolabeled ligand from a panel of off-target receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the receptor of interest.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is used.

  • Incubation: Receptor membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-pirenzepine for M1, [³H]-NMS for other muscarinic subtypes) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated.

Functional Calcium Mobilization Assay

Objective: To assess the functional activity (agonism, antagonism, or potentiation) of this compound (BQCA) at Gq-coupled receptors (like M1, M3, M5).

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest are plated in 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: this compound (BQCA) is added to the wells. For antagonist and PAM testing, a subsequent addition of an agonist (e.g., acetylcholine) is performed.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The response is measured as the change in fluorescence and compared to control wells to determine agonist, antagonist, or potentiator activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M1 receptor signaling pathway and the general workflow for assessing off-target liability.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine ACh->M1 Binds VU1545 This compound (PAM) VU1545->M1 Enhances ACh Binding

M1 Receptor Signaling Pathway

Off_Target_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Functional Activity Assessment cluster_3 Outcome A Test Compound (this compound) B Broad Panel of Receptors (e.g., SafetyScreen44) A->B C Binding Assay (Single High Concentration) B->C D Identify Significant Hits (e.g., >50% Inhibition) C->D E Dose-Response Binding Assay (Determine Ki) D->E If hits are found H Selectivity Profile D->H If no significant hits F Functional Assays for Confirmed Hits (e.g., Calcium Flux, cAMP) E->F G Determine Agonist/Antagonist/PAM Activity F->G G->H

Off-Target Liability Assessment Workflow

Neuroprotective Effects of VU-1545: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with other relevant mGluR5 PAMs. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound: A Potent Neuroprotective Agent in Huntington's Disease Models

This compound has demonstrated significant neuroprotective capabilities in preclinical studies, particularly in models of Huntington's disease (HD). Its mechanism of action is centered on the positive allosteric modulation of mGluR5, which leads to the activation of pro-survival signaling pathways within neurons.

A key study has shown that this compound can protect primary striatal neurons from glutamate-induced cell death. This neuroprotection is dose-dependent, with concentrations as low as 1.0 nM showing a protective effect.[1] Interestingly, the neuroprotective efficacy of this compound plateaus at higher concentrations, with 5.0 nM being as effective as 10,000.0 nM.[1] This suggests a potent and specific mode of action. Furthermore, this compound was also found to be effective against NMDA-induced neurotoxicity, indicating a broad protective capacity against excitotoxic insults.[1]

The neuroprotective effect of this compound is mediated through the activation of the Akt signaling pathway, a critical regulator of cell survival.[1] Studies have shown that this compound promotes the phosphorylation of Akt, and the neuroprotective effects of this compound are abolished when the PI3K/Akt pathway is inhibited.[1][2]

Comparison with Alternative mGluR5 Positive Allosteric Modulators

Several other mGluR5 PAMs have been investigated for their neuroprotective potential, providing a basis for comparison with this compound. These include CDPPB, ADX-47273, and VU-0360172.

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) has also shown promise in models of neurodegenerative diseases. In a mouse model of Huntington's disease, chronic treatment with CDPPB prevented neuronal cell loss in the striatum and reduced the formation of huntingtin aggregates.[3] Like this compound, the neuroprotective effects of CDPPB are associated with the activation of pro-survival signaling pathways, including Akt and ERK1/2.[3]

ADX-47273 is another selective mGluR5 PAM with demonstrated procognitive and antipsychotic-like effects in animal models.[4][5][6][7] While direct neuroprotection studies are less extensive than for this compound and CDPPB, its ability to modulate glutamatergic transmission suggests potential neuroprotective properties.

VU-0360172 is a potent and selective mGluR5 PAM that has been shown to modulate GABAergic transmission in the thalamus.[8] Its effects on neuronal excitability could indirectly contribute to neuroprotection in conditions of excessive glutamate signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data on the neuroprotective efficacy and potency of this compound and comparable mGluR5 PAMs.

Table 1: In Vitro Neuroprotective Efficacy of this compound against Glutamate-Induced Cell Death in Primary Striatal Neurons

This compound Concentration% Neuronal Cell Death (relative to Glutamate control)Statistical Significance (p-value)
1.0 nMReduced< 0.05
5.0 nMSignificantly Reduced< 0.05
10.0 nMSignificantly Reduced< 0.05
50.0 nMSignificantly Reduced< 0.05
100.0 nMSignificantly Reduced< 0.05
10,000.0 nMSignificantly Reduced< 0.05

Data adapted from Doria et al., Br J Pharmacol, 2013.[1]

Table 2: Potency of various mGluR5 PAMs

CompoundEC50 (in vitro functional assay)Ki (binding affinity)
This compound 9.6 nM156 nM
CDPPB 10 nM (human), 20 nM (rat)Not reported in these studies
ADX-47273 170 nM4.3 µM (against [3H]MPEP)
VU-0360172 16 nM195 nM

EC50 and Ki values are compiled from various sources and may have been determined under different experimental conditions.[9][10][11]

Experimental Protocols

Glutamate-Induced Excitotoxicity Assay in Primary Striatal Neurons

This protocol is a generalized procedure based on methodologies reported in the literature for assessing neuroprotection against glutamate-induced cell death.[1][12][13][14]

  • Cell Culture: Primary striatal neurons are isolated from embryonic day 18 mouse or rat brains and cultured in appropriate media on plates coated with poly-D-lysine.

  • Compound Treatment: After a specified number of days in vitro (e.g., 7-9 DIV), neurons are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle for a defined period (e.g., 30 minutes).

  • Excitotoxic Insult: A neurotoxic concentration of L-glutamate (e.g., 50 µM) is added to the culture medium.

  • Incubation: The cells are incubated for a specified duration (e.g., 20-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Neuronal cell death is quantified using methods such as:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters and stains the nuclei of dead cells.

    • NeuN Staining: Immunostaining for the neuronal marker NeuN to quantify the number of surviving neurons.

  • Data Analysis: The percentage of neuronal cell death in the compound-treated groups is compared to the vehicle-treated glutamate control group.

Western Blotting for Phospho-Akt (Ser473)

This protocol outlines the key steps for assessing the activation of the Akt signaling pathway in neurons.[15][16][17][18]

  • Cell Treatment and Lysis: Neuronal cultures are treated with the test compound (e.g., this compound) for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of Akt at Serine 473 (p-Akt Ser473).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total Akt. The intensity of the p-Akt band is normalized to the intensity of the total Akt band.

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway Leading to Neuroprotection

Positive allosteric modulators like this compound bind to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This enhances the receptor's response to endogenous glutamate, leading to the activation of downstream signaling cascades. The activation of the PI3K/Akt pathway is a key event that promotes cell survival by inhibiting apoptotic pathways and promoting the expression of pro-survival proteins.

mGluR5_Neuroprotection_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 VU1545 This compound (PAM) VU1545->mGluR5 Gq Gαq/11 mGluR5->Gq Activates PI3K PI3K mGluR5->PI3K Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Survival Neuronal Survival (Inhibition of Apoptosis) pAkt->Survival Promotes

Caption: Simplified mGluR5 signaling pathway activated by this compound.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound in an in vitro excitotoxicity model.

Neuroprotection_Workflow cluster_assays Assess Neuroprotection start Start: Primary Neuronal Culture treatment Pre-treatment with this compound or Vehicle start->treatment insult Induce Excitotoxicity (e.g., with Glutamate) treatment->insult incubation Incubate for 20-24 hours insult->incubation viability Cell Viability Assay (e.g., LDH, PI staining) incubation->viability western Western Blot for p-Akt/Total Akt incubation->western analysis Data Analysis and Comparison viability->analysis western->analysis end Conclusion on Neuroprotective Effect analysis->end

Caption: Experimental workflow for in vitro neuroprotection studies.

References

Independent Verification of VU-1545's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mGluR5 positive allosteric modulator (PAM) VU-1545 with alternative compounds. It includes a summary of its mechanism of action, supporting experimental data, and detailed protocols for key experiments.

This compound is a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor critically involved in synaptic plasticity and neuronal excitability. As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This modulatory action has positioned mGluR5 PAMs as potential therapeutic agents for various neurological and psychiatric disorders. Independent verification of this compound's mechanism of action primarily revolves around its ability to potentiate mGluR5 signaling and its downstream effects, notably the activation of the Akt signaling pathway.

Comparative Analysis of mGluR5 Positive Allosteric Modulators

CompoundChemical ClassKi (nM)EC50 (nM)In Vivo UtilityReference
This compound Pyrazol-5-yl-benzamide1569.6Limited (poor physicochemical properties)[1][2]
CDPPB Pyrazol-5-yl-benzamide-~260Yes
ADX47273 Piperidinyl-oxadiazole-~170Yes
VU0360172 Pyridine-~126Yes

Note: Ki (inhibitor constant) reflects the binding affinity to the MPEP site on the mGluR5 receptor. EC50 (half-maximal effective concentration) represents the concentration of the PAM that produces 50% of the maximal potentiation of an EC20 concentration of glutamate.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The neuroprotective and other functional effects of mGluR5 PAMs, including this compound, are often attributed to the activation of downstream signaling cascades. A key pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation. Potentiation of mGluR5 by this compound is reported to promote the phosphorylation and subsequent activation of Akt.[1]

mGluR5_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds This compound This compound This compound->mGluR5 Potentiates PI3K PI3K mGluR5->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p-Akt Phospho-Akt Akt->p-Akt Downstream Effects Neuroprotection, Cell Survival p-Akt->Downstream Effects Promotes

This compound enhances mGluR5 signaling, leading to Akt activation.

Experimental Protocols

To independently verify the mechanism of action of this compound, two key experiments are outlined below: a calcium mobilization assay to confirm its potentiation of mGluR5 and a Western blot to detect the downstream activation of Akt.

Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium flux by this compound in cells expressing mGluR5.

Calcium_Mobilization_Workflow Start Start Seed mGluR5-expressing cells Seed mGluR5-expressing cells Start->Seed mGluR5-expressing cells Load cells with a calcium-sensitive dye Load cells with a calcium-sensitive dye Seed mGluR5-expressing cells->Load cells with a calcium-sensitive dye Pre-incubate with this compound or vehicle Pre-incubate with this compound or vehicle Load cells with a calcium-sensitive dye->Pre-incubate with this compound or vehicle Stimulate with an EC20 concentration of glutamate Stimulate with an EC20 concentration of glutamate Pre-incubate with this compound or vehicle->Stimulate with an EC20 concentration of glutamate Measure intracellular calcium levels Measure intracellular calcium levels Stimulate with an EC20 concentration of glutamate->Measure intracellular calcium levels Analyze data to determine EC50 of this compound Analyze data to determine EC50 of this compound Measure intracellular calcium levels->Analyze data to determine EC50 of this compound End End Analyze data to determine EC50 of this compound->End

Workflow for the calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing rat or human mGluR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Glutamate

  • This compound and other mGluR5 PAMs for comparison

  • 384-well black-walled, clear-bottom plates

  • Fluorescent plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed mGluR5-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer for 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of this compound or other PAMs to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Glutamate Stimulation and Signal Detection: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence, then inject a pre-determined EC20 concentration of glutamate into each well. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence in the presence of the PAM is compared to the response with glutamate alone. The EC50 is calculated from the concentration-response curve of the PAM.

Western Blot for Phospho-Akt (Ser473)

This protocol details the detection of phosphorylated Akt (at Serine 473), a key indicator of Akt activation, in neuronal cells following treatment with this compound.

Western_Blot_Workflow Start Start Culture neuronal cells Culture neuronal cells Start->Culture neuronal cells Treat cells with this compound or vehicle Treat cells with this compound or vehicle Culture neuronal cells->Treat cells with this compound or vehicle Lyse cells and collect protein Lyse cells and collect protein Treat cells with this compound or vehicle->Lyse cells and collect protein Quantify protein concentration Quantify protein concentration Lyse cells and collect protein->Quantify protein concentration SDS-PAGE and transfer to membrane SDS-PAGE and transfer to membrane Quantify protein concentration->SDS-PAGE and transfer to membrane Block membrane and incubate with primary antibodies (p-Akt, total Akt) Block membrane and incubate with primary antibodies (p-Akt, total Akt) SDS-PAGE and transfer to membrane->Block membrane and incubate with primary antibodies (p-Akt, total Akt) Incubate with secondary antibody and detect signal Incubate with secondary antibody and detect signal Block membrane and incubate with primary antibodies (p-Akt, total Akt)->Incubate with secondary antibody and detect signal Analyze band intensity Analyze band intensity Incubate with secondary antibody and detect signal->Analyze band intensity End End Analyze band intensity->End

Workflow for Western blot analysis of p-Akt.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells to a desired confluency. Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities using densitometry software.

By following these protocols and comparing the results with existing data on other mGluR5 PAMs, researchers can independently verify the mechanism of action of this compound and better understand its potential as a pharmacological tool and therapeutic candidate.

References

A Comparative Analysis of VU-1545 and VU0360172: Two Positive Allosteric Modulators of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): VU-1545 and VU0360172. Both compounds have been instrumental in elucidating the therapeutic potential of mGluR5 modulation in various central nervous system (CNS) disorders. This document summarizes their pharmacological properties, effects on intracellular signaling, and in vivo efficacy, supported by experimental data and detailed methodologies.

Introduction to mGluR5 and Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric conditions, including schizophrenia, anxiety, and neurodegenerative diseases. Positive allosteric modulators of mGluR5 represent a promising therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of physiological signaling.

In Vitro Pharmacological Profile

While a direct head-to-head comparative study of this compound and VU0360172 is not available in the current literature, this section presents a summary of their in vitro pharmacological parameters from separate studies. It is important to note that variations in experimental conditions can influence these values, and thus, direct comparisons should be made with caution.

Table 1: In Vitro Pharmacological Data for this compound and VU0360172

ParameterThis compoundVU0360172
Target mGluR5mGluR5
Mechanism of Action Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)
EC50 9.6 nM[1]16 nM[2]
Ki 156 nM[1]195 nM[2]

Signaling Pathways and Mechanism of Action

Both this compound and VU0360172 enhance the function of mGluR5, which is canonically coupled to Gαq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these initial events, the activation of the Akt and mitogen-activated protein kinase (MAPK) signaling pathways has been reported for both compounds, although their relative engagement of these pathways may differ.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Orthosteric Site Allosteric Site Glutamate->mGluR5:ortho PAM This compound / VU0360172 PAM->mGluR5:allo Gq_alpha Gαq mGluR5->Gq_alpha PLC Phospholipase C Gq_alpha->PLC PI3K PI3K Gq_alpha->PI3K IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection Cognitive_Function Cognitive_Function Akt->Cognitive_Function MAPK_pathway->Cognitive_Function

Figure 1: mGluR5 Signaling Pathway
Differential Effects on Signaling Pathways

A comparative study of VU0360172 and another mGluR5 PAM, VU0409551, in a sub-chronic phencyclidine (PCP) rat model of schizophrenia revealed differential effects on downstream signaling molecules in the prefrontal cortex (PFC).[3][4][5] While both compounds alleviated cognitive deficits, VU0409551 significantly decreased the expression of phosphorylated Akt (p-Akt), whereas VU0360172 had a more pronounced effect on reducing phosphorylated MAPK (p-MAPK) levels.[3][5]

For this compound, studies have shown that it promotes Akt activation and that its neuroprotective effects are dependent on this pathway.[6] However, a direct comparison of its effects on the MAPK pathway relative to VU0360172 has not been reported.

In Vivo Efficacy

Table 2: In Vivo Experimental Data for this compound and VU0360172

ParameterThis compoundVU0360172
Animal Model Mouse model of Huntington's DiseaseSub-chronic PCP rat model for schizophrenia
Behavioral Assay Not reported in the cited studyNovel Object Recognition (NOR)
Effective Dose 1.0 nM (neuroprotection in vitro)[6]10 and 20 mg/kg (reversal of cognitive deficits)[3][5]
Signaling Effects Increased Akt phosphorylation[6]Reduced p-MAPK levels in the PFC[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and VU0360172.

Intracellular Calcium Mobilization Assay

This assay is used to determine the in vitro potency and efficacy of mGluR5 PAMs.

Calcium_Mobilization_Workflow Start Start Cell_Culture HEK293 cells stably expressing mGluR5 are plated in 384-well plates Start->Cell_Culture Dye_Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Test compound (this compound or VU0360172) is added to the wells Dye_Loading->Compound_Addition Agonist_Stimulation A submaximal concentration (EC₂₀) of glutamate is added to stimulate the receptor Compound_Addition->Agonist_Stimulation Fluorescence_Measurement Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FlexStation) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis EC₅₀ values are calculated from concentration-response curves Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Calcium Mobilization Assay Workflow

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5 are plated in 384-well black-walled, clear-bottom plates and grown overnight.[7]

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated to allow for dye uptake.[7]

  • Compound Addition: The test compound (this compound or VU0360172) at various concentrations is added to the wells.

  • Agonist Stimulation: After a short incubation with the test compound, a submaximal (EC₂₀) concentration of glutamate is added to stimulate the mGluR5 receptor.[7]

  • Fluorescence Measurement: The plate is immediately read in a fluorescence plate reader (e.g., FlexStation) to measure the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration.[7]

  • Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Western Blot for p-Akt and p-MAPK

This technique is used to measure the levels of phosphorylated (activated) Akt and MAPK in response to treatment with the mGluR5 PAMs.

Protocol:

  • Tissue/Cell Lysis: Prefrontal cortex tissue from treated rats is homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt or anti-p-MAPK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is detected, typically with a digital imaging system. The intensity of the bands corresponds to the amount of the phosphorylated protein.

  • Normalization: To control for loading differences, the membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[8]

Protocol:

  • Habituation: Rats are individually habituated to the testing arena (an open-field box) in the absence of any objects for a set period over one or more days.[8]

  • Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and each rat is allowed to explore them for a specific duration (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 1 hour or 24 hours).

  • Test Phase (Trial 2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time the rat spends exploring each object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better memory of the familiar object.

Conclusion

This compound and VU0360172 are both potent and selective positive allosteric modulators of mGluR5 that have demonstrated efficacy in preclinical models of CNS disorders. While they share a common mechanism of action in potentiating mGluR5 signaling, the available data suggests they may have differential effects on downstream signaling pathways, which could have implications for their therapeutic profiles. Specifically, VU0360172 has been shown to impact the MAPK pathway in a model of schizophrenia, while this compound's neuroprotective effects are linked to Akt signaling. The lack of direct comparative studies highlights a gap in the literature and underscores the need for future research to directly compare the pharmacological and functional profiles of these and other mGluR5 PAMs under standardized experimental conditions. Such studies will be crucial for advancing our understanding of mGluR5 pharmacology and for the development of novel therapeutics targeting this important receptor.

References

Efficacy of M1 Muscarinic Receptor Positive Allosteric Modulators in Neuronal Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of VU0486846 and Other M1 PAMs for Researchers and Drug Development Professionals

Introduction:

Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) represent a promising therapeutic avenue for treating cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia. These compounds do not directly activate the receptor but rather enhance the effect of the endogenous neurotransmitter, acetylcholine. This guide provides a comparative overview of the efficacy of a prominent M1 PAM, VU0486846, and other similar modulators on different neuronal cell types, supported by experimental data.

Please note: Initial searches for "VU-1545" did not yield specific information. Therefore, this guide focuses on the well-characterized M1 PAM, VU0486846, as a representative compound in this class.

Quantitative Data Summary

The following tables summarize the electrophysiological and behavioral effects of VU0486846 and a comparator M1 PAM with agonist activity (ago-PAM), MK-7622.

Table 1: Electrophysiological Effects of M1 PAMs on Pyramidal Neurons

CompoundNeuronal Cell TypeBrain RegionConcentration/DoseObserved EffectReference
VU0486846 Layer V Pyramidal NeuronsMedial Prefrontal Cortex (mPFC)10 µMNo direct agonist activity; potentiates oxotremorine-M-induced long-term depression (LTD) at the ventral hippocampal-PFC synapse.[1]
MK-7622 Layer V Pyramidal NeuronsMedial Prefrontal Cortex (mPFC)10 µMExhibits direct agonist activity, causing a significant inward current and depolarization.[2]
VU0453595 CA1 Pyramidal NeuronsHippocampusChronic TreatmentIncreased NMDA/AMPA ratio, facilitating long-term potentiation (LTP).

Table 2: Behavioral and In Vivo Effects of M1 PAMs

CompoundAnimal ModelBehavioral AssayDoseObserved EffectReference
VU0486846 MiceModified Irwin Toxicology Battery100 mg/kgNo seizure liability or cholinergic adverse effects.[1]
VU0486846 APP/PS1 Alzheimer's Mice (Female)Cognitive and Behavioral TestsNot SpecifiedReverses memory deficits, alleviates anxiety, reduces Aβ pathology, and attenuates neuroinflammation.[3][4]
MK-7622 MiceBehavioral Convulsion Assay30-100 mg/kgInduces robust behavioral convulsions.[2]
VU0453595 RodentsNovel Object RecognitionNot SpecifiedEnhances cognitive performance.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[5][6] Activation of this pathway leads to a cascade of intracellular events that modulate neuronal excitability and synaptic plasticity.[7][8]

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates NeuronalEffects Modulation of Neuronal Excitability & Synaptic Plasticity Ca2->NeuronalEffects PKC->NeuronalEffects PAM VU0486846 (PAM) PAM->M1R Enhances ACh binding

Caption: M1 Muscarinic Receptor Signaling Cascade.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The following diagram illustrates a typical workflow for assessing the effects of M1 PAMs on neuronal activity using whole-cell patch-clamp electrophysiology in brain slices.[9]

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Recording cluster_analysis Data Analysis Animal_Sacrifice Animal Sacrifice (e.g., Mouse) Brain_Extraction Brain Extraction Animal_Sacrifice->Brain_Extraction Slicing Vibratome Slicing (e.g., 300 µm) Brain_Extraction->Slicing Recovery Recovery in aCSF Slicing->Recovery Slice_Transfer Transfer Slice to Recording Chamber Recovery->Slice_Transfer Neuron_ID Identify Neuron (e.g., Layer V Pyramidal) Slice_Transfer->Neuron_ID Patching Obtain Whole-Cell Patch-Clamp Configuration Neuron_ID->Patching Baseline Record Baseline Activity Patching->Baseline Drug_Application Bath Apply VU0486846/Comparator Baseline->Drug_Application Post_Drug_Recording Record Post-Drug Activity Drug_Application->Post_Drug_Recording Data_Acquisition Data Acquisition & Digitization Post_Drug_Recording->Data_Acquisition Parameter_Analysis Analyze Parameters (e.g., Membrane Potential, Firing Rate, EPSCs) Data_Acquisition->Parameter_Analysis Statistical_Comparison Statistical Comparison (Baseline vs. Drug) Parameter_Analysis->Statistical_Comparison

Caption: Whole-Cell Patch-Clamp Experimental Workflow.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices

This protocol is a generalized procedure for recording from neurons in acute brain slices, based on standard methodologies. Specific parameters may vary based on the exact study.

1. Slice Preparation:

  • Animals (e.g., mice or rats) are anesthetized and decapitated.

  • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

  • Coronal or sagittal slices (typically 300-400 µm thick) containing the brain region of interest (e.g., mPFC, hippocampus) are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes before being maintained at room temperature.

2. Recording:

  • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.

  • Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Patch pipettes (3-6 MΩ resistance) are filled with an internal solution containing (in mM): ~130 K-gluconate, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to ~7.3, osmolarity ~290 mOsm).

  • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the neuronal membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

  • Recordings are performed using a patch-clamp amplifier. Data is typically filtered and digitized for offline analysis.

3. Drug Application:

  • Baseline neuronal activity (e.g., resting membrane potential, input resistance, firing rate in response to current injections, spontaneous or evoked postsynaptic currents) is recorded.

  • The M1 PAM (e.g., VU0486846) and any comparators or agonists are bath-applied at known concentrations.

  • Neuronal activity is recorded during and after drug application to determine the effects of the compound.

Conclusion

The available data suggests that M1 PAMs like VU0486846, which lack intrinsic agonist activity, can effectively modulate neuronal function and show pro-cognitive effects in animal models without the adverse effects associated with ago-PAMs like MK-7622. VU0486846 has been shown to potentiate M1 receptor-mediated synaptic plasticity in pyramidal neurons of the prefrontal cortex. Furthermore, related compounds like VU0453595 demonstrate efficacy in enhancing synaptic function in both pyramidal neurons and interneurons in the hippocampus. This selectivity and lack of direct agonism make these "pure" PAMs a more desirable profile for therapeutic development. Further research is warranted to fully elucidate the effects of these compounds on a wider range of neuronal subtypes and their potential for treating cognitive disorders.

References

VU-1545: A Comparative Literature Review of a Positive Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the research findings on VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It offers a comparative analysis with other relevant mGluR5 PAMs, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support further research and development in this area.

I. Quantitative Data Comparison of mGluR5 Positive Allosteric Modulators

The following table summarizes the key in vitro pharmacological parameters of this compound and other notable mGluR5 PAMs. This data is essential for comparing the potency and binding affinity of these compounds.

CompoundKi (nM)EC50 (nM)Cell Type/AssayReference
This compound 156 ± 299.6 ± 1.9Rat cortical astrocytes (Fluorometric Calcium Assay) / HEK293 cells expressing rat mGluR5 ([3H]MPEP binding)[1]
CDPPB 3760 ± 43077 ± 15Rat cortical astrocytes (Fluorometric Calcium Assay) / HEK293 cells expressing rat mGluR5 ([3H]methoxyPEPy binding)[1]
VU-29 -4500Rat hippocampal slices (PI hydrolysis)[2]
ADX47273 --Rat cortical astrocytes ([3H]IPx accumulation)[3]

Note: Ki represents the binding affinity, with lower values indicating higher affinity. EC50 represents the concentration of a compound that produces 50% of the maximal response, with lower values indicating higher potency. Direct comparison of absolute values across different studies and assay conditions should be made with caution.

II. Mechanism of Action and Signaling Pathways

This compound and other mGluR5 PAMs do not activate the receptor directly but rather enhance the receptor's response to the endogenous agonist, glutamate. This allosteric modulation leads to the activation of downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and neuroprotection.

Signaling Pathway of this compound in Neuroprotection

The following diagram illustrates the proposed signaling cascade initiated by this compound binding to mGluR5, leading to the activation of Akt and subsequent neuroprotective effects.

VU1545_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 PI3K PI3K mGluR5->PI3K Activates Glutamate Glutamate Glutamate->mGluR5 Binds VU1545 This compound VU1545->mGluR5 Potentiates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Neuroprotection Neuroprotection (Inhibition of Apoptosis) pAkt->Neuroprotection Promotes

Caption: this compound potentiates glutamate's activation of mGluR5, leading to PI3K-mediated Akt phosphorylation and subsequent neuroprotection.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Radioligand Binding Assay for Ki Determination

This protocol is adapted from de Paulis et al. (2006) for determining the binding affinity of this compound to mGluR5.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes (HEK293 cells expressing rat mGluR5) start->prep_membranes incubation Incubate membranes with: - [3H]MPEP (radioligand) - Varying concentrations of this compound prep_membranes->incubation separation Separate bound and free radioligand (Rapid filtration through glass fiber filters) incubation->separation quantification Quantify radioactivity (Liquid scintillation counting) separation->quantification analysis Data analysis (Nonlinear regression to determine IC50 and Ki) quantification->analysis end End analysis->end

Caption: Workflow for determining the binding affinity (Ki) of this compound to mGluR5 using a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing rat mGluR5 are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of the radioligand [3H]MPEP and varying concentrations of the test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using nonlinear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]MPEP). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Fluorometric Calcium Assay for EC50 Determination

This protocol, based on de Paulis et al. (2006), is used to measure the potency of this compound in potentiating glutamate-induced calcium release.

Detailed Steps:

  • Cell Culture: Rat cortical astrocytes are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the cells, followed by a sub-maximal concentration of glutamate.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined using nonlinear regression.

In Vitro Neuroprotection Assay

This protocol is based on the study by Doria et al. (2013) investigating the neuroprotective effects of this compound in a model of Huntington's disease.

Detailed Steps:

  • Primary Neuronal Culture: Primary striatal neurons are cultured from mouse embryos.

  • Treatment: Neurons are pre-treated with different concentrations of this compound for a specified period.

  • Induction of Excitotoxicity: Neuronal cell death is induced by exposing the cultures to an excitotoxic agent, such as glutamate or NMDA.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by counting surviving neurons after staining with a viability dye (e.g., trypan blue).

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of this compound-treated cells to that of untreated, excitotoxin-exposed cells.

Western Blotting for Akt Phosphorylation

This protocol, adapted from Doria et al. (2013), is used to quantify the activation of the Akt signaling pathway in response to this compound.

Western_Blot_Workflow start Start cell_treatment Treat neuronal cells with this compound start->cell_treatment lysis Lyse cells and collect protein extracts cell_treatment->lysis protein_quant Quantify protein concentration (e.g., BCA assay) lysis->protein_quant sds_page Separate proteins by size (SDS-PAGE) protein_quant->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (anti-p-Akt and anti-total-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect chemiluminescence signal secondary_ab->detection analysis Quantify band intensity (Densitometry) detection->analysis end End analysis->end

Caption: Step-by-step workflow for performing a Western blot to detect Akt phosphorylation following this compound treatment.

Detailed Steps:

  • Cell Treatment and Lysis: Neuronal cells are treated with this compound, and then lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of Akt (p-Akt) and total Akt. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the level of Akt activation.

IV. In Vivo Research Findings

In vivo studies have demonstrated the neuroprotective and cognitive-enhancing effects of mGluR5 PAMs, including compounds structurally related to this compound.

A study by Doria et al. (2013) investigated the effects of this compound in a mouse model of Huntington's disease. The findings indicated that this compound was neuroprotective against glutamate- and NMDA-induced excitotoxicity in primary striatal neurons.[4] This neuroprotection was shown to be dependent on the activation of the Akt signaling pathway.[4]

V. Conclusion

This compound is a potent and selective positive allosteric modulator of mGluR5. Research findings indicate its potential as a neuroprotective agent, primarily through the activation of the Akt signaling pathway. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into this compound and other mGluR5 PAMs as potential therapeutic agents for neurological disorders. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise overview for researchers in the field. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Preclinical Meta-Analysis of VU-1545 and Other mGluR5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), and other notable mGluR5 PAMs: CDPPB, ADX47273, and VU0360172. The data presented is intended to offer an objective overview of their performance based on available experimental findings.

Summary of Preclinical Data

The following tables summarize the quantitative data for this compound and its alternatives, providing a basis for comparison of their in vitro potency, in vivo efficacy, pharmacokinetic profiles, and safety/toxicology.

Table 1: In Vitro Potency of mGluR5 PAMs
CompoundAssay TypeSpeciesEC₅₀ (nM)Kᵢ (nM)Reference(s)
This compound Calcium MobilizationRat9.6156[1]
CDPPB Calcium MobilizationHuman27-[2]
Calcium MobilizationRat20-
ADX47273 Calcium MobilizationRat1704300[3]
VU0360172 Calcium MobilizationRat16195[4]
Table 2: In Vivo Efficacy of mGluR5 PAMs
CompoundAnimal ModelIndicationKey FindingsReference(s)
This compound Mouse model of Huntington's DiseaseHuntington's DiseaseNeuroprotective against glutamate- and NMDA-induced neurotoxicity.
CDPPB Amphetamine-induced hyperlocomotion (Rat)PsychosisReversed amphetamine-induced hyperlocomotion.[2]
Phencyclidine (PCP)-induced cognitive deficits (Mouse)Schizophrenia (Cognitive Deficits)Improved cognitive deficits with subchronic administration.[5]
BACHD mouse modelHuntington's DiseaseAmeliorated motor incoordination and rescued memory deficits with chronic treatment.[6]
ADX47273 Amphetamine-induced hyperlocomotion (Rat)PsychosisReduced amphetamine-induced hyperlocomotion.
Conditioned avoidance response (Rat)PsychosisAttenuated conditioned avoidance response.[7]
Ethanol (B145695) withdrawal-induced cognitive deficits (Rat)Cognitive DeficitsAttenuated deficits in reversal learning.[8]
VU0360172 Amphetamine-induced hyperlocomotion (Rat)PsychosisDose-dependent reversal of amphetamine-induced hyperlocomotion.[4]
WAG/Rij rat model of absence epilepsyEpilepsyMarkedly reduced the frequency of spike-and-wave discharges.[9]
Controlled cortical impact (Mouse)Traumatic Brain InjuryReduced lesion volume and attenuated hippocampal neurodegeneration.[10]
Table 3: Comparative Pharmacokinetics of mGluR5 PAMs
CompoundBrain PenetrantKey Pharmacokinetic PropertiesReference(s)
This compound Not explicitly stated, but analogs reported to have poor physicochemical properties for in vivo use.Limited in vivo utility due to poor physicochemical properties.
CDPPB YesOrally active and brain penetrant.[2]
ADX47273 YesBrain penetrant, but with limited aqueous solubility.[4]
VU0360172 YesOrally active with improved pharmacokinetic and physicochemical properties compared to earlier PAMs. 98.9% protein-bound in rat plasma.[4]
Table 4: Safety and Toxicology Profile of mGluR5 PAMs
CompoundKey Safety/Toxicology FindingsReference(s)
This compound No specific data found.
CDPPB No evidence of neurotoxicity at effective doses in a cocaine-associated memory extinction model, as assessed by FluoroJade C staining. No toxic effects or stereotypical behavior observed with chronic treatment in a Huntington's disease mouse model.[6][11]
ADX47273 No consistent catalepsy induced at effective doses in a model of psychosis.[7]
VU0360172 Co-administration with an mGluR5 antagonist blocked its protective effects, indicating on-target activity.[10]
General mGluR5 PAMs Some mGluR5 PAMs with high glutamate fold shift and agonist activity have been associated with a risk of convulsions. Low fold shift and lack of agonist activity are considered desirable for a better safety profile.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

In Vitro Potency: Fluorescence-Based Calcium Mobilization Assay

This assay is used to determine the potency of mGluR5 PAMs in potentiating the glutamate-induced intracellular calcium response.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin. Cells are plated in 96-well or 384-well black-walled, clear-bottom plates coated with poly-D-lysine.

  • Dye Loading: On the day of the assay, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: After dye loading, the cells are washed. The test compound (e.g., this compound or an alternative PAM) is added at various concentrations and incubated for a predefined period.

  • Glutamate Stimulation and Signal Detection: A sub-maximal (EC₂₀) concentration of glutamate is added to the wells to stimulate the mGluR5 receptor. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The EC₅₀ value, representing the concentration of the PAM that produces 50% of its maximal potentiation of the glutamate response, is calculated from the concentration-response curves using non-linear regression analysis.

In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion in Rats

This behavioral model is used to assess the antipsychotic-like potential of drug candidates.

  • Animals: Adult male Sprague-Dawley or Wistar rats are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Habituation: Prior to testing, the rats are habituated to the testing environment, which typically consists of open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Drug Administration: The test compound (e.g., CDPPB, ADX47273, or VU0360172) or vehicle is administered via the intended route (e.g., intraperitoneal or oral) at various doses.

  • Amphetamine Challenge: After a specific pretreatment time, the rats are challenged with a psychostimulant dose of d-amphetamine (e.g., 1-2 mg/kg, intraperitoneal).

  • Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes) immediately following the amphetamine injection.

  • Data Analysis: The total locomotor activity is compared between the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound, without causing sedation on its own, is indicative of antipsychotic-like efficacy.

Downstream Signaling: Akt Phosphorylation Western Blot

This biochemical assay is used to determine if the mGluR5 PAM activates downstream signaling pathways.

  • Cell or Tissue Preparation: Cells (e.g., primary cortical neurons or HEK293-mGluR5 cells) are treated with the mGluR5 PAM with or without glutamate for a specific duration. For in vivo studies, brain tissue (e.g., prefrontal cortex or striatum) is collected from animals treated with the compound.

  • Lysis and Protein Quantification: The cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt, e.g., at Ser473). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed with an antibody for total Akt to normalize the p-Akt signal. Densitometry is used to quantify the band intensities, and the ratio of p-Akt to total Akt is calculated to determine the effect of the compound on Akt phosphorylation.

Neuroprotection: NMDA-Induced Excitotoxicity Assay

This in vitro assay assesses the neuroprotective potential of a compound against excitotoxic cell death.

  • Cell Culture: Primary cortical or hippocampal neurons are cultured for a specific number of days in vitro (DIV) to allow for maturation and synapse formation.

  • Compound Treatment: The neurons are pre-treated with the test compound (e.g., this compound) at various concentrations for a set period.

  • Excitotoxic Insult: N-methyl-D-aspartate (NMDA) is added to the culture medium at a concentration known to induce excitotoxicity (e.g., 100-300 µM) for a defined duration (e.g., 30 minutes to 24 hours).

  • Cell Viability Assessment: After the NMDA exposure, cell viability is assessed using various methods, such as:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • MTT or MTS Assay: Measures the metabolic activity of viable cells.

    • Live/Dead Staining: Uses fluorescent dyes (e.g., calcein-AM for live cells and ethidium (B1194527) homodimer-1 for dead cells) to visualize and quantify cell viability.

  • Data Analysis: The percentage of cell viability in the compound-treated groups is compared to the vehicle-treated, NMDA-exposed group. A significant increase in cell viability indicates a neuroprotective effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound and other mGluR5 PAMs.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway activates Akt_pathway PI3K/Akt Pathway Ca_release->Akt_pathway activates Neuronal_Survival Neuronal Survival & Plasticity Akt_pathway->Neuronal_Survival promotes ERK_pathway->Neuronal_Survival promotes Glutamate Glutamate Glutamate->mGluR5 binds VU1545 This compound (mGluR5 PAM) VU1545->mGluR5 potentiates

Caption: mGluR5 signaling cascade initiated by glutamate and potentiated by this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making A Primary Screening: Calcium Mobilization Assay B Potency & Selectivity: EC₅₀ Determination (vs. other mGluRs) A->B C Mechanism of Action: Downstream Signaling (p-Akt, p-ERK) B->C D In Vitro Neuroprotection: NMDA Excitotoxicity Assay C->D E Pharmacokinetics: Brain Penetration & Exposure D->E Promising In Vitro Profile F Efficacy Models: - Psychosis (Amphetamine Hyperlocomotion) - Cognition (Novel Object Recognition) - Neurodegeneration (Disease Models) E->F G Safety & Toxicology: Dose-ranging studies, Adverse effect monitoring F->G H Lead Candidate Selection G->H Favorable Efficacy & Safety Profile

Caption: A generalized workflow for the preclinical assessment of mGluR5 PAMs.

Psychosis_Model_Logic cluster_hypothesis Hypothesized Mechanism in Psychosis Models cluster_intervention Therapeutic Intervention A NMDA Receptor Hypofunction (e.g., induced by Amphetamine) B Dopaminergic Hyperactivity (Mesolimbic Pathway) A->B C Behavioral Output: Hyperlocomotion B->C D mGluR5 PAM Administration (e.g., this compound) E Potentiation of mGluR5 Signaling D->E F Modulation of Dopaminergic Activity E->F F->B attenuates G Normalization of Behavioral Output F->G G->C reverses

Caption: Logical flow of mGluR5 PAM action in a preclinical model of psychosis.

References

A Comparative Guide to the In Vitro and In Vivo Effects of VU-1545, a Positive Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This compound is a valuable research tool for studying the therapeutic potential of mGluR5 modulation in various neurological and psychiatric disorders. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of this compound Activity

The following tables summarize the key quantitative parameters that define the in vitro and in vivo profile of this compound and related mGluR5 PAMs.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
Binding Affinity (Ki) 156 nMMeasures the affinity of this compound to the allosteric binding site on the mGluR5 receptor.
Potency (EC50) 9.6 nMThe concentration of this compound that produces 50% of the maximal potentiation of the glutamate response.
Mechanism of Action Positive Allosteric Modulator (PAM)Enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor.
Downstream Signaling Promotes AKT phosphorylationActivation of the PI3K/Akt signaling pathway, which is crucial for cell survival and neuroprotection.[1]

Table 2: In Vivo Profile of mGluR5 PAMs (Data for this compound is limited; representative data from other mGluR5 PAMs are included for context)

ParameterCompoundValueSpeciesTherapeutic Area
Efficacy Generic mGluR5 PAMsNeuroprotectiveMouseHuntington's Disease
Pharmacokinetics VU0409551Brain to Plasma Ratio (Kp): 2.3RatNot Specified
Pharmacokinetics VU0409551Unbound Brain to Plasma Ratio (Kp,uu): 1.3RatNot Specified

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams were generated using the Graphviz DOT language.

Signaling Pathway of this compound at mGluR5 cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mGluR5 mGluR5 Gq Gq mGluR5->Gq activates PI3K PI3K mGluR5->PI3K activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGluR5 VU1545 This compound (PAM) VU1545->mGluR5 potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylates Neuroprotection Neuroprotection pAkt->Neuroprotection promotes

Caption: Signaling Pathway of this compound at mGluR5.

Experimental Workflow for Evaluating mGluR5 PAMs cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine EC50) Binding_Assay->Functional_Assay Signaling_Assay Western Blot for p-Akt (Confirm Mechanism) Functional_Assay->Signaling_Assay PK_Study Pharmacokinetic Study (Determine Brain Penetration, Half-life) Signaling_Assay->PK_Study Promising candidates advance Efficacy_Study Disease Model Efficacy Study (e.g., Huntington's Disease Mouse Model) PK_Study->Efficacy_Study Behavioral_Tests Behavioral Assessments Efficacy_Study->Behavioral_Tests Histology Post-mortem Brain Analysis Efficacy_Study->Histology

References

Validation of VU-1545 as a Research Tool for the Glutamatergic System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with other commonly used research tools for the glutamatergic system. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways and workflows, this document serves as a comprehensive resource for validating and utilizing this compound in glutamatergic research.

Introduction to this compound and the Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. Metabotropic glutamate receptor 5 (mGluR5) is a key target for therapeutic intervention due to its involvement in modulating neuronal excitability and synaptic function.

This compound is a potent and selective mGluR5 PAM that enhances the receptor's response to the endogenous ligand, glutamate. Unlike orthosteric agonists that directly activate the receptor, PAMs offer a more nuanced approach to receptor modulation, potentially leading to improved therapeutic profiles with fewer side effects. This guide evaluates the performance of this compound as a research tool by comparing it to other mGluR5 PAMs, namely CDPPB and DFB.

Comparative Performance of mGluR5 PAMs

The following tables summarize the quantitative data on the potency and efficacy of this compound, CDPPB, and DFB from various in vitro assays.

Table 1: In Vitro Potency (EC50) in Calcium Mobilization Assays

CompoundHuman mGluR5 (nM)Rat mGluR5 (nM)Reference
This compound ~10-fold more potent than CDPPBData not available[1]
CDPPB 1020[2]
DFB >10,000>10,000[3]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency.

Table 2: In Vitro Efficacy in Neuroprotection Assays

Compound (Concentration)Protection against Glutamate-induced Neuronal Cell DeathReference
This compound (100 nM and 10 µM)Significant reduction[4]
CDPPB (100 nM and 10 µM)Significant reduction[4]
DFB (100 nM and 10 µM)Significant reduction[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by mGluR5 PAMs and a typical workflow for their validation.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds PAM This compound (mGluR5 PAM) PAM->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Akt_pathway Akt Pathway Ca_release->Akt_pathway Leads to ERK_pathway ERK1/2 Pathway Ca_release->ERK_pathway Leads to Neuroprotection Neuroprotection Akt_pathway->Neuroprotection Promotes Synaptic_Plasticity Synaptic Plasticity ERK_pathway->Synaptic_Plasticity Modulates

Caption: mGluR5 signaling cascade potentiated by this compound.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_tool Validated Research Tool A1 Primary Screening: Calcium Mobilization Assay A2 Potency & Efficacy Determination: EC50/IC50 in functional assays A1->A2 A3 Selectivity Profiling: Binding assays against other receptors A2->A3 A4 Downstream Signaling Analysis: Western blot for pAkt, pERK A3->A4 B1 Pharmacokinetic Studies: Brain penetrance and stability A4->B1 Proceed to in vivo B2 Behavioral Models: Rodent models of anxiety, psychosis, etc. B1->B2 B3 Target Engagement: In vivo receptor occupancy studies B2->B3 C1 This compound B3->C1 Validation Complete

Caption: Workflow for validating a research tool like this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method for evaluating the activity of mGluR5 modulators.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing rat or human mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and incubate overnight.

2. Dye Loading:

  • Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in the buffer for 1 hour at 37°C.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of the test compounds (this compound, CDPPB, DFB) and a glutamate EC20 (the concentration of glutamate that produces 20% of its maximal effect) solution.

  • Utilize a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

  • Add the test compounds to the wells and incubate for a specified period.

  • Add the glutamate EC20 solution to all wells.

  • Continuously record the fluorescence intensity before and after the addition of glutamate.

4. Data Analysis:

  • Calculate the change in fluorescence intensity to determine the intracellular calcium concentration.

  • Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[5][6]

Western Blot for Akt and ERK1/2 Phosphorylation

This protocol is used to assess the downstream signaling effects of mGluR5 PAMs.[4][7]

1. Cell Treatment and Lysis:

  • Plate and grow cells (e.g., primary neurons or HEK293-mGluR5 cells) to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours before treatment.

  • Treat the cells with the desired concentrations of this compound or other PAMs for various time points.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

3. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE on a 10% or 12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels to determine the fold change in phosphorylation.

Conclusion

This compound emerges as a potent and effective positive allosteric modulator of mGluR5, demonstrating significant neuroprotective effects in vitro.[4] Its higher potency compared to earlier PAMs like CDPPB makes it a valuable tool for studying the intricacies of the glutamatergic system.[1] The provided experimental protocols and diagrams offer a framework for researchers to independently validate and utilize this compound in their specific experimental paradigms. Further in vivo studies are warranted to fully elucidate its therapeutic potential and solidify its position as a first-line research tool for investigating mGluR5-mediated signaling in health and disease.

References

A Comparative Guide to Allosteric Modulators for Schizophrenia: VU-1545 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of schizophrenia therapeutics is evolving, with a significant shift in focus from traditional dopamine (B1211576) receptor antagonists to novel mechanisms targeting synaptic plasticity and neurotransmitter balance. Among these, allosteric modulation of G-protein coupled receptors (GPCRs) has emerged as a promising strategy, offering the potential for enhanced receptor subtype selectivity and a more nuanced regulation of signaling pathways implicated in the pathophysiology of schizophrenia. This guide provides a detailed comparison of VU-1545, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with other prominent allosteric modulators targeting mGluR5, as well as the M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).

Introduction to Allosteric Modulation in Schizophrenia

Allosteric modulators bind to a site on a receptor that is distinct from the endogenous ligand (orthosteric) binding site. This interaction can potentiate (in the case of a PAM) or inhibit (in the case of a negative allosteric modulator or NAM) the receptor's response to its natural ligand. This mechanism offers several potential advantages over traditional orthosteric drugs, including a ceiling effect that may reduce the risk of overstimulation and associated side effects, and greater subtype selectivity due to the lower conservation of allosteric sites across receptor families.

In the context of schizophrenia, research has primarily focused on three key GPCR targets for allosteric modulation:

  • Metabotropic Glutamate Receptor 5 (mGluR5): As a key player in glutamatergic signaling and its interplay with the N-methyl-D-aspartate (NMDA) receptor, mGluR5 is a compelling target for addressing the glutamatergic hypofunction hypothesized to underlie cognitive and negative symptoms of schizophrenia.

  • Muscarinic Acetylcholine Receptor 1 (M1): The M1 receptor is highly expressed in brain regions critical for cognition. Activating M1 receptors is a strategy aimed at improving the cognitive deficits associated with schizophrenia.[1]

  • Muscarinic Acetylcholine Receptor 4 (M4): M4 receptors are strategically located to modulate dopamine release in the striatum. M4 PAMs are being investigated for their potential to reduce the excessive dopamine signaling associated with the positive symptoms of schizophrenia, without the side effects of direct dopamine D2 receptor blockade.[2][3]

This guide will compare representative compounds from each of these classes, with a focus on this compound and its counterparts.

Comparative Data of Allosteric Modulators

The following tables summarize the in vitro and in vivo preclinical and clinical data for this compound and other selected allosteric modulators.

In Vitro Potency and Affinity
CompoundTargetModulator TypeEC50KiSpeciesAssay TypeReference
This compound mGluR5PAM9.6 nM156 nMRatCalcium Mobilization / Radioligand Binding[4][5][6]
VU0409551 mGluR5PAM~100 nM - 30 µM (effective concentration in brain slices)Not ReportedRatElectrophysiology[7]
BQCA M1PAM267 ± 31 nMNot ReportedRatCalcium Mobilization[8]
VU0467319 M1PAM492 ± 2.9 nMNot ReportedHumanCalcium Mobilization[9][10][11][12][13]
Emraclidine M4PAMNot ReportedNot ReportedHumanNot Reported
Preclinical In Vivo Efficacy
CompoundTargetAnimal ModelBehavioral AssayEfficacyEffective DoseReference
VU0409551 mGluR5Rat (MK-801 induced)Hyperlocomotion~49.7% reversal10-100 mg/kg[7]
VU0409551 mGluR5Rat (scPCP)Cognitive DeficitsSignificant alleviation10 and 20 mg/kg[14]
VU0486846 M1RatNovel Object RecognitionDose-dependent enhancementMED of 3 mg/kg i.p.[15]
M4 PAMs (general) M4Rat (Amphetamine-induced)HyperlocomotionReversal of hyperactivityNot specified[2][16]
Clinical Trial Outcomes and Adverse Events
CompoundTargetPhaseKey FindingCommon Adverse EventsReference
Emraclidine M4Phase 2Did not meet primary endpoint for reducing PANSS total score.Headache, dry mouth, dyspepsia[17][18][19][20][21]
MK-7622 (M1 PAM) M1Phase 2 (in AD)Did not improve cognition.Diarrhea[22][23]
mGluR5 NAMs (general) mGluR5VariousPotential for psychotomimetic side effects. Hepatotoxicity in one case.Dizziness, vertigo[24][25]
M1 PAMs (general) M1Preclinical/ClinicalPotential for cholinergic side effects (salivation, diarrhea).Salivation, diarrhea, emesis[1][22][23][26][27]

Signaling Pathways

The therapeutic rationale for targeting mGluR5, M1, and M4 receptors stems from their distinct roles in modulating neurotransmitter systems implicated in schizophrenia.

mGluR5 Signaling Pathway

Activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium. This pathway can modulate synaptic plasticity and neuronal excitability. Notably, mGluR5 physically and functionally interacts with the NMDA receptor, and potentiation of mGluR5 signaling can enhance NMDA receptor function, which is thought to be hypoactive in schizophrenia. Some mGluR5 PAMs, like VU0409551, exhibit biased signaling, potentiating Gαq-mediated pathways without affecting NMDA receptor currents, which may offer a better safety profile.[7]

mGluR5_Signaling cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq activates NMDAR NMDA Receptor mGluR5->NMDAR modulates ERK ERK Activation mGluR5->ERK AKT AKT Activation mGluR5->AKT PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGluR5 binds VU1545 This compound (PAM) VU1545->mGluR5 potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Synaptic_Plasticity Modulation of Synaptic Plasticity Ca_release->Synaptic_Plasticity PKC->Synaptic_Plasticity ERK->Synaptic_Plasticity AKT->Synaptic_Plasticity

Caption: Simplified mGluR5 Signaling Pathway.
M1 and M4 Muscarinic Receptor Signaling Pathways

M1 and M4 receptors are also GPCRs that play crucial roles in neuronal signaling. M1 receptors, which are Gq-coupled, are primarily postsynaptic and are involved in enhancing neuronal excitability and promoting cognitive processes like learning and memory.[1][16] M4 receptors, on the other hand, are Gi/o-coupled and are often found presynaptically, where they act as autoreceptors to inhibit acetylcholine release or are located on dopamine terminals to inhibit dopamine release. This latter action is the primary rationale for targeting M4 receptors in schizophrenia to reduce striatal dopamine hyperactivity.[2][3]

Muscarinic_Signaling cluster_M1 M1 Receptor Signaling (Postsynaptic) cluster_M4 M4 Receptor Signaling (Presynaptic) M1 M1 Receptor Gq_M1 Gq M1->Gq_M1 KCNQ_channel KCNQ K⁺ Channel M1->KCNQ_channel inhibits PLC_M1 PLC Gq_M1->PLC_M1 Cognition Enhanced Cognition PLC_M1->Cognition KCNQ_channel->Cognition depolarization M1_PAM M1 PAM M1_PAM->M1 potentiates ACh_M1 Acetylcholine ACh_M1->M1 M4 M4 Receptor Gi Gi/o M4->Gi AC Adenylyl Cyclase Gi->AC inhibits Dopamine_release Dopamine Release Gi->Dopamine_release inhibits directly AC->Dopamine_release modulates M4_PAM M4 PAM M4_PAM->M4 potentiates ACh_M4 Acetylcholine ACh_M4->M4

Caption: M1 and M4 Muscarinic Receptor Signaling Pathways.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of allosteric modulators. Specific parameters may vary between studies.

Calcium Mobilization Assay

This assay is a primary method for functionally characterizing Gq-coupled receptors like mGluR5 and M1. It measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow start Start cell_plating Plate cells expressing the receptor of interest start->cell_plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition Add allosteric modulator (PAM) at various concentrations dye_loading->compound_addition agonist_addition Add orthosteric agonist (e.g., Glutamate or ACh) at a submaximal (EC20) concentration compound_addition->agonist_addition read_fluorescence Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) agonist_addition->read_fluorescence data_analysis Analyze data to determine EC50 of the PAM's potentiation effect read_fluorescence->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of VU-1545: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the chemical compound VU-1545, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of the compound's chemical properties.

This compound, identified by the CAS Registry Number 890764-63-3 and the chemical formula C₂₂H₁₅FN₄O₃, requires careful management throughout its lifecycle, from use in experiments to its final disposal. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Understanding the Chemical Profile of this compound

A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of the key chemical data for this compound.

PropertyValue
IUPAC Name N-[1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl]-4-nitrobenzamide
CAS Number 890764-63-3
Molecular Formula C₂₂H₁₅FN₄O₃
Molecular Weight 402.38 g/mol
Solubility Soluble in DMSO

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with any laboratory chemical, should be approached systematically. The following protocol outlines the necessary steps to ensure safety and compliance.

Step 1: Waste Identification and Classification

All this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), should be collected and managed as hazardous chemical waste.

Step 2: Segregation of Waste

Proper segregation of chemical waste is essential to prevent accidental reactions.

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container. This container should be compatible with the chemical and designated for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a designated, sealed hazardous waste bag or container.

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and a key safety feature.

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name ("this compound" and its IUPAC name) and the approximate concentration and quantity.

  • The date of waste accumulation should also be clearly marked on the label.

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible chemicals.

Step 4: Disposal through a Licensed Service

The final disposal of hazardous chemical waste must be handled by a licensed and certified environmental services company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

VU1545_Disposal_Workflow This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Generation of this compound Waste classify Classify as Hazardous Waste start->classify segregate Segregate Waste Streams classify->segregate solid Solid Waste (Pure Compound, Contaminated Solids) segregate->solid liquid Liquid Waste (Solutions containing this compound) segregate->liquid label_store Label and Store Securely solid->label_store liquid->label_store ehs_contact Contact Environmental Health & Safety (EHS) label_store->ehs_contact disposal Disposal by Licensed Contractor ehs_contact->disposal

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory setting.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as they may contain additional requirements.

Personal protective equipment for handling VU-1545

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of VU-1545, a research chemical. The following procedures are based on established laboratory safety protocols for handling compounds with limited available safety data. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution in all handling and disposal steps.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is detailed below.

PPE ComponentSpecifications and Usage
Gloves Chemical-resistant gloves (e.g., nitrile) are required for all handling procedures.[1][2] Always inspect gloves for integrity before use and change them immediately if contaminated or torn.
Eye Protection Safety glasses with side shields are the minimum requirement.[1] For procedures with a risk of splashing, chemical splash goggles should be worn.[1][2]
Lab Coat A full-length laboratory coat must be worn to protect against skin contact and contamination of personal clothing.
Respiratory Protection If there is a potential for aerosolization or if handling the compound as a powder outside of a certified chemical fume hood, a properly fitted N95 respirator or higher is recommended.[3]
Footwear Closed-toe shoes are mandatory in the laboratory environment where the chemical is being handled.

II. Handling and Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.

prep Preparation handling Handling in Fume Hood prep->handling weighing Weighing handling->weighing dissolving Dissolving weighing->dissolving exp Experimental Use dissolving->exp cleanup Cleanup and Decontamination exp->cleanup disposal Waste Disposal cleanup->disposal

Figure 1. General workflow for handling this compound.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation : Before handling the compound, ensure that the chemical fume hood is certified and functioning correctly. Prepare all necessary equipment, including a calibrated analytical balance, appropriate glassware, and the chosen solvent.

  • Weighing :

    • Don all required PPE as outlined in the table above.

    • Perform all weighing operations within the certified chemical fume hood to minimize inhalation exposure.

    • Use a tared weigh boat or appropriate container to accurately measure the desired amount of this compound.

    • Avoid creating dust. If handling a powder, gentle manipulation is key.

  • Dissolving :

    • In the fume hood, carefully add the weighed this compound to the desired solvent in a suitable container.

    • Use a vortex mixer or magnetic stirrer to facilitate dissolution as needed.

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling :

    • After handling, thoroughly decontaminate the work area in the fume hood.

    • Wipe down all surfaces with an appropriate cleaning agent.

    • Properly dispose of all contaminated consumables.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container EH&S Pickup EH&S Pickup Labeled Solid Waste Container->EH&S Pickup Labeled Liquid Waste Container->EH&S Pickup Sharps Container->EH&S Pickup

Figure 2. Waste disposal pathway for this compound.

Disposal Protocol:

  • Solid Waste : All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions of this compound and contaminated solvents must be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.

  • Sharps : Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage and Pickup : Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EH&S) department.

By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes safety and minimizes risk to themselves and the environment. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

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